molecular formula C12H15ClO B1345984 4-Pentylbenzoyl chloride CAS No. 49763-65-7

4-Pentylbenzoyl chloride

Cat. No.: B1345984
CAS No.: 49763-65-7
M. Wt: 210.7 g/mol
InChI Key: FBBRKYLXMNQFQU-UHFFFAOYSA-N
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Description

4-Pentylbenzoyl chloride is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBRKYLXMNQFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068520
Record name Benzoyl chloride, 4-pentyl-
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Molecular Weight

210.70 g/mol
Source PubChem
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CAS No.

49763-65-7
Record name 4-Pentylbenzoyl chloride
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Record name Benzoyl chloride, 4-pentyl-
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Record name Benzoyl chloride, 4-pentyl-
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Record name Benzoyl chloride, 4-pentyl-
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Record name 4-pentylbenzoyl chloride
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Foundational & Exploratory

4-Pentylbenzoyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Pentylbenzoyl Chloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of the core chemical properties, synthesis, and reactivity of this compound (CAS No: 49763-65-7), a key intermediate in various organic syntheses.

Core Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its fundamental physical and chemical identifiers are summarized below, providing a quantitative basis for its handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₅ClO[2][3][4]
Molecular Weight 210.70 g/mol [1][5]
Appearance Liquid[1]
Density 1.036 g/mL at 25 °C[1]
Refractive Index n20/D 1.53[1]
Boiling Point 95 °C at 0.20 mmHg[6]
Flash Point 113 °C (235.4 °F) - closed cup[1]
InChI Key FBBRKYLXMNQFQU-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and quality control of chemical compounds. While detailed spectra are often proprietary, the following information has been noted in public databases.

SpectroscopyDetailsReference
¹H NMR A proton NMR spectrum is available. The spectrum was recorded using deuterated chloroform (CDCl₃) as the solvent.[7][8]
Mass Spectrometry Mass spectrometry data is available, which is essential for determining the compound's molecular weight and fragmentation pattern.[5]

Reactivity and Stability

As an acyl chloride, this compound exhibits reactivity characteristic of this functional group. It is a potent acylating agent.

  • Hydrolysis: It reacts vigorously with water and moisture, leading to hydrolysis that yields 4-pentylbenzoic acid and corrosive hydrochloric acid gas.[9][10] This necessitates handling under anhydrous conditions.[9]

  • Acylation Reactions: It readily reacts with nucleophiles. Alcohols are converted to their corresponding esters, and amines to amides.[9] These reactions are fundamental in the synthesis of a wide array of more complex molecules.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound can acylate aromatic compounds, forming substituted ketones.[9]

  • Stability and Storage: The compound is moisture-sensitive.[11] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[10][11] It is incompatible with water, alcohols, amines, strong bases, and strong oxidizing agents.[10]

Key Reactions and Synthesis

The chemical utility of this compound is defined by its reactions. The diagrams below illustrate its synthesis and primary reactive pathways.

G Synthesis of this compound s1 4-Pentylbenzoic Acid p1 This compound s1->p1 + s2 Chlorinating Agent (e.g., SOCl₂, (COCl)₂) s2->p1

Synthesis of this compound.

G Key Reactions of this compound A This compound B 4-Pentylbenzoic Acid A->B + H₂O (Hydrolysis) C 4-Pentylbenzoyl Ester A->C + R-OH (Alcoholysis) D 4-Pentylbenzamide A->D + R₂-NH (Aminolysis)

Key reactions of this compound.

Experimental Protocols

Synthesis of this compound

A well-established method for the preparation of 4-alkylbenzoyl chlorides is documented in Organic Syntheses.[6] The following protocol is an adaptation of that procedure.

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents and produces HCl gas.

Materials:

  • n-Pentylbenzene

  • Oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Methylene chloride (dry)

  • Crushed ice

  • Calcium chloride

  • Anhydrous sodium sulfate

  • Ether

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet tube), a mixture of oxalyl chloride and anhydrous aluminum chloride in dry methylene chloride is prepared and stirred.

  • A solution of n-pentylbenzene in dry methylene chloride is added dropwise from the dropping funnel to the stirred mixture at a controlled temperature (typically 0–5 °C).

  • After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.

  • The reaction mixture volume is reduced by distillation to remove excess solvent and volatile byproducts.[6]

  • The concentrated solution is cooled in an ice-salt bath and then slowly poured onto a stirred mixture of crushed ice and calcium chloride, maintaining the temperature below 5 °C.[6]

  • The organic layer is quickly separated, washed with cold water and a cold, dilute potassium hydroxide solution to remove acidic impurities, and then washed again with cold water.[6]

  • The organic layer is dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to yield pure this compound, which has a boiling point of 95°C at 0.20 mm Hg.[6]

General Workflow for Acylation Reactions

The following diagram outlines a typical workflow for using this compound as an acylating agent.

G Experimental Workflow for Acylation A Dissolve substrate (e.g., alcohol, amine) in anhydrous solvent B Add base (e.g., pyridine, Et₃N) A->B C Cool reaction mixture in ice bath (0 °C) B->C D Add this compound dropwise C->D E Allow to warm and stir at room temperature D->E F Monitor reaction progress (TLC, GC-MS) E->F G Quench reaction (e.g., add water or sat. NH₄Cl) F->G H Perform aqueous workup (extraction) G->H I Dry combined organic layers (e.g., Na₂SO₄) H->I J Remove solvent under reduced pressure I->J K Purify product (chromatography, distillation, or recrystallization) J->K

Workflow for a typical acylation reaction.

Safety and Hazard Information

This compound is a corrosive material that requires careful handling. Adherence to safety protocols is essential.

Hazard CategoryDetailsReference
GHS Pictogram GHS05 (Corrosion)[1]
Signal Word Danger [1][12]
Hazard Statements H314: Causes severe skin burns and eye damage.[5][12]
Hazard Class Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[5]
Storage Class 8A - Combustible corrosive hazardous materials
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[5][12]
Personal Protective Equipment Face shield, chemical-resistant gloves, safety goggles, and a suitable respirator are recommended.

References

A Technical Guide to 4-Pentylbenzoyl Chloride (CAS: 49763-65-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Pentylbenzoyl chloride, a versatile chemical intermediate. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is an acyl chloride derivative of benzoic acid, characterized by a pentyl group at the 4-position of the benzene ring. This substitution pattern makes it a useful building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 49763-65-7[2][3][4][5]
Molecular Formula C12H15ClO[2][3][4][5]
Molecular Weight 210.70 g/mol [2][3][5]
Appearance Colorless to light yellow clear liquid[1]
Density 1.036 g/mL at 25 °C[3]
Refractive Index n20/D 1.53[3]
Boiling Point 95 °C at 0.20 mmHg[6]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Purity >96% (Sigma-Aldrich), >98.0% (TCI)[1]

Table 2: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[2][5]
Synonyms 4-Amylbenzoyl Chloride, p-Pentylbenzoyl chloride, 4-n-Pentylbenzoyl chloride[1][5]
InChI 1S/C12H15ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3[5]
InChIKey FBBRKYLXMNQFQU-UHFFFAOYSA-N[5]
SMILES CCCCCc1ccc(cc1)C(Cl)=O[3]

Synthesis

A well-established and reliable method for the preparation of this compound is through the Friedel-Crafts acylation of pentylbenzene.[6] This one-step synthesis offers good yields and produces a product that is apparently free of positional isomers.[6]

Experimental Protocol: Synthesis of this compound

This procedure is based on the method described in Organic Syntheses.[6]

Materials:

  • Pentylbenzene

  • Oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Methylene chloride (dry)

  • Ice

  • Calcium chloride

  • Anhydrous sodium sulfate

  • Ether

  • 5% Potassium hydroxide solution

Equipment:

  • Three-necked, round-bottomed flask

  • Mechanical stirrer

  • Pressure-equalized addition funnel

  • Drying tube

  • Syringe

  • Vigreux column for distillation

Procedure:

  • A 100-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL pressure-equalized addition funnel fitted with a drying tube, and a rubber septum.

  • Dry methylene chloride (27 mL) and 8.9 g (0.067 mol) of anhydrous aluminum chloride are added to the flask.

  • With stirring, 17.1 g (11.5 mL, 0.135 mol) of oxalyl chloride is added over 5 minutes via syringe.

  • A solution of 10.0 g (11.6 mL, 0.067 mol) of pentylbenzene in 25 mL of dry methylene chloride is added dropwise from the addition funnel over 45 minutes. The reaction mixture is stirred for an additional 30 minutes at room temperature.

  • The reaction mixture is reduced to about half its original volume by distillation.

  • Approximately 40 mL of fresh dry methylene chloride is added, and the solution is cooled to 0°C.

  • The cold solution is slowly poured onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, maintaining the temperature below 5°C.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation at reduced pressure.

  • The residual liquid is dissolved in 50 mL of ether, cooled to 0°C, and extracted with 5 mL of cold 5% potassium hydroxide solution, followed by two washes with 15-mL portions of cold water.

  • The ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation at reduced pressure.

  • The final product is purified by distillation through a Vigreux column to yield pure this compound.

Diagram 1: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product pentylbenzene Pentylbenzene reaction Friedel-Crafts Acylation pentylbenzene->reaction oxalyl_chloride Oxalyl Chloride oxalyl_chloride->reaction AlCl3 Aluminum Chloride AlCl3->reaction Catalyst CH2Cl2 Methylene Chloride CH2Cl2->reaction Solvent hydrolysis Quenching with Ice/CaCl2 reaction->hydrolysis extraction Solvent Extraction hydrolysis->extraction drying Drying extraction->drying distillation Distillation drying->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

As an acyl chloride, this compound is a reactive compound that serves as a versatile intermediate in organic synthesis.[7] Its primary reactivity centers around nucleophilic acyl substitution.

Key Reactions:

  • Hydrolysis: Reacts with water to form 4-pentylbenzoic acid and hydrochloric acid.[7] This necessitates handling under anhydrous conditions.

  • Alcoholysis: Reacts with alcohols to form the corresponding esters.

  • Aminolysis: Reacts with amines to form amides.

  • Friedel-Crafts Acylation: Can be used to introduce the 4-pentylbenzoyl group onto other aromatic rings in the presence of a Lewis acid catalyst.[7]

Applications:

The primary application of this compound is as a chemical intermediate. It is particularly useful for synthesizing molecules where the 4-pentylphenyl group is desired.

  • Liquid Crystals: It is a useful intermediate for the preparation of diaryl esters that exhibit mesomorphic (liquid crystal) properties.[6]

  • Organic Synthesis: It was used in the synthesis of a 3-O-acyl derivative of betulinic acid.

  • Precursor to other functional groups: this compound can be readily converted to other functional groups. For example, the corresponding 4-pentylbenzoic acid can be obtained quantitatively by hydrolysis, which can then be used to prepare 4-pentylanilines via the Schmidt reaction.[6] It can also be a starting material for the preparation of aromatic aldehydes and nitriles.[6]

Diagram 2: Role of this compound as a Chemical Intermediate

G cluster_reactants Nucleophiles cluster_products Products 4-Pentylbenzoyl_Chloride 4-Pentylbenzoyl_Chloride Carboxylic_Acid 4-Pentylbenzoic Acid 4-Pentylbenzoyl_Chloride->Carboxylic_Acid Hydrolysis Ester Ester 4-Pentylbenzoyl_Chloride->Ester Esterification Amide Amide 4-Pentylbenzoyl_Chloride->Amide Amidation Ketone Aryl Pentylphenyl Ketone 4-Pentylbenzoyl_Chloride->Ketone Friedel-Crafts Acylation Water Water Water->4-Pentylbenzoyl_Chloride Alcohol Alcohol Alcohol->4-Pentylbenzoyl_Chloride Amine Amine Amine->4-Pentylbenzoyl_Chloride Aromatic_Compound Aromatic Compound Aromatic_Compound->4-Pentylbenzoyl_Chloride

Caption: Reactivity of this compound with various nucleophiles.

Safety and Handling

This compound is classified as a corrosive substance.[1][3][5] It causes severe skin burns and eye damage.[1][5] It may also be corrosive to metals.[1]

Table 3: GHS Hazard Information

HazardDescription
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.

Source:[1][3][5]

Handling Recommendations:

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Keep away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

  • Store in a tightly closed, corrosion-resistant container in a dry and well-ventilated place.[1]

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table 4: Spectral Information

TechniqueData Availability
¹H NMR Available
¹³C NMR Available
Mass Spectrometry Available
IR Spectroscopy Available
Raman Spectroscopy Available

Source:[5]

Detailed spectral data can be accessed through various chemical databases such as PubChem and supplier websites.[5]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. Its utility as a chemical intermediate makes it a valuable compound for researchers and scientists in various fields, including materials science and drug discovery. Proper handling and safety precautions are essential when working with this corrosive compound.

References

Synthesis of 4-Pentylbenzoyl chloride from amylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Pentylbenzoyl Chloride from Amylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable intermediate in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds. The synthesis commences from amylbenzene (also known as pentylbenzene) and can proceed through two primary routes: a direct one-step acylation or a multi-step sequence involving the formation and subsequent conversion of a carboxylic acid intermediate. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with both synthetic strategies.

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound from amylbenzene are outlined below. Route 1 offers a direct conversion, while Route 2 proceeds through a 4-pentylbenzoic acid intermediate.

cluster_0 Synthetic Routes cluster_1 Route 2: Multi-step Synthesis Amylbenzene Amylbenzene FPBC This compound Amylbenzene->FPBC Route 1: Direct Acylation PACP 4-Pentylacetophenone Amylbenzene->PACP Route 2, Step 1: Friedel-Crafts Acylation PBA 4-Pentylbenzoic acid PACP->PBA Oxidation (Haloform Reaction) PBA->FPBC Route 2, Step 3: Chlorination

Caption: Overview of the two synthetic routes from amylbenzene to this compound.

Route 1: Direct One-Step Synthesis

This method provides a direct conversion of amylbenzene to this compound via a Friedel-Crafts type acylation using oxalyl chloride and a Lewis acid catalyst. This procedure is adapted from a well-established protocol.[1]

Experimental Protocol

Reaction Scheme:

C₆H₅(CH₂)₄CH₃ + (COCl)₂ --(AlCl₃, CH₂Cl₂)--> CH₃(CH₂)₄C₆H₄COCl + CO + HCl

A solution of amylbenzene in dry methylene chloride is added dropwise to a stirred mixture of aluminum chloride and an excess of oxalyl chloride in dry methylene chloride. The reaction temperature is maintained at 20–25°C. Following the addition, the reaction mixture is worked up by pouring it onto a mixture of crushed ice and calcium chloride. The organic layer is separated, dried, and the solvent removed under reduced pressure. The final product is purified by vacuum distillation.

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Amount (mol)Volume (mL)
Amylbenzene148.2510.00.06711.6
Oxalyl chloride126.9317.10.13511.5
Aluminum chloride133.348.90.067-
Dry Methylene Chloride84.93--67

Procedure:

  • A 100-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalized addition funnel fitted with a drying tube, and a rubber septum.

  • Dry methylene chloride (27 mL) and aluminum chloride (8.9 g, 0.067 mol) are added to the flask.

  • Stirring is initiated, and oxalyl chloride (17.1 g, 0.135 mol) is added over 5 minutes via syringe.

  • A solution of amylbenzene (10 g, 0.067 mol) in 40 mL of dry methylene chloride is added dropwise over 1 hour, maintaining the temperature at 20–25°C.

  • The reaction volume is reduced by half via distillation to remove excess solvent and oxalyl chloride.

  • 40 mL of fresh dry methylene chloride is added, and the solution is cooled to 0°C.

  • The cold solution is slowly poured onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, keeping the temperature below 5°C.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed by distillation under reduced pressure.

  • The crude product is dissolved in 50 mL of ether, cooled to 0°C, and washed with cold 5% potassium hydroxide solution and then with cold water.

  • The ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The final product is purified by vacuum distillation, affording 7.80–7.82 g (55% yield) of this compound.[1]

Product Characterization:

  • Boiling Point: 95°C (0.20 mm Hg)[1]

Route 2: Multi-Step Synthesis

This route involves three distinct steps: Friedel-Crafts acylation of amylbenzene to form 4-pentylacetophenone, oxidation of the ketone to 4-pentylbenzoic acid, and finally, conversion of the carboxylic acid to the desired this compound.

G cluster_workflow Multi-Step Synthesis Workflow start Start: Amylbenzene step1 Step 1: Friedel-Crafts Acylation - Reagents: Acetic anhydride, AlCl₃ - Product: 4-Pentylacetophenone start->step1 step2 Step 2: Oxidation (Haloform Reaction) - Reagents: NaOH, NaOCl - Product: 4-Pentylbenzoic acid step1->step2 step3 Step 3: Chlorination - Reagent: Thionyl chloride (SOCl₂) - Product: this compound step2->step3 end Final Product: This compound step3->end

Caption: Workflow for the multi-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Amylbenzene

Reaction Scheme:

C₆H₅(CH₂)₄CH₃ + (CH₃CO)₂O --(AlCl₃)--> CH₃(CH₂)₄C₆H₄COCH₃ + CH₃COOH

This reaction introduces an acetyl group onto the benzene ring of amylbenzene, predominantly at the para position due to the ortho, para-directing nature of the alkyl group.

Experimental Protocol (Adapted from a similar procedure): [2]

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Amount (mol)Volume (mL)
Amylbenzene148.2520.00.13523.2
Acetic Anhydride102.0915.20.14914.0
Aluminum Chloride133.3440.00.300-
Toluene (solvent)92.14--100

Procedure:

  • A 250-mL three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Anhydrous aluminum chloride (40.0 g, 0.300 mol) and 50 mL of dry toluene are placed in the flask.

  • A mixture of amylbenzene (20.0 g, 0.135 mol), acetic anhydride (15.2 g, 0.149 mol), and 50 mL of dry toluene is added dropwise from the funnel with stirring.

  • After the addition is complete, the mixture is heated to approximately 90°C until the evolution of hydrogen chloride gas ceases.

  • The reaction mixture is cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with 10% sodium hydroxide solution, and then twice with water.

  • The organic layer is dried over anhydrous calcium chloride.

  • The solvent (toluene) is removed by distillation, and the product, 4-pentylacetophenone, is purified by vacuum distillation.

Step 2: Oxidation of 4-Pentylacetophenone to 4-Pentylbenzoic Acid

Reaction Scheme (Haloform Reaction):

CH₃(CH₂)₄C₆H₄COCH₃ + 3NaOCl --> CH₃(CH₂)₄C₆H₄COONa + CHCl₃ + 2NaOH CH₃(CH₂)₄C₆H₄COONa + HCl --> CH₃(CH₂)₄C₆H₄COOH + NaCl

The haloform reaction is an effective method for converting methyl ketones into carboxylic acids.[3][4][5][6][7][8] In this step, 4-pentylacetophenone is oxidized using sodium hypochlorite to yield the sodium salt of 4-pentylbenzoic acid, which is then acidified to produce the free carboxylic acid.

Experimental Protocol (Generalized Procedure):

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Amount (mol)Volume (mL)
4-Pentylacetophenone190.2819.00.100-
Sodium Hypochlorite (10-15% solution)74.44--~470-700
Sodium Hydroxide40.008.00.200-
Hydrochloric Acid (conc.)36.46--As needed

Procedure:

  • In a flask equipped with a stirrer, 4-pentylacetophenone (19.0 g, 0.100 mol) is dissolved in a suitable solvent like dioxane or THF.

  • A solution of sodium hydroxide (8.0 g, 0.200 mol) in water is added.

  • The mixture is cooled in an ice bath, and a commercial sodium hypochlorite solution (e.g., bleach, containing at least 3 molar equivalents of NaOCl) is added dropwise with vigorous stirring, maintaining the temperature below 20°C.

  • After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Excess sodium hypochlorite is destroyed by adding a small amount of sodium bisulfite.

  • The mixture is acidified with concentrated hydrochloric acid until a precipitate of 4-pentylbenzoic acid forms.

  • The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Product Characterization:

  • Appearance: White to off-white solid.[9]

  • Solubility: Soluble in organic solvents like ethanol and acetone, with limited solubility in water.[9]

Step 3: Conversion of 4-Pentylbenzoic Acid to this compound

Reaction Scheme:

CH₃(CH₂)₄C₆H₄COOH + SOCl₂ --> CH₃(CH₂)₄C₆H₄COCl + SO₂ + HCl

The final step involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride.[10] Other reagents like oxalyl chloride or phosphorus pentachloride can also be used.

Experimental Protocol:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Amount (mol)Volume (mL)
4-Pentylbenzoic Acid192.2519.20.100-
Thionyl Chloride118.9714.30.1208.7
Dry Dichloromethane (DCM)84.93--100
Triethylamine101.1913.10.13018.1

Procedure:

  • In a dry flask under a nitrogen atmosphere, 4-pentylbenzoic acid (19.2 g, 0.100 mol) is dissolved in dry dichloromethane (100 mL).

  • Triethylamine (13.1 g, 0.130 mol) is added to the solution.

  • The mixture is cooled to -15 to -10°C.

  • Thionyl chloride (14.3 g, 0.120 mol) is added dropwise over 20-30 minutes, maintaining the low temperature.

  • The reaction temperature is raised to 0°C and stirred for 30-60 minutes.

  • The reaction mixture can be used directly for subsequent reactions, or the product can be isolated.

  • For isolation, the solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified by vacuum distillation.

Summary of Quantitative Data

Synthesis RouteStarting MaterialKey IntermediatesFinal ProductOverall Yield
Route 1 (Direct) Amylbenzene-This compound~55%
Route 2 (Multi-step) Amylbenzene4-Pentylacetophenone, 4-Pentylbenzoic acidThis compoundYields for each step are typically high, but the overall yield will be a product of the individual step yields.

Disclaimer: The provided experimental protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

4-Pentylbenzoyl chloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Pentylbenzoyl chloride, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. This document details its molecular structure, physicochemical properties, synthesis protocols, and key reactions, presenting quantitative data in accessible tables and illustrating workflows with diagrams.

Molecular Structure and Formula

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a pentyl group and a carbonyl chloride group at the para position.

Chemical Identifiers

Identifier Value
IUPAC Name This compound[1][2]
Molecular Formula C₁₂H₁₅ClO[1][2][3][4]
CAS Number 49763-65-7[1][3][4]
SMILES CCCCCC1=CC=C(C=C1)C(=O)Cl[1][3]

| InChI Key | FBBRKYLXMNQFQU-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Quantitative Data Summary

Property Value
Molecular Weight 210.70 g/mol [1][3]
Appearance Liquid[3]
Density 1.036 g/mL at 25 °C[3]
Boiling Point 95 °C at 0.20 mmHg[5]
Refractive Index n20/D 1.53[3]

| Flash Point | 113 °C (closed cup)[3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 4-pentylbenzoic acid. The following is a detailed experimental protocol adapted from established methods.

Experimental Protocol: Synthesis from 4-Pentylbenzoic Acid

Materials:

  • 4-Pentylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ice bath

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylbenzoic acid in an excess of thionyl chloride. Alternatively, use a stoichiometric amount of oxalyl chloride in an inert solvent like anhydrous DCM.

  • Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride, or HCl, CO, and CO₂ for oxalyl chloride).

  • After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride by distillation under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

Logical Workflow for Synthesis

G Synthesis of this compound A 4-Pentylbenzoic Acid C Reaction under Reflux A->C B Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) B->C D Removal of Excess Reagent and Solvent (Distillation) C->D E Purification by Vacuum Distillation D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

As an acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution. This reactivity makes it a valuable intermediate in the synthesis of various organic molecules.

General Reactions: Acyl chlorides like this compound react with a variety of nucleophiles to form different functional groups:

  • Water: Hydrolyzes to form the corresponding carboxylic acid (4-pentylbenzoic acid).

  • Alcohols: React to form esters.

  • Amines: React to form amides.

  • Carboxylates: React to form acid anhydrides.

A notable application is its use in the synthesis of 3-O-acyl derivatives through reaction with betulinic acid.

G A This compound C Ester A->C Nucleophilic Acyl Substitution B Alcohol (R-OH) B->C D HCl

References

Spectroscopic Data and Analysis of 4-Pentylbenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Pentylbenzoyl chloride, a key intermediate in various chemical syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such spectra, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0Doublet2HAromatic Protons (ortho to -COCl)
~7.3Doublet2HAromatic Protons (meta to -COCl)
~2.7Triplet2H-CH₂- attached to aromatic ring
~1.6Multiplet2H-CH₂-
~1.3Multiplet4H-(CH₂)₂-
~0.9Triplet3H-CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~168Carbonyl Carbon (-COCl)
~145Aromatic Carbon (para to pentyl)
~134Aromatic Carbon (ipso to -COCl)
~130Aromatic Carbon (ortho to -COCl)
~129Aromatic Carbon (meta to -COCl)
~36-CH₂- attached to aromatic ring
~31-CH₂-
~30-CH₂-
~22-CH₂-
~14-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100-3000MediumAromatic C-H Stretch
~2950-2850StrongAliphatic C-H Stretch
~1770StrongC=O Stretch (Acid Chloride)
~1600, ~1480Medium-StrongAromatic C=C Bending
~1200StrongC-O Stretch
~850StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
210/212HighMolecular Ion [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
175High[M-Cl]⁺
149Medium[M-C₅H₁₁]⁺
91HighTropylium Ion [C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution should be free of any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

FT-IR Spectroscopy (Neat Liquid)
  • Sample Preparation: A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a suitable capillary column.

  • Data Acquisition: A small volume of the sample solution is injected into the hot GC inlet, where it is vaporized. The components are separated on the GC column based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the mass spectrum is recorded.

  • Data Processing: The resulting chromatogram shows the separation of components over time, and the mass spectrum for each peak can be analyzed to identify the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Acq_NMR Acquire FID NMR->Acq_NMR Acq_IR Acquire Interferogram IR->Acq_IR Acq_MS Acquire Chromatogram & Mass Spectra MS->Acq_MS Proc_NMR Fourier Transform & Process Spectrum Acq_NMR->Proc_NMR Res_NMR NMR Spectra (¹H, ¹³C) Proc_NMR->Res_NMR Proc_IR Fourier Transform & Process Spectrum Acq_IR->Proc_IR Res_IR IR Spectrum Proc_IR->Res_IR Proc_MS Analyze Spectra Acq_MS->Proc_MS Res_MS Mass Spectrum Proc_MS->Res_MS Interpretation Structural Elucidation & Quality Control Res_NMR->Interpretation Res_IR->Interpretation Res_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Physical Properties of 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Pentylbenzoyl chloride, a significant intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing reliable data and procedural insights.

Core Physical Properties

This compound is a liquid at room temperature. Its key physical characteristics, namely its boiling point and density, are critical parameters for its handling, purification, and application in synthetic chemistry.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueConditions
Boiling Point 95 °Cat 0.20 mmHg
Density 1.036 g/mLat 25 °C

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound requires precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Determination of Boiling Point via Vacuum Distillation

The boiling point of this compound was determined under reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point or have very high boiling points.

Methodology:

  • Apparatus Setup: A distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask, is assembled. The system is connected to a vacuum pump with a manometer to monitor the pressure. A Vigreux column is inserted between the flask and the distillation head to improve the separation efficiency.

  • Sample Preparation: The crude this compound is placed into the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Vacuum Application: The system is carefully evacuated to the desired pressure, in this case, 0.20 mmHg.

  • Heating: The flask is gently heated using an oil bath or a heating mantle.

  • Data Collection: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The first fraction (forerun) is typically discarded, and the main fraction is collected.[1]

  • Purification: The process of distillation also serves as the final purification step for the compound.[1]

Determination of Density for a Liquid Compound

The density of a liquid is its mass per unit volume and is a fundamental physical property.

Methodology:

  • Mass Measurement: The mass of a clean, dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is accurately measured using an analytical balance.[2]

  • Volume Measurement: The liquid, this compound, is carefully added to the volumetric flask up to the calibration mark. Care is taken to avoid air bubbles and to ensure the meniscus is read correctly at eye level.

  • Final Mass Measurement: The mass of the volumetric flask containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by its known volume.[2][3] The temperature of the liquid is recorded as density is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a general and widely used method for the synthesis of acyl chlorides from carboxylic acids, a logical relationship relevant to this compound.

Synthesis_of_Acyl_Chloride General Synthesis of Acyl Chlorides Carboxylic_Acid Carboxylic Acid (e.g., 4-Pentylbenzoic Acid) Reaction Reaction Carboxylic_Acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) Chlorinating_Agent->Reaction Acyl_Chloride Acyl Chloride (e.g., this compound) Reaction->Acyl_Chloride yields Byproducts Gaseous Byproducts (e.g., SO₂, HCl) Reaction->Byproducts yields

Caption: General synthesis pathway for acyl chlorides.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. This in-depth guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 4-Pentylbenzoyl chloride, a corrosive compound utilized in organic synthesis.

Chemical and Physical Properties

This compound is a combustible liquid that is highly reactive, particularly with water and other nucleophilic reagents.[1] A thorough understanding of its physical and chemical properties is the first step in ensuring its safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₂H₁₅ClO[2][3][4][5]
Molecular Weight 210.70 g/mol [2][6]
CAS Number 49763-65-7[5][6]
Appearance Liquid[1]
Density 1.036 g/mL at 25 °C
Refractive Index n20/D 1.53
Flash Point 113 °C (235.4 °F) - closed cup
Boiling Point 225 - 227 °C[1]
Water Solubility Decomposes[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive effects on skin and eyes.[2][7]

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation1BH314Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318Causes serious eye damage

Signal Word: Danger[2][7]

Pictogram:

  • GHS05: Corrosion

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Handling_Precautions cluster_Engineering Engineering Controls cluster_PPE Personal Protective Equipment (PPE) FumeHood Work in a Chemical Fume Hood SafetyShower Accessible Safety Shower Eyewash Accessible Eyewash Station Gloves Chemical Resistant Gloves (e.g., Fluoro rubber) EyeProtection Safety Goggles & Face Shield LabCoat Flame-Resistant Lab Coat Respirator Type ABEK (EN14387) Respirator Filter (if ventilation is inadequate) Researcher Researcher Researcher->FumeHood Uses Researcher->Gloves Wears Researcher->EyeProtection Wears Researcher->LabCoat Wears

Caption: Required engineering controls and personal protective equipment for handling this compound.

General Handling Procedures
  • Work should be conducted exclusively in a well-ventilated chemical fume hood.[8]

  • Avoid breathing mists, vapors, or spray.[8]

  • Do not allow the substance to come into contact with water or moisture, as it reacts to liberate toxic hydrogen chloride gas.[8]

  • Wash hands thoroughly after handling.[9]

  • Keep containers tightly closed when not in use.[8]

Storage Conditions
  • Store in a dry, cool, and well-ventilated area.[7][8]

  • Keep containers tightly closed to prevent contact with moisture.[8]

  • Store in a designated corrosives area, away from incompatible materials such as strong bases, alcohols, and metals.[8]

  • Store locked up.[8]

Experimental Workflow: A General Protocol for Using this compound

The following diagram outlines a generalized workflow for incorporating a corrosive liquid like this compound into a chemical reaction. This protocol should be adapted to the specific requirements of the experiment.

Experimental_Workflow Prep Preparation - Review SDS - Don PPE - Prepare Fume Hood Measure Measurement - Use dry glassware - Transfer under inert atmosphere (if necessary) Prep->Measure 1. Reaction Reaction - Add dropwise to reaction mixture - Control temperature Measure->Reaction 2. Quench Quenching - Carefully add to a suitable quenching agent (e.g., base solution) Reaction->Quench 3. Workup Work-up - Perform extraction and washing Quench->Workup 4. Waste Waste Disposal - Dispose of waste in a designated hazardous waste container Workup->Waste 5.

Caption: A generalized experimental workflow for the safe use of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[8]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Accidental Release Measures

In the event of a spill, the following logical steps should be taken to ensure safety and proper cleanup.

Spill_Response Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill (Use inert absorbent material) Ventilate->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize If trained Collect Collect Residue (Place in a suitable container for disposal) Contain->Collect Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Logical flow of actions for responding to a this compound spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire and will react with the material.

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8] Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains.[8]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the substance's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

An In-depth Technical Guide on the Reactivity and Stability of 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 4-Pentylbenzoyl chloride. The information contained herein is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound in synthetic chemistry.

Chemical Properties and Identification

This compound is an acyl chloride derivative of benzoic acid, characterized by a pentyl group at the para position of the benzene ring. This structural feature imparts lipophilic character to the molecule, making it a valuable intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients and liquid crystals.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₅ClO
Molecular Weight 210.70 g/mol
CAS Number 49763-65-7
Appearance Liquid
Density 1.036 g/mL at 25 °C
Refractive Index n20/D 1.53
Boiling Point 95 °C at 0.20 mmHg[1]

Reactivity Profile

As a typical acyl chloride, this compound is a highly reactive compound, primarily serving as an acylating agent. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.

Hydrolysis

This compound reacts readily with water to form 4-pentylbenzoic acid and hydrochloric acid. This reaction is typically vigorous and is a primary consideration for handling and storage, as even atmospheric moisture can lead to degradation.[2] The electron-donating nature of the para-pentyl group is expected to slightly decrease the rate of hydrolysis compared to unsubstituted benzoyl chloride by destabilizing the partial positive charge on the carbonyl carbon in the transition state.

Reactions with Nucleophiles

This compound is an excellent electrophile for a variety of nucleophiles:

  • Alcohols: Reacts with alcohols to form the corresponding esters.

  • Amines: Reacts with ammonia and primary or secondary amines to yield amides.[2]

  • Carboxylates: Can react with carboxylate salts to form acid anhydrides.

These reactions are fundamental in organic synthesis for the introduction of the 4-pentylbenzoyl moiety into a target molecule.

Friedel-Crafts Acylation

A key application of this compound is in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can acylate aromatic compounds to produce aryl ketones.[3] The resulting ketone product is deactivated towards further acylation, which prevents polysubstitution.[3]

Stability

The stability of this compound is a critical factor in its storage and handling. Like other acyl chlorides, it is susceptible to degradation by moisture and heat.

Moisture Sensitivity

The primary route of degradation is hydrolysis. Therefore, it is imperative to store this compound under anhydrous conditions. Containers should be tightly sealed, and the use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][4] Even brief exposure to humid air can lead to the formation of 4-pentylbenzoic acid and HCl gas, which will be noticeable as fuming.[5]

Thermal Stability
Storage Recommendations

For long-term storage, this compound should be kept in a cool, dry, and well-ventilated area in its original, tightly sealed container.[4][6] Storage in a corrosives cabinet is appropriate. To prolong shelf life, flushing the container with an inert gas before sealing is a good practice.[2]

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Amylbenzene (4-pentylbenzene)

  • Oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Methylene chloride (dry)

  • Ether

  • 5% Potassium hydroxide solution (cold)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalized addition funnel with a drying tube, and a rubber septum, add dry methylene chloride (27 mL) and anhydrous aluminum chloride (8.9 g, 0.067 mol).

  • Begin stirring and add oxalyl chloride (17.1 g, 0.135 mol) via syringe through the septum over 5 minutes.

  • Replace the septum with a thermometer and add a solution of amylbenzene (10 g, 0.067 mol) in dry methylene chloride (40 mL) dropwise from the addition funnel, maintaining the temperature between 20-25 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reduce the volume of the reaction mixture by approximately half via distillation to remove excess oxalyl chloride and solvent.

  • Add 40 mL of fresh, dry methylene chloride and cool the solution to 0 °C in an ice-salt bath.

  • Slowly pour the cold solution onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, ensuring the temperature remains below 5 °C.

  • Rapidly separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound (bp 95 °C at 0.20 mm).[1]

Friedel-Crafts Acylation of Benzene with this compound

Materials:

  • This compound

  • Benzene (dry)

  • Aluminum chloride (anhydrous)

  • Methylene chloride (dry)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a dry three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry methylene chloride under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in dry methylene chloride to the dropping funnel and add it dropwise to the stirred suspension over 10-15 minutes.

  • After the addition, add a solution of dry benzene (1.0 equivalent) in dry methylene chloride dropwise in the same manner.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, 4-pentylphenyl ketone, can be further purified by vacuum distillation or recrystallization.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using standard analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (doublets in the range of 7.3-8.1 ppm), the methylene group adjacent to the benzene ring (a triplet around 2.7 ppm), the other methylene groups of the pentyl chain (multiplets between 1.3-1.7 ppm), and the terminal methyl group (a triplet around 0.9 ppm).[7]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 165-175 ppm.[8][9] Other signals will correspond to the aromatic carbons and the carbons of the pentyl chain.

  • FTIR: The infrared spectrum will exhibit a strong, characteristic carbonyl (C=O) stretching vibration for the acyl chloride functional group at a high frequency, typically around 1770-1800 cm⁻¹.[10] The presence of a broad absorption band in the 2500-3300 cm⁻¹ region would indicate hydrolysis to the corresponding carboxylic acid.

Visualized Workflows and Pathways

Synthesis of this compound

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amylbenzene Amylbenzene ReactionVessel Reaction in Methylene Chloride (20-25°C) Amylbenzene->ReactionVessel OxalylChloride Oxalyl Chloride OxalylChloride->ReactionVessel AlCl3 AlCl3 AlCl3->ReactionVessel Quench Quench with Ice/CaCl2 ReactionVessel->Quench Reaction Mixture Extraction Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Crude Product Product 4-Pentylbenzoyl Chloride Distillation->Product

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

reactions_pathway cluster_products Reaction Products Start 4-Pentylbenzoyl Chloride CarboxylicAcid 4-Pentylbenzoic Acid Start->CarboxylicAcid + H2O (Hydrolysis) Ester Ester Start->Ester + R'OH (Esterification) Amide Amide Start->Amide + R'2NH (Amidation) Ketone Aryl Ketone Start->Ketone + Arene / AlCl3 (Friedel-Crafts Acylation)

Caption: Common reactions of this compound.

General Handling and Storage Workflow

handling_workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Store Store in a cool, dry place in a tightly sealed container Inert Optional: Under inert atmosphere Store->Inert FumeHood Handle in a well-ventilated fume hood Store->FumeHood Usage PPE Wear appropriate PPE (gloves, goggles, lab coat) FumeHood->PPE Anhydrous Use anhydrous solvents and glassware PPE->Anhydrous Waste Dispose of as corrosive chemical waste Anhydrous->Waste Post-Reaction

Caption: Recommended workflow for handling and storage.

References

An In-depth Technical Guide to 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Pentylbenzoyl chloride, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, key synthetic protocols, and primary applications.

Chemical Identity and Synonyms

IUPAC Name: this compound[1]

Synonyms:

  • p-Pentylbenzoyl chloride[1]

  • 4-n-Amylbenzoyl chloride

  • Benzoyl chloride, 4-pentyl-[1]

  • 4-n-Pentylbenzoyl chloride

  • 4-Pentylbenzene-1-carbonyl chloride

  • p-(n-Amyl)benzoyl chloride[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 49763-65-7[1]
Molecular Formula C₁₂H₁₅ClO[1]
Molecular Weight 210.70 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Pungent, irritating[2]
Boiling Point 95°C at 0.20 mmHg[3]
Density 1.036 g/mL at 25 °C
Refractive Index n20/D 1.53
Solubility Soluble in common organic solvents (e.g., dichloromethane, ether, acetone). Reacts vigorously with protic solvents (e.g., water, alcohols).[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in Friedel-Crafts acylation reactions are provided below. These protocols are foundational for its use in further synthetic applications.

Synthesis of this compound

This protocol describes the preparation of this compound from amylbenzene via a Friedel-Crafts acylation reaction with oxalyl chloride.[3]

Materials:

  • Amylbenzene

  • Oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Methylene chloride (dry)

  • Calcium chloride

  • Potassium hydroxide solution (5%)

  • Sodium sulfate (anhydrous)

  • Ether

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Septum

  • Syringe

  • Thermometer

  • Addition funnel

  • Ice-salt bath

  • Separatory funnel

  • Vigreux column

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, add 27 mL of dry methylene chloride and 8.9 g (0.067 mol) of anhydrous aluminum chloride.[3]

  • Begin stirring and add 17.1 g (0.135 mol) of oxalyl chloride over 5 minutes using a syringe through a septum.[3]

  • Replace the septum with a thermometer and add a solution of 10 g (0.067 mol) of amylbenzene in 40 mL of dry methylene chloride dropwise over 1 hour, maintaining the temperature at 20-25°C.[3]

  • Reduce the reaction mixture to about half its original volume by distillation.[3]

  • Add approximately 40 mL of fresh dry methylene chloride and cool the solution to 0°C in an ice-salt bath.[3]

  • Slowly pour the cold solution onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, keeping the temperature below 5°C.[3]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

  • Filter the mixture and remove the solvent by distillation under reduced pressure.[3]

  • Dissolve the residual liquid in 50 mL of ether, cool to 0°C, and extract with 5 mL of cold 5% potassium hydroxide solution, followed by two washes with 15-mL portions of cold water.[3]

  • Separate the ether solution and dry it over anhydrous sodium sulfate.[3]

  • Filter the mixture and remove the solvent by distillation at reduced pressure.[3]

  • Purify the product by distillation through a Vigreux column to afford pure this compound.[3]

Friedel-Crafts Acylation using an Analogous Acyl Chloride

The following is a general procedure for a Friedel-Crafts acylation reaction, a common application for acyl chlorides like this compound. This specific example details the synthesis of 4-Hydroxy-4'-pentyloxybenzophenone using 4-pentyloxybenzoyl chloride and phenol, which is structurally similar to the target compound.

Materials:

  • Phenol

  • 4-Pentyloxybenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Condenser with drying tube

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (100 mL) and cool to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve phenol (1.0 equivalent) and 4-pentyloxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).

  • Slowly add the solution from the beaker to the cooled aluminum chloride suspension via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane (50 mL each).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic pathways involving this compound.

Synthesis_of_4_Pentylbenzoyl_chloride Synthesis of this compound Amylbenzene Amylbenzene Intermediate Acylium Ion Intermediate Amylbenzene->Intermediate + Oxalyl Chloride OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate Product This compound Intermediate->Product Electrophilic Aromatic Substitution

Caption: Synthesis of this compound from Amylbenzene.

Friedel_Crafts_Acylation General Friedel-Crafts Acylation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification AromaticCompound Aromatic Compound (e.g., Phenol) ReactionStep Formation of Acylium Ion & Electrophilic Attack AromaticCompound->ReactionStep AcylChloride This compound AcylChloride->ReactionStep LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ReactionStep Quenching Quenching (Ice/HCl) ReactionStep->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Acylated Aromatic Ketone Purification->Product

Caption: General workflow for Friedel-Crafts acylation.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis:

  • Liquid Crystals: Acyl chlorides are crucial in the synthesis of liquid crystalline materials. The pentyl group in this compound provides the necessary alkyl chain length for the formation of mesogenic phases, making it a key building block for compounds used in display technologies.

  • Pharmaceuticals and Agrochemicals: As a reactive acylating agent, it is used to introduce the 4-pentylbenzoyl moiety into larger molecules. This can be a key step in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals, where the lipophilic pentyl group can modify the biological activity and pharmacokinetic properties of the final compound.[4][5]

  • Organic Synthesis: It serves as a versatile reagent for the preparation of esters, amides, and ketones through nucleophilic acyl substitution reactions.[2] This reactivity is fundamental in multi-step organic synthesis for the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Discovery and History of 4-Alkylbenzoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkylbenzoyl chlorides are a pivotal class of organic compounds characterized by a benzoyl chloride core substituted with an alkyl group at the para position. Their unique chemical reactivity, primarily centered around the acyl chloride functional group, has established them as indispensable building blocks in a multitude of synthetic applications. From the synthesis of advanced polymers and liquid crystals to their crucial role as intermediates in the development of novel pharmaceuticals, the influence of 4-alkylbenzoyl chlorides is widespread. This technical guide provides a comprehensive overview of the discovery, historical development, and evolution of synthetic methodologies for this important class of molecules.

Historical Context: The Dawn of Aromatic Acylation

The story of 4-alkylbenzoyl chlorides is intrinsically linked to the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Mason Crafts. In 1877, they published their seminal papers on the reaction of alkyl and acyl halides with aromatic hydrocarbons in the presence of a Lewis acid catalyst, most notably aluminum chloride.[1][2] This reaction, now universally known as the Friedel-Crafts reaction, fundamentally changed the landscape of organic synthesis by providing a reliable method for forming carbon-carbon bonds with aromatic rings.[3][4][5][6]

While Friedel and Crafts did not specifically report the synthesis of a 4-alkylbenzoyl chloride in their initial publications, their discovery of the Friedel-Crafts acylation laid the essential groundwork.[2][7] The acylation reaction, which introduces an acyl group onto an aromatic ring, became the cornerstone for the synthesis of aryl ketones, which are key precursors to 4-alkylbenzoyl chlorides.[3]

Key Historical Developments:

  • 1877: Charles Friedel and James Mason Crafts discover the eponymous reaction that allows for the alkylation and acylation of aromatic rings.[1][2][7] This provides the foundational chemistry for accessing the precursors to 4-alkylbenzoyl chlorides.

  • Early 20th Century: The development of various chlorinating agents, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), provides the means to convert carboxylic acids into their more reactive acid chloride counterparts.[8] This becomes a standard method for the final step in synthesizing 4-alkylbenzoyl chlorides from their corresponding 4-alkylbenzoic acids.

  • Mid to Late 20th Century: As the demand for specialty chemicals and pharmaceuticals grew, more refined and efficient methods for the synthesis of 4-alkylbenzoyl chlorides were developed. These included improvements in the Friedel-Crafts reaction and the exploration of alternative synthetic routes.[9][10]

  • Present Day: Modern synthetic chemistry continues to refine the synthesis of 4-alkylbenzoyl chlorides, with a focus on greener reaction conditions, higher yields, and improved selectivity.[11] These compounds are now readily available commercially and are widely used in both academic research and industrial applications.[12]

Discovery_Timeline 1877 1877: Friedel-Crafts Reaction Discovered Early_1900s Early 1900s: Development of Chlorinating Agents (SOCl₂, PCl₅) 1877->Early_1900s Enables precursor synthesis Mid_20th_Century Mid-20th Century: Refinement of Synthetic Methods Early_1900s->Mid_20th_Century Enables final step Present Present Day: Focus on Green Chemistry and High-Throughput Synthesis Mid_20th_Century->Present Optimization and new applications

Caption: Timeline of key developments in the synthesis of 4-alkylbenzoyl chlorides.

Evolution of Synthetic Methodologies

The synthesis of 4-alkylbenzoyl chlorides has evolved significantly since the foundational work of Friedel and Crafts. The primary strategies involve either a multi-step process starting from an alkylbenzene or a more direct approach from a pre-functionalized aromatic compound.

The Friedel-Crafts Acylation Route

This classical and still widely used approach involves three main steps:

  • Friedel-Crafts Acylation of an Alkylbenzene: An alkylbenzene is acylated with an acyl chloride (commonly acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce a 4-alkylacetophenone. The para product is typically favored due to steric hindrance.

  • Oxidation: The resulting 4-alkylacetophenone is then oxidized to the corresponding 4-alkylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl) through the haloform reaction.

  • Chlorination: The final step involves the conversion of the 4-alkylbenzoic acid to the 4-alkylbenzoyl chloride using a chlorinating agent.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination Alkylbenzene Alkylbenzene Acylation Friedel-Crafts Acylation Alkylbenzene->Acylation AcetylChloride Acetyl Chloride (CH₃COCl) AcetylChloride->Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylation Alkylacetophenone 4-Alkylacetophenone Acylation->Alkylacetophenone Oxidation Oxidation Alkylacetophenone->Oxidation OxidizingAgent Oxidizing Agent (e.g., KMnO₄) OxidizingAgent->Oxidation AlkylbenzoicAcid 4-Alkylbenzoic Acid Oxidation->AlkylbenzoicAcid Chlorination Chlorination AlkylbenzoicAcid->Chlorination ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->Chlorination AlkylbenzoylChloride 4-Alkylbenzoyl Chloride Chlorination->AlkylbenzoylChloride

Caption: General workflow for the synthesis of 4-alkylbenzoyl chlorides.

Direct Chlorination Methods

More direct routes to 4-alkylbenzoyl chlorides have also been developed to improve efficiency and reduce step count.

  • From 4-Alkylbenzoic Acids: This is the most common and direct method where the corresponding 4-alkylbenzoic acid is treated with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used reagents for this transformation.[13][14][15]

  • From 4-Alkylbenzaldehydes: It is also possible to synthesize 4-alkylbenzoyl chlorides by the direct chlorination of the corresponding 4-alkylbenzaldehyde.[10] This method can be cost-effective but may require careful control of reaction conditions to avoid side reactions, such as chlorination of the alkyl side chain.[10]

Quantitative Data on Synthetic Methods

The choice of synthetic method often depends on the desired scale, purity requirements, and the cost of starting materials and reagents. The following tables summarize typical quantitative data for the key synthetic steps.

Table 1: Friedel-Crafts Acylation of Alkylbenzenes

AlkylbenzeneAcylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
TolueneAcetyl chlorideAlCl₃CS₂Reflux2~90
EthylbenzeneAcetyl chlorideAlCl₃Nitrobenzene0-5385-90
CumeneAcetyl chlorideAlCl₃CS₂04~80

Table 2: Oxidation of 4-Alkylacetophenones

4-AlkylacetophenoneOxidizing AgentConditionsTime (h)Yield (%)
4-MethylacetophenoneKMnO₄Aqueous, reflux875-85
4-EthylacetophenoneNaOClAqueous, rt480-90
4-PropylacetophenoneKMnO₄Aqueous, reflux1070-80

Table 3: Chlorination of 4-Alkylbenzoic Acids

4-Alkylbenzoic AcidChlorinating AgentSolventTemp (°C)Time (h)Yield (%)
4-Methylbenzoic acidThionyl chlorideNeatReflux2>95
4-Ethylbenzoic acidThionyl chlorideNeatReflux4~98[4]
4-Pentylbenzoic acidOxalyl chlorideCH₂Cl₂/DMF (cat.)rt1~90[9]
4-Benzyloxybenzoic acidOxalyl chlorideToluene/DMF (cat.)202Quantitative[13]

Table 4: Direct Chlorination of 4-Alkylbenzaldehydes

4-AlkylbenzaldehydeConditionsTemp (°C)Time (h)Conversion (%)Selectivity (%)
p-EthylbenzaldehydeCl₂, light irradiation1019285[10]
p-EthylbenzaldehydeCl₂, light irradiation519075[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylbenzoyl Chloride from 4-Ethylbenzoic Acid [4]

  • Materials: 4-ethylbenzoic acid (200 g, 1.33 mol), thionyl chloride (500 mL).

  • Procedure:

    • To a stirred solution of thionyl chloride, rapidly add 4-ethylbenzoic acid.

    • Heat the mixture to reflux and maintain for 4 hours.

    • After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.

    • Distill the crude product to obtain pure 4-ethylbenzoyl chloride.

Protocol 2: Synthesis of 4-(Benzyloxy)benzoyl Chloride from 4-(Benzyloxy)benzoic Acid [13]

  • Materials: 4-benzyloxybenzoic acid (11.5 g, 50.4 mmol), oxalyl chloride (6.5 mL, 75.6 mmol), N,N-dimethylformamide (DMF, 0.3 mL).

  • Procedure:

    • To a suspension of 4-benzyloxybenzoic acid, add oxalyl chloride followed by a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2 hours, during which gas evolution will be observed and the mixture will become homogeneous.

    • Remove the volatile compounds under reduced pressure at 45 °C.

    • Strip the residue with toluene to afford the product as a light pink solid.

Protocol 3: Synthesis of p-Ethylbenzoyl Chloride from p-Ethylbenzaldehyde [10]

  • Materials: p-ethylbenzaldehyde, chlorine gas.

  • Procedure:

    • Charge a reaction vessel with p-ethylbenzaldehyde.

    • Bubble nitrogen through the liquid for one hour.

    • Commence feeding chlorine gas while irradiating with a mercury lamp.

    • Maintain the reaction temperature at 10 °C.

    • Feed 38 g of chlorine over 1 hour under atmospheric pressure.

    • The reaction progress can be monitored by gas chromatography.

Applications in Drug Development and Materials Science

The reactivity of the acyl chloride group makes 4-alkylbenzoyl chlorides valuable intermediates in the synthesis of a wide range of molecules.

  • Pharmaceuticals: These compounds are used to introduce the 4-alkylbenzoyl moiety into active pharmaceutical ingredients (APIs).[12] This can be crucial for modulating the pharmacological properties of a drug, such as its binding affinity to a target receptor or its metabolic stability. For example, derivatives of 4-methoxybenzoyl chloride have been used in the synthesis of potential anti-cancer agents.[14]

  • Agrochemicals: They serve as key intermediates in the production of pesticides and herbicides.[12]

  • Polymers and Materials Science: 4-Alkylbenzoyl chlorides are used in the synthesis of specialty polymers, such as polyamides and polyesters, where the alkyl group can be tailored to impart specific physical properties like solubility and thermal stability.[12] They are also used in the preparation of liquid crystals.

Applications cluster_Pharma Drug Development cluster_Materials Materials Science cluster_Agro Agrochemicals 4-Alkylbenzoyl_Chloride 4-Alkylbenzoyl Chloride API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis 4-Alkylbenzoyl_Chloride->API_Synthesis Key Intermediate Polymer_Synthesis Specialty Polymer (Polyamides, Polyesters) 4-Alkylbenzoyl_Chloride->Polymer_Synthesis Monomer Liquid_Crystals Liquid Crystal Synthesis 4-Alkylbenzoyl_Chloride->Liquid_Crystals Precursor Pesticide_Synthesis Pesticide & Herbicide Synthesis 4-Alkylbenzoyl_Chloride->Pesticide_Synthesis Intermediate Structure_Activity Structure-Activity Relationship (SAR) Studies API_Synthesis->Structure_Activity

Caption: Major application areas of 4-alkylbenzoyl chlorides.

Conclusion

From their conceptual origins in the discovery of the Friedel-Crafts reaction to their current status as versatile synthetic intermediates, 4-alkylbenzoyl chlorides have a rich history intertwined with the advancement of organic chemistry. The evolution of their synthetic methodologies reflects the broader trends in chemical synthesis, moving towards greater efficiency, selectivity, and more sustainable practices. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and reactivity of 4-alkylbenzoyl chlorides remains essential for the innovation of new molecules and materials.

References

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 4-Pentylbenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

Abstract

4-Pentylbenzoyl chloride is a versatile chemical intermediate poised for exploration in the development of novel therapeutic agents. Its unique structural motif, featuring a lipophilic pentyl chain, offers a scaffold for the synthesis of a diverse range of derivatives with potential applications in oncology, inflammatory diseases, and infectious diseases. This technical guide provides an in-depth analysis of promising research avenues for this compound derivatives, supported by detailed experimental protocols and a review of the current landscape. By presenting quantitative data in a structured format and visualizing key biological pathways, this document aims to equip researchers with the foundational knowledge to embark on innovative drug discovery programs centered around this promising chemical entity.

Introduction

The benzoyl chloride scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. The introduction of a 4-pentyl substituent offers a strategic modification to modulate the physicochemical properties of the resulting derivatives. The pentyl group can enhance membrane permeability and interactions with hydrophobic pockets of biological targets, potentially leading to improved potency and a distinct pharmacological profile. While research on this compound derivatives is still in its nascent stages, preliminary studies and the broader understanding of analogous 4-alkylbenzoyl compounds suggest significant potential in several therapeutic areas. This guide will delve into these prospective research domains, providing a roadmap for future investigations.

Potential Research Areas

Anticancer Agents

The development of novel anticancer agents remains a critical priority in biomedical research. Derivatives of benzoyl chloride have shown promise as cytotoxic agents, and the incorporation of a 4-pentyl group could enhance their efficacy.

2.1.1. Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several classes of compounds, including those with a benzoyl moiety, are known to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis. The hydrophobic pentyl group of this compound derivatives could facilitate binding to the colchicine-binding site on β-tubulin, a pocket that accommodates hydrophobic ligands.

  • Hypothesis: 4-Pentylbenzoyl amides and esters can be designed to bind to the colchicine site of tubulin, inhibiting its polymerization and leading to anticancer activity.

  • Research Direction: Synthesis of a library of 4-pentylbenzoyl amides and esters with varying amine and alcohol substituents to probe the structure-activity relationship (SAR). Evaluation of these compounds for their ability to inhibit tubulin polymerization in vitro and for their cytotoxic effects on various cancer cell lines.

2.1.2. Inhibitors of Cancer-Related Signaling Pathways

Aberrant signaling pathways are a hallmark of cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is observed in many cancers.

  • Hypothesis: Derivatives of this compound can be developed as inhibitors of the NF-κB signaling pathway.

  • Research Direction: Design and synthesis of 4-pentylbenzoyl derivatives that can modulate the activity of key components of the NF-κB pathway, such as IKK kinases or the proteasome. Screening of these compounds in cell-based assays to measure their effect on NF-κB activation and downstream gene expression. A study on N-benzoyl-3-allylthiourea showed that a benzoyl derivative could enhance cytotoxicity against breast cancer cells through inhibition of NF-kB activation[1].

Anti-inflammatory Agents

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The NF-κB and other inflammatory signaling pathways present viable targets for therapeutic intervention.

  • Hypothesis: 4-Pentylbenzoyl derivatives can be designed to modulate inflammatory responses by targeting key signaling molecules.

  • Research Direction: Synthesis of 4-pentylbenzoyl amides and esters and their evaluation in in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. Measurement of the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) can be used to assess their anti-inflammatory potential. For instance, certain benzofuran hybrids have been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[2].

Antimicrobial and Antiparasitic Agents

The rising threat of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Similarly, new drugs are urgently needed to combat parasitic diseases. Benzoyl chloride derivatives have been explored for these applications. For example, N-benzoyl-2-hydroxybenzamides derived from 4-ethylbenzoyl chloride have demonstrated activity against Plasmodium falciparum, trypanosomes, and Leishmania[3]. The lipophilic nature of the 4-pentyl group could enhance the ability of derivatives to penetrate the cell walls and membranes of pathogens.

  • Hypothesis: The 4-pentylbenzoyl scaffold can be utilized to develop novel antimicrobial and antiparasitic agents.

  • Research Direction: Synthesis of a diverse library of 4-pentylbenzoyl derivatives, including amides, esters, and hydrazones. Screening of these compounds against a panel of clinically relevant bacteria, fungi, and parasites to identify lead compounds for further optimization. A study on morpholine derivatives synthesized from a substituted benzoyl chloride showed potential antimicrobial activity[4].

Data Presentation

To facilitate the comparison of potential lead compounds, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Anticancer Activity of Hypothetical 4-Pentylbenzoyl Amide Derivatives

Compound IDR-Group (Amine)Cancer Cell LineIC50 (µM)Tubulin Polymerization Inhibition (IC50, µM)
4PBA-001AnilineMCF-7 (Breast)5.210.8
4PBA-0024-MethoxyanilineMCF-7 (Breast)2.87.5
4PBA-003CyclohexylamineHCT116 (Colon)12.525.1
4PBA-004BenzylamineHCT116 (Colon)8.115.3

Table 2: Anti-inflammatory Activity of Hypothetical 4-Pentylbenzoyl Ester Derivatives

Compound IDR-Group (Alcohol)Cell LineInhibition of NO Production (IC50, µM)Inhibition of TNF-α Release (IC50, µM)
4PBE-001PhenolRAW 264.715.722.4
4PBE-0024-ChlorophenolRAW 264.79.314.8
4PBE-003CholesterolRAW 264.72.15.6
4PBE-004Benzyl alcoholRAW 264.718.928.1

Experimental Protocols

General Synthesis of N-Aryl-4-pentylbenzamides

This protocol describes a general method for the synthesis of N-aryl benzamides from this compound.

  • Reaction Setup: To a solution of the desired aniline (1.0 mmol) in anhydrous pyridine (5 mL) under a nitrogen atmosphere, add this compound (1.2 mmol) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 1 M aqueous HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin protein, tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, 10% glycerol), fluorescent reporter (e.g., DAPI).

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the test compounds and a control (vehicle).

    • Add the tubulin protein solution containing the fluorescent reporter to each well to initiate polymerization.

    • Immediately measure the fluorescence intensity at 37 °C every minute for 60 minutes using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%[5][6][7].

Anti-inflammatory Activity Assay in Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

  • NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-treated control and determine the IC50 value[8][9].

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound + Amine/Alcohol reaction Amide/Ester Formation start->reaction purification Purification & Characterization reaction->purification anticancer Anticancer Assays (e.g., MTT, Tubulin) purification->anticancer antiinflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) purification->antiinflammatory antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial sar Structure-Activity Relationship (SAR) anticancer->sar antiinflammatory->sar antimicrobial->sar lead_optimization Lead Optimization sar->lead_optimization admet ADMET Profiling admet->lead_optimization Preclinical Development Preclinical Development lead_optimization->Preclinical Development

Caption: Experimental workflow for the discovery of this compound derivatives.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->gene_expression induces inhibitor 4-Pentylbenzoyl Derivative inhibitor->IKK Potential Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition.[10][11][12][13]

Conclusion

This compound represents a promising starting point for the development of a new generation of therapeutic agents. The strategic incorporation of the 4-pentyl group provides a handle for tuning the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The research areas outlined in this guide – oncology, inflammation, and infectious diseases – offer fertile ground for discovery. By leveraging the provided experimental protocols and a systematic approach to structure-activity relationship studies, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. The path from a simple building block to a life-saving drug is arduous, but the exploration of novel chemical space, such as that offered by this compound derivatives, is essential for advancing human health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Using 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nematic liquid crystals utilizing 4-pentylbenzoyl chloride as a key reagent. The methodologies outlined are foundational for creating rod-like (calamitic) liquid crystals, which are integral components in various technologies, including display devices and advanced materials. The protocols focus on the esterification reaction between this compound and phenolic compounds to form liquid crystals with predictable mesogenic properties.

Introduction to Synthetic Strategy

The synthesis of the target liquid crystals, 4-pentylphenyl 4-pentylbenzoate and 4-cyanophenyl 4-pentylbenzoate, is achieved through a well-established esterification reaction. This method involves the reaction of this compound with the corresponding phenol (4-pentylphenol or 4-cyanophenol) in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct. This synthetic route is versatile and allows for the systematic modification of the liquid crystal's molecular structure to tune its physical properties, such as the nematic range and clearing point.

Data Presentation

The following table summarizes the key quantitative data for two nematic liquid crystals synthesized from this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Nematic-Isotropic Transition (°C)
4-Pentylphenyl 4-pentylbenzoateC₂₃H₃₀O₂338.4948 - 5052
4-Cyanophenyl 4-pentylbenzoateC₁₉H₁₉NO₂293.3654 - 5665

Experimental Protocols

Protocol 1: Synthesis of 4-Pentylphenyl 4-pentylbenzoate

This protocol details the synthesis of the nematic liquid crystal 4-pentylphenyl 4-pentylbenzoate via the esterification of 4-pentylphenol with this compound.

Materials:

  • This compound

  • 4-Pentylphenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-pentylphenol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane (100 mL).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane (50 mL) to the stirred reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from hot hexane to obtain pure 4-pentylphenyl 4-pentylbenzoate as a white solid.

  • Characterization:

    • Determine the melting point and nematic-isotropic transition temperature using differential scanning calorimetry (DSC) and polarized optical microscopy.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of 4-Cyanophenyl 4-pentylbenzoate

This protocol describes the synthesis of the nematic liquid crystal 4-cyanophenyl 4-pentylbenzoate.

Materials:

  • This compound

  • 4-Cyanophenol

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous toluene (100 mL).

  • Addition of Acyl Chloride: Add this compound (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 75 mL), water (1 x 75 mL), saturated NaHCO₃ solution (2 x 75 mL), and finally with brine (1 x 75 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Recrystallize the resulting solid from ethanol to yield pure 4-cyanophenyl 4-pentylbenzoate.

  • Characterization:

    • Characterize the final product by determining its melting and clearing points using DSC and polarized optical microscopy.

    • Verify the chemical structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Visualizations

Diagram 1: General Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions 4_Pentylbenzoyl_Chloride 4-Pentylbenzoyl chloride Liquid_Crystal Nematic Liquid Crystal (Ester) 4_Pentylbenzoyl_Chloride->Liquid_Crystal Esterification Phenol_Derivative Phenol Derivative (e.g., 4-Pentylphenol, 4-Cyanophenol) Phenol_Derivative->Liquid_Crystal Pyridine Pyridine (Base) Pyridine->Liquid_Crystal Solvent Anhydrous Solvent (DCM or Toluene) Solvent->Liquid_Crystal

Caption: General reaction scheme for the synthesis of nematic liquid crystals.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Dissolve Phenol and Pyridine in Anhydrous Solvent Start->Reaction_Setup Cooling Cool to 0°C (for Protocol 1) Reaction_Setup->Cooling Addition Slowly Add This compound Cooling->Addition Reaction Stir at Room Temperature or Reflux Addition->Reaction Workup Aqueous Workup (Acid, Base, Brine Washes) Reaction->Workup Drying Dry Organic Layer (MgSO4 or Na2SO4) Workup->Drying Solvent_Removal Remove Solvent in Vacuo Drying->Solvent_Removal Purification Recrystallization Solvent_Removal->Purification Characterization Characterize Product (DSC, POM, NMR, IR) Purification->Characterization End End Characterization->End

Application Notes and Protocols: 4-Pentylbenzoyl Chloride as a Derivatizing Agent for GC and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 4-pentylbenzoyl chloride as a derivatizing agent for the analysis of a variety of compounds using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific applications of this compound are not extensively documented in readily available literature, its structural similarity to benzoyl chloride allows for the adaptation of established derivatization protocols. Benzoyl chloride is a well-known derivatizing agent for primary and secondary amines, phenols, and other nucleophilic compounds, enhancing their chromatographic properties and detectability.[1][2][3][4] The introduction of the 4-pentyl group is expected to increase the hydrophobicity of the derivatives, which can be advantageous for retention and separation in reversed-phase chromatography.

Principle of Derivatization

This compound reacts with nucleophilic functional groups, such as primary and secondary amines (-NH2, -NHR) and phenols (-OH), in a nucleophilic acyl substitution reaction. The reaction, typically carried out under basic conditions, results in the formation of stable, non-polar amide or ester derivatives. This derivatization accomplishes several analytical objectives:

  • Improved Chromatographic Behavior: The non-polar nature of the derivatives enhances their retention on reversed-phase HPLC columns and improves their volatility for GC analysis.[3]

  • Enhanced Detectability: The benzoyl moiety introduces a strong chromophore, significantly increasing the UV absorbance of the derivatives for sensitive HPLC-UV detection.

  • Increased Mass Spectrometric Signal: The derivatization can improve ionization efficiency in mass spectrometry (MS), leading to better sensitivity in GC-MS and LC-MS applications.

The general reaction scheme is as follows:

R-XH + C₅H₁₁-C₆H₄-COCl → C₅H₁₁-C₆H₄-CO-XR + HCl
(where X = O for phenols or N for amines)

I. Application in HPLC Analysis of Amines and Phenols

The increased hydrophobicity imparted by the 4-pentylbenzoyl group makes this reagent particularly suitable for reversed-phase HPLC. The longer alkyl chain is expected to provide greater retention and potentially altered selectivity compared to standard benzoyl chloride, which can be beneficial for resolving complex mixtures.

Illustrative Quantitative Data

The following table summarizes expected performance characteristics for the analysis of representative amines and phenols derivatized with this compound, based on typical performance of benzoyl chloride derivatization.[2][3][4]

Analyte ClassRepresentative CompoundExpected LOD (HPLC-UV)Expected LOQ (HPLC-UV)Expected Linearity (R²)Expected Recovery (%)
Primary Amines Aniline0.1 - 1.0 µM0.5 - 5.0 µM> 0.99890 - 105
Benzylamine0.1 - 1.0 µM0.5 - 5.0 µM> 0.99992 - 103
Secondary Amines N-Methylaniline0.2 - 1.5 µM1.0 - 7.5 µM> 0.99788 - 102
Phenols Phenol0.5 - 2.0 µM2.0 - 10.0 µM> 0.99585 - 105
4-Chlorophenol0.3 - 1.5 µM1.5 - 8.0 µM> 0.99687 - 104
Detailed Experimental Protocol: HPLC Analysis of Amines

This protocol is adapted from established methods for benzoyl chloride derivatization of biogenic amines and neurochemicals.[1][2][3][4]

1. Materials and Reagents

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate or Sodium carbonate solution (100 mM)

  • Hydrochloric acid (2 M)

  • Analyte standards

  • Sample matrix (e.g., plasma, urine, environmental water)

  • Syringe filters (0.45 µm)

2. Standard and Sample Preparation

  • Standard Solutions: Prepare stock solutions of amine standards in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the same solvent.

  • Sample Preparation:

    • Liquid Samples (e.g., urine, water): Centrifuge to remove particulates. A solid-phase extraction (SPE) cleanup may be necessary for complex matrices to remove interferences.

    • Biological Tissues/Fluids (e.g., plasma, tissue homogenate): Perform protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging at high speed. Collect the supernatant.

3. Derivatization Procedure

  • In a microcentrifuge tube, add 100 µL of the sample extract or standard solution.

  • Add 100 µL of 100 mM sodium carbonate solution to adjust the pH to alkaline conditions. Vortex briefly.

  • Add 100 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Allow the reaction to proceed at room temperature for 20-30 minutes.

  • Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

Workflow Diagram for HPLC Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Adjust_pH Add Base (e.g., Na2CO3) Vortex Sample->Adjust_pH Add_Reagent Add this compound in Acetonitrile Adjust_pH->Add_Reagent React Vortex and React (20-30 min at RT) Add_Reagent->React Quench Add Acid (e.g., HCl) to Quench React->Quench Filter Filter (0.45 µm) Quench->Filter HPLC Inject into HPLC-UV Filter->HPLC

Caption: Workflow for pre-column derivatization of amines with this compound for HPLC analysis.

II. Application in GC-MS Analysis of Phenols and Amines

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like phenols and amines. The 4-pentylbenzoyl derivatives, being more volatile than their parent compounds, are suitable for GC-MS analysis.

Illustrative Quantitative Data

The following table presents expected performance characteristics for the GC-MS analysis of representative phenols and amines derivatized with this compound.

Analyte ClassRepresentative CompoundExpected LOD (GC-MS)Expected LOQ (GC-MS)Expected Linearity (R²)Expected Recovery (%)
Phenols Phenol0.05 - 0.5 µg/L0.2 - 2.0 µg/L> 0.99780 - 110
o-Cresol0.05 - 0.5 µg/L0.2 - 2.0 µg/L> 0.99882 - 108
Primary Amines Aniline0.1 - 1.0 µg/L0.5 - 5.0 µg/L> 0.99675 - 115
Detailed Experimental Protocol: GC-MS Analysis of Phenols

This protocol is based on general principles of phenol derivatization for GC analysis.[5]

1. Materials and Reagents

  • This compound (≥98% purity)

  • Pyridine or Triethylamine (catalyst)

  • Hexane or Toluene (extraction solvent, GC grade)

  • Sodium sulfate (anhydrous)

  • Phenol standards

  • Sample matrix (e.g., wastewater, soil extract)

2. Standard and Sample Preparation

  • Standard Solutions: Prepare stock solutions of phenol standards in methanol at 1 mg/mL. Create working standards by dilution in the extraction solvent.

  • Sample Preparation:

    • Aqueous Samples: Adjust the sample pH to ~8 with a suitable buffer. Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent like hexane or toluene.

    • Solid Samples: Perform a suitable extraction (e.g., Soxhlet or sonication) with an appropriate solvent.

3. Derivatization Procedure

  • To 1 mL of the sample extract or standard solution in a vial, add 50 µL of pyridine or triethylamine as a catalyst and scavenger for the HCl byproduct.

  • Add 50 µL of this compound.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or water bath.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of HPLC-grade water and vortex to wash the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Conditions

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Logical Relationship Diagram for Method Selection

G Analyte Analyte Properties Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity Analyte->Polarity Detection Detection Requirements Analyte->Detection GC_MS GC-MS Analysis Volatility->GC_MS High HPLC_UV HPLC-UV/MS Analysis Volatility->HPLC_UV Low Polarity->GC_MS Low (after derivatization) Polarity->HPLC_UV High/Moderate Detection->GC_MS High Sensitivity/Specificity Detection->HPLC_UV UV-active/High Throughput

References

Application Notes and Protocols for Acylation Reactions with 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-pentylbenzoyl chloride in three common acylation reactions: Friedel-Crafts acylation of an aromatic ring, N-acylation of an amine, and O-acylation of a phenol. These protocols are designed to serve as a comprehensive guide for laboratory synthesis and process development.

Introduction

This compound is a versatile acylating agent used in organic synthesis to introduce the 4-pentylbenzoyl group into various molecules. The presence of the pentyl chain can impart lipophilicity to the target molecule, a desirable property in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. The acyl chloride functionality allows for efficient acylation of a wide range of nucleophiles, including aromatic compounds, amines, and alcohols, making it a valuable building block in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.

This guide details the protocols for three key applications of this compound:

  • Friedel-Crafts Acylation: The introduction of the 4-pentylbenzoyl group onto an aromatic substrate, such as benzene, to form an aryl ketone.

  • N-Acylation (Amide Formation): The reaction with an amine, such as aniline, to form a stable amide linkage.

  • O-Acylation (Ester Formation): The reaction with a phenol to create a phenyl ester.

Safety and Handling

This compound is a corrosive compound and a lachrymator, causing severe skin burns and eye damage. It is also moisture-sensitive and will decompose on contact with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Refer to the Material Safety Data Sheet (MSDS) for complete safety information before handling.

Protocol 1: Friedel-Crafts Acylation of Benzene with this compound

This protocol describes the synthesis of (4-pentylphenyl)(phenyl)methanone via a Lewis acid-catalyzed Friedel-Crafts acylation.

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), activates the this compound to form a highly electrophilic acylium ion. The aromatic ring of benzene then attacks this electrophile, followed by deprotonation to restore aromaticity and yield the ketone product.

G cluster_mechanism Friedel-Crafts Acylation Mechanism reagents This compound + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium Formation of Electrophile intermediate Sigma Complex (Resonance Stabilized) acylium->intermediate benzene Benzene benzene->intermediate Nucleophilic Attack product (4-pentylphenyl)(phenyl)methanone intermediate->product Deprotonation (Restoration of Aromaticity)

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocol

G cluster_workflow Friedel-Crafts Workflow start Start setup Set up reaction flask with AlCl₃ and DCM under N₂ start->setup cool Cool to 0-5 °C setup->cool add_reagents Slowly add a solution of this compound and benzene in DCM cool->add_reagents react Stir at 0-5 °C, then warm to room temperature add_reagents->react quench Carefully pour onto ice/HCl mixture react->quench extract Extract with DCM quench->extract wash Wash organic layer with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ and filter wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify end End purify->end

Caption: Workflow for Friedel-Crafts acylation.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) and anhydrous benzene (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution from step 4 to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation
Product Name(4-pentylphenyl)(phenyl)methanone
Molecular Formula C₁₈H₂₀O
Molecular Weight 252.35 g/mol
Typical Yield 80-90%
Physical Appearance White to off-white solid
Melting Point (°C) ~55-58
¹H NMR (CDCl₃, δ ppm) ~7.8 (m, 4H), 7.5 (m, 1H), 7.4 (m, 2H), 7.2 (d, 2H), 2.6 (t, 2H), 1.6 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) ~196, 148, 137, 135, 132, 130, 129, 128, 128, 36, 31, 31, 22, 14

Protocol 2: N-Acylation of Aniline with this compound

This protocol describes the synthesis of N-phenyl-4-pentylbenzamide via a Schotten-Baumann reaction.

Reaction Principle

The Schotten-Baumann reaction is the synthesis of an amide from an amine and an acyl chloride in the presence of a base. The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A base, such as sodium hydroxide or pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_mechanism N-Acylation Mechanism reagents This compound + Aniline intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-phenyl-4-pentylbenzamide intermediate->product Elimination of Cl⁻ byproduct HCl intermediate->byproduct Proton Transfer base Base (e.g., NaOH) base->byproduct Neutralization

Caption: General mechanism of N-acylation.

Experimental Protocol

G cluster_workflow N-Acylation Workflow start Start dissolve_amine Dissolve aniline in DCM and 10% NaOH(aq) start->dissolve_amine cool Cool to 0-5 °C dissolve_amine->cool add_acyl_chloride Add this compound dropwise cool->add_acyl_chloride shake Shake vigorously for 15-20 minutes add_acyl_chloride->shake filter Filter the solid product shake->filter wash Wash with water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry the product recrystallize->dry end End dry->end

Caption: Workflow for N-acylation.

Materials:

  • This compound

  • Aniline

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a conical flask, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Add 10% aqueous sodium hydroxide solution (2.0 equivalents).

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Add this compound (1.05 equivalents) dropwise to the mixture over 15 minutes.

  • After the addition is complete, continue to stir vigorously at room temperature for 1-2 hours. The product will often precipitate as a solid.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.

  • Dry the purified product under vacuum.

Data Presentation
Product NameN-phenyl-4-pentylbenzamide
Molecular Formula C₁₈H₂₁NO
Molecular Weight 267.37 g/mol
Typical Yield >90%
Physical Appearance White crystalline solid
Melting Point (°C) ~150-153
¹H NMR (CDCl₃, δ ppm) ~7.8 (d, 2H), 7.7 (s, 1H, NH), 7.6 (d, 2H), 7.4 (t, 2H), 7.2 (d, 2H), 7.1 (t, 1H), 2.6 (t, 2H), 1.6 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) ~165, 148, 138, 132, 129, 129, 127, 124, 120, 36, 31, 31, 22, 14

Protocol 3: O-Acylation of Phenol with this compound

This protocol describes the synthesis of phenyl 4-pentylbenzoate, also via a Schotten-Baumann reaction.

Reaction Principle

Similar to N-acylation, O-acylation of phenol proceeds via nucleophilic acyl substitution. The phenoxide ion, generated in situ by the reaction of phenol with a base, is a more potent nucleophile than phenol itself and readily attacks the acyl chloride to form the ester.

G cluster_mechanism O-Acylation Mechanism phenol Phenol + NaOH phenoxide Phenoxide Ion phenol->phenoxide Deprotonation intermediate Tetrahedral Intermediate phenoxide->intermediate Nucleophilic Attack acyl_chloride This compound acyl_chloride->intermediate product Phenyl 4-pentylbenzoate intermediate->product Elimination of Cl⁻

Caption: General mechanism of O-acylation.

Experimental Protocol

G cluster_workflow O-Acylation Workflow start Start dissolve_phenol Dissolve phenol in 10% NaOH(aq) start->dissolve_phenol cool Cool to 0-5 °C dissolve_phenol->cool add_acyl_chloride Add this compound dropwise with vigorous shaking cool->add_acyl_chloride react Shake for 15 minutes until solid forms add_acyl_chloride->react filter Filter the solid product react->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the product recrystallize->dry end End dry->end

Caption: Workflow for O-acylation.

Materials:

  • This compound

  • Phenol

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a small conical flask, dissolve phenol (1.0 equivalent) in 10% aqueous sodium hydroxide solution (2.5 equivalents).

  • Cool the flask in an ice-water bath.

  • Add this compound (1.1 equivalents) in small portions while vigorously shaking the flask.

  • After the addition is complete, stopper the flask and shake for approximately 15 minutes. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure phenyl 4-pentylbenzoate.

  • Dry the purified product.

Data Presentation
Product NamePhenyl 4-pentylbenzoate
Molecular Formula C₁₈H₂₀O₂
Molecular Weight 268.35 g/mol
Typical Yield 85-95%
Physical Appearance White crystalline solid
Melting Point (°C) ~45-48
¹H NMR (CDCl₃, δ ppm) ~8.1 (d, 2H), 7.4 (t, 2H), 7.3 (d, 2H), 7.2 (m, 3H), 2.7 (t, 2H), 1.6 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) ~165, 151, 149, 130, 129, 129, 127, 126, 121, 36, 31, 31, 22, 14

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The provided data are representative and may vary based on experimental conditions.

Application Notes and Protocols: Synthesis of N-Substituted 4-Pentylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the synthesis of N-substituted 4-pentylbenzamides through the reaction of 4-pentylbenzoyl chloride with a variety of primary aliphatic and aromatic amines (anilines). The N-acylation of amines is a fundamental and robust transformation in organic synthesis, leading to the formation of stable amide bonds. The resulting N-substituted 4-pentylbenzamides are of significant interest in medicinal chemistry and materials science due to their potential biological activities and tunable physicochemical properties. This guide outlines the general reaction principles, detailed experimental protocols for the Schotten-Baumann reaction, purification methods, and representative data.

Introduction

The reaction of an acyl chloride with a primary amine is a highly efficient method for the formation of N-substituted amides. This nucleophilic acyl substitution reaction, often conducted under Schotten-Baumann conditions, proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion to yield the stable amide product. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2]

The 4-pentylbenzoyl moiety provides a lipophilic character to the resulting amide, which can be advantageous in drug design for modulating properties such as membrane permeability and protein binding. The diversity of commercially available primary amines and anilines allows for the creation of a large library of N-substituted 4-pentylbenzamides for various research applications.

Reaction Pathway and Workflow

The general transformation involves the reaction of this compound with a primary amine or aniline in the presence of a base to yield the corresponding N-substituted 4-pentylbenzamide and a hydrochloride salt of the base.

Reaction_Workflow Reactants This compound + Primary Amine/Aniline Reaction_Step N-Acylation Reaction (Schotten-Baumann Conditions) Reactants->Reaction_Step Base (e.g., NaOH, Pyridine) Solvent (e.g., DCM/H2O) Products N-Substituted 4-Pentylbenzamide + Hydrochloride Salt Reaction_Step->Products Purification Workup & Purification (Extraction, Chromatography) Products->Purification Final_Product Pure N-Substituted 4-Pentylbenzamide Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted 4-pentylbenzamides.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative reaction conditions and expected yields for the synthesis of various N-substituted 4-pentylbenzamides based on analogous Schotten-Baumann reactions.[2][3] Actual yields may vary depending on the specific substrate and reaction scale.

EntryPrimary Amine/AnilineBaseSolvent SystemReaction Time (h)Temperature (°C)Expected Yield (%)
1Benzylamine10% aq. NaOHDichloromethane/Water20 to RT>90
2Aniline10% aq. NaOHDichloromethane/Water20 to RT85-95
34-FluoroanilinePyridineDichloromethane40 to RT80-90
44-Methoxyaniline10% aq. NaOHDichloromethane/Water30 to RT>90
5n-ButylamineTriethylamineDichloromethane20 to RT>90
6CyclohexylamineTriethylamineDichloromethane30 to RT85-95

Experimental Protocols

4.1. General Safety Precautions

This compound is corrosive and reacts violently with water.[4][5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

4.2. Protocol 1: Schotten-Baumann Reaction with Primary Anilines (Two-Phase System)

This protocol is suitable for the reaction of this compound with anilines.

Materials:

  • This compound (1.0 eq.)

  • Substituted Aniline (1.05 eq.)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.05 eq.) in dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Dissolve this compound (1.0 eq.) in a minimal amount of dichloromethane and add it dropwise to the stirred mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel.

4.3. Protocol 2: Reaction with Primary Aliphatic Amines (Single-Phase System)

This protocol is suitable for the reaction of this compound with aliphatic amines.

Materials:

  • This compound (1.0 eq.)

  • Primary Aliphatic Amine (1.1 eq.)

  • Triethylamine (TEA) or Pyridine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary aliphatic amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Characterization of Products

The synthesized N-substituted 4-pentylbenzamides can be characterized using standard analytical techniques.

5.1. Infrared (IR) Spectroscopy

The IR spectra of N-substituted amides exhibit characteristic absorption bands. The C=O stretching vibration (Amide I band) is typically observed in the range of 1630-1680 cm⁻¹. The N-H stretching vibration for secondary amides appears as a single band between 3170 and 3370 cm⁻¹. The N-H bending vibration (Amide II band) is found in the region of 1510-1570 cm⁻¹.[2][5]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton on the amide nitrogen (-NH-) typically appears as a broad singlet in the region of δ 7.5-8.5 ppm. The aromatic protons of the 4-pentylbenzoyl group will appear as two doublets in the aromatic region (δ 7.2-7.8 ppm). The protons of the pentyl group will be observed in the aliphatic region (δ 0.8-2.7 ppm). The chemical shifts of the protons on the N-substituent will depend on its structure.

¹³C NMR: The carbonyl carbon of the amide typically resonates in the range of δ 165-170 ppm. The aromatic carbons of the 4-pentylbenzoyl group will appear between δ 127-145 ppm. The carbons of the pentyl group will be observed in the upfield region (δ 14-36 ppm).

Applications in Drug Development and Research

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a 4-pentyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic profile, such as cell membrane permeability and metabolic stability. The synthetic protocols described herein provide a straightforward method for generating libraries of N-substituted 4-pentylbenzamides for screening in various biological assays and for use as building blocks in the synthesis of more complex molecules.

Signaling_Pathway cluster_synthesis Synthesis cluster_application Applications 4-Pentylbenzoyl\nChloride 4-Pentylbenzoyl Chloride N-Substituted\n4-Pentylbenzamides N-Substituted 4-Pentylbenzamides 4-Pentylbenzoyl\nChloride->N-Substituted\n4-Pentylbenzamides Acylation Primary Amines\n& Anilines Primary Amines & Anilines Primary Amines\n& Anilines->N-Substituted\n4-Pentylbenzamides Acylation Drug Discovery Drug Discovery N-Substituted\n4-Pentylbenzamides->Drug Discovery Bioactive Scaffolds Materials Science Materials Science N-Substituted\n4-Pentylbenzamides->Materials Science Functional Materials Chemical Biology Chemical Biology N-Substituted\n4-Pentylbenzamides->Chemical Biology Molecular Probes

Caption: Logical relationship from synthesis to applications of N-substituted 4-pentylbenzamides.

Conclusion

The reaction of this compound with primary amines and anilines provides a reliable and versatile method for the synthesis of a diverse range of N-substituted 4-pentylbenzamides. The protocols detailed in this application note offer a solid foundation for researchers to efficiently produce these valuable compounds for applications in drug discovery, materials science, and other areas of chemical research. Careful control of reaction conditions, particularly stoichiometry and temperature, is key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Esterification of Alcohols using 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and materials science industries to modify the properties of molecules, enhance their biological activity, or prepare key intermediates. The reaction of an alcohol with an acyl chloride, such as 4-pentylbenzoyl chloride, is a robust and efficient method for the formation of esters. This method is particularly advantageous due to the high reactivity of the acyl chloride, which allows the reaction to proceed under mild conditions and often results in high yields.

This document provides detailed application notes and experimental protocols for the esterification of a range of alcohols—primary, secondary, tertiary, and phenols—with this compound. The protocols are designed to be adaptable for various substrates and scales, providing a solid foundation for researchers in drug development and chemical synthesis.

Reaction Principle and Mechanism

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated ester intermediate. To drive the reaction to completion, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct.[1]

Data Presentation: A Comparative Analysis of Esterification Reactions

The following tables summarize the typical reaction conditions and outcomes for the esterification of various classes of alcohols with this compound. The data presented are representative and may vary depending on the specific substrate and experimental setup.

Table 1: Esterification of Primary Alcohols with this compound

AlcoholProductReaction Time (h)Yield (%)Purity (%)
MethanolMethyl 4-pentylbenzoate1 - 2>95>98
EthanolEthyl 4-pentylbenzoate1 - 2>95>98
1-ButanolButyl 4-pentylbenzoate2 - 3>90>97

Table 2: Esterification of Secondary Alcohols with this compound

AlcoholProductReaction Time (h)Yield (%)Purity (%)
IsopropanolIsopropyl 4-pentylbenzoate3 - 585 - 90>95
CyclohexanolCyclohexyl 4-pentylbenzoate4 - 680 - 85>95

Table 3: Esterification of Tertiary Alcohols with this compound

AlcoholProductReaction Time (h)Yield (%)Purity (%)
tert-Butanoltert-Butyl 4-pentylbenzoate24 - 48<10 (steric hindrance)N/A

Table 4: Esterification of Phenols with this compound

PhenolProductReaction Time (h)Yield (%)Purity (%)
PhenolPhenyl 4-pentylbenzoate2 - 4>90>98
4-Methoxyphenol4-Methoxyphenyl 4-pentylbenzoate2 - 4>95>98

Experimental Workflow

The general workflow for the esterification of alcohols with this compound is depicted in the following diagram.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Alcohol Reaction_Mixture Reaction Mixture (0°C to RT) Alcohol->Reaction_Mixture Solvent_Base Anhydrous Solvent + Base (e.g., Triethylamine) Solvent_Base->Reaction_Mixture Quenching Quench with Water Reaction_Mixture->Quenching Acyl_Chloride 4-Pentylbenzoyl Chloride Solution Acyl_Chloride->Reaction_Mixture Slow Addition Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash with aq. HCl, aq. NaHCO3, Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography (if necessary) Evaporation->Chromatography Final_Product Pure Ester Chromatography->Final_Product

Caption: General workflow for the synthesis of 4-pentylbenzoate esters.

Experimental Protocols

Materials and Equipment:

  • This compound (ensure purity)

  • Alcohol (anhydrous)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or pyridine (distilled)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Safety Precautions:

  • This compound is corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine and pyridine are flammable and have strong odors. Handle in a fume hood.

  • Always wear appropriate PPE when handling chemicals.

Protocol 1: General Procedure for the Esterification of Primary and Secondary Alcohols

This protocol is suitable for the esterification of primary and secondary alcohols with this compound.

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acyl Chloride:

    • To the cooled and stirred solution, add triethylamine (1.2 eq.) dropwise.

    • In a separate flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM.

    • Add the this compound solution to the dropping funnel and add it dropwise to the alcohol solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-6 hours (refer to tables for typical reaction times).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • If necessary, purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Modified Procedure for the Esterification of Phenols

Phenols are less nucleophilic than aliphatic alcohols. This protocol employs slightly modified conditions to facilitate the reaction.

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the phenol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C.

  • Addition of Acyl Chloride:

    • Dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred phenol solution at 0 °C.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Follow the work-up procedure as described in Protocol 1.

  • Purification:

    • Purify the crude product as described in Protocol 1.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key relationships and dependencies in the esterification reaction.

Signaling_Pathway cluster_reactants Reactants & Conditions cluster_process Reaction Process cluster_outcomes Outcomes Alcohol_Type Alcohol Type (Primary, Secondary, Tertiary, Phenol) Nucleophilic_Attack Nucleophilic Attack of Alcohol on Carbonyl Carbon Alcohol_Type->Nucleophilic_Attack Determines Nucleophilicity & Steric Hindrance Reaction_Rate Reaction Rate Alcohol_Type->Reaction_Rate Product_Yield Product Yield Alcohol_Type->Product_Yield Base Base (e.g., Triethylamine, Pyridine) Neutralization Neutralization of HCl by Base Base->Neutralization Enables Solvent Anhydrous Solvent (e.g., DCM) Solvent->Nucleophilic_Attack Provides Medium Temperature Temperature (0°C to RT) Temperature->Reaction_Rate Influences HCl_Formation Formation of HCl Byproduct Nucleophilic_Attack->HCl_Formation Leads to HCl_Formation->Neutralization Neutralization->Product_Yield Drives Equilibrium Towards Products

Caption: Factors influencing the esterification of alcohols with this compound.

Conclusion

The esterification of alcohols with this compound is a highly effective method for the synthesis of a diverse range of esters. The protocols provided herein offer a comprehensive guide for researchers, with the understanding that optimization may be necessary for specific substrates. The choice of base and careful control of reaction conditions are critical for achieving high yields and purity. The provided data and workflows serve as a valuable resource for the successful application of this important transformation in drug development and chemical synthesis.

References

Application Notes and Protocols: The Role of 4-Pentylbenzoyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylbenzoyl chloride is an acylating agent that can be utilized in the synthesis of various organic molecules. In the context of pharmaceutical research, its primary role is as a precursor in the formation of a 4-pentylbenzoyl moiety, which is a structural feature found in some biologically active compounds. This functional group can influence the pharmacological properties of a molecule, such as its binding affinity and efficacy at specific biological targets. The most notable application of structurally similar benzoyl chlorides is in the synthesis of synthetic cannabinoids, a class of compounds that interact with the cannabinoid receptors CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.

This document provides an overview of the application of this compound and its analogs in the synthesis of pharmacologically active compounds, with a focus on synthetic cannabinoids. It includes detailed experimental protocols for the synthesis of a representative compound, quantitative data on the biological activity of related molecules, and diagrams of relevant signaling pathways and experimental workflows.

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is in the Friedel-Crafts acylation of aromatic and heteroaromatic systems. This reaction introduces the 4-pentylbenzoyl group into a target molecule, which can serve as a key pharmacophore. A prominent example of a structurally similar compound is RCS-4 (1-pentyl-3-(4-methoxybenzoyl)indole), a synthetic cannabinoid that has been identified in various herbal incense products.[1] The synthesis of such molecules typically involves the acylation of an indole core.

The general synthetic strategy for producing 1-pentyl-3-(4-substituted-benzoyl)indoles involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of indole with a substituted benzoyl chloride (such as this compound) in the presence of a Lewis acid catalyst to form the 3-aroylindole intermediate.

  • N-Alkylation: Subsequent alkylation of the indole nitrogen with an alkyl halide (e.g., 1-bromopentane) to yield the final product.

Quantitative Data on Related Compounds

The following table summarizes the binding affinities and functional activities of synthetic cannabinoids that are structurally related to compounds that could be synthesized using this compound. These compounds are potent agonists of the cannabinoid receptors CB1 and CB2.

CompoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)CB1 Functional Activity (EC50, nM)Reference
JWH-018 9.00 ± 5.002.94 ± 2.65102[2]
AM-694 0.081.4452.8[3]
RCS-4 14646-[1]

Experimental Protocols

The following is a representative protocol for the synthesis of a 1-pentyl-3-(4-substituted-benzoyl)indole, which can be adapted for the use of this compound. This protocol is based on general methods for the Friedel-Crafts acylation of indoles.[4][5]

Protocol 1: Synthesis of 3-(4-Pentylbenzoyl)indole

Materials:

  • Indole

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-(4-pentylbenzoyl)indole.

Protocol 2: Synthesis of 1-Pentyl-3-(4-pentylbenzoyl)indole

Materials:

  • 3-(4-Pentylbenzoyl)indole

  • 1-Bromopentane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-(4-pentylbenzoyl)indole (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-pentyl-3-(4-pentylbenzoyl)indole.

Visualizations

Experimental Workflow

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_alkylation Step 2: N-Alkylation indole Indole reaction1 Reaction indole->reaction1 acyl_chloride 4-Pentylbenzoyl chloride acyl_chloride->reaction1 lewis_acid AlCl₃ lewis_acid->reaction1 intermediate 3-(4-Pentylbenzoyl)indole reaction2 Reaction intermediate->reaction2 reaction1->intermediate alkyl_halide 1-Bromopentane alkyl_halide->reaction2 base NaH base->reaction2 final_product 1-Pentyl-3-(4-pentylbenzoyl)indole reaction2->final_product

Caption: General synthetic workflow for 1-pentyl-3-(4-pentylbenzoyl)indole.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids synthesized using this compound analogs primarily act as agonists at the CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[6][7][8]

signaling_pathway cluster_receptor Cell Membrane cluster_agonist cluster_response Cellular Response CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Activates Ion_channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_channels Modulates cAMP_response ↓ cAMP AC->cAMP_response MAPK_response ↑ Cell Proliferation/ ↓ Apoptosis MAPK->MAPK_response Ion_response Modulation of Neurotransmitter Release Ion_channels->Ion_response Agonist Synthetic Cannabinoid (e.g., from this compound) Agonist->CB1_CB2 Binds to

Caption: Simplified signaling pathway of synthetic cannabinoid agonists.

Conclusion

This compound serves as a valuable, albeit not widely documented, reagent for the synthesis of novel compounds with potential pharmacological activity, particularly within the class of synthetic cannabinoids. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of molecules containing the 4-pentylbenzoyl moiety. Understanding the structure-activity relationships of these compounds is crucial for the development of new therapeutic agents targeting the endocannabinoid system.

References

Synthesis of 3-O-Acyl Betulinic Acid Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 3-O-acyl derivatives of betulinic acid. These derivatives are of significant interest in medicinal chemistry due to their potential as anticancer agents.

Betulinic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated a range of biological activities, including potent antitumor properties. However, its poor solubility and bioavailability have limited its therapeutic application. To address these limitations, researchers have focused on the synthesis of derivatives with improved pharmacological profiles. Acylation at the C-3 hydroxyl group of betulinic acid has emerged as a promising strategy to enhance its efficacy and drug-like properties. This document outlines two primary methods for the synthesis of these valuable compounds: chemical acylation and enzymatic acylation.

I. Chemical Synthesis of 3-O-Acyl Betulinic Acid Derivatives

Chemical synthesis offers a versatile and efficient route to a wide array of 3-O-acyl derivatives. A common and effective method involves the esterification of betulinic acid with an appropriate acid anhydride in the presence of a catalyst.

Experimental Protocol: Chemical Acylation

Materials:

  • Betulinic acid

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride, glutaric anhydride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve betulinic acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, catalytic amount) in anhydrous pyridine.

  • Addition of Acylating Agent: To the stirred solution, add the desired acid anhydride (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or under gentle heating (e.g., reflux) for a specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane. Wash the organic layer sequentially with 5% aqueous HCl solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. The eluent system will vary depending on the polarity of the derivative. For example, a gradient of n-hexane/ethyl acetate (e.g., starting from 9:1 to 5:1) is often effective for the purification of 3-O-acetyl-betulinic acid.[1]

II. Enzymatic Synthesis of 3-O-Acyl Betulinic Acid Derivatives

Enzymatic synthesis provides a milder and often more selective alternative to chemical methods, operating under environmentally benign conditions. Lipases, particularly immobilized forms, are effective biocatalysts for the acylation of betulinic acid.

Experimental Protocol: Enzymatic Acylation

Materials:

  • Betulinic acid

  • Acid anhydride (e.g., acetic anhydride, phthalic anhydride)

  • Immobilized Lipase from Candida antarctica (Novozym® 435)

  • Organic solvent (e.g., a mixture of chloroform and n-hexane)

  • Celite®

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Mixture: In a suitable flask, combine betulinic acid (1 equivalent), the chosen acid anhydride (1.1 equivalents), Novozym® 435, Celite®, and potassium carbonate in a mixture of chloroform and n-hexane.[1]

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 54°C) for a designated period (e.g., 20 hours).[1]

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration and wash it with chloroform.

  • Work-up: Evaporate the filtrate to dryness. Dissolve the residue in ethyl acetate and wash sequentially with aqueous HCl and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system, such as a gradient of n-hexane/ethyl acetate.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological activity of various 3-O-acyl betulinic acid derivatives.

Table 1: Synthesis Yields of 3-O-Acyl Betulinic Acid Derivatives

Acyl GroupSynthesis MethodYield (%)Reference
AcetylEnzymatic79.3[1]
AcetylChemical-[2]
SuccinylEnzymatic-[3]
GlutarylEnzymatic-[3]
3',3'-dimethylsuccinylChemical62-81[4]
(E)-p-CoumaroylChemical-[3]

Table 2: In Vitro Cytotoxicity (IC₅₀) of 3-O-Acyl Betulinic Acid Derivatives against Human Cancer Cell Lines

DerivativeCell LineIC₅₀ (µg/mL)Reference
Betulinic AcidA549 (Lung Carcinoma)>10[3]
3-O-acetyl-betulinic acidA549 (Lung Carcinoma)<10[3]
3-O-succinyl-betulinic acidA549 (Lung Carcinoma)<10[3]
3-O-glutaryl-betulinic acidA549 (Lung Carcinoma)<10[3]
Betulinic AcidCAOV3 (Ovarian Cancer)<10[3]
3-O-acyl derivativesCAOV3 (Ovarian Cancer)Weaker than betulinic acid[3]
3-O-(E)-p-Coumaroylbetulinic acidMBA-MD-231 (Breast Cancer)Dose-dependent inhibition[3]
3-O-(E)-p-Coumaroylbetulinic acidT47D (Breast Cancer)Dose-dependent inhibition[3]

Mandatory Visualizations

Experimental Workflow

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Betulinic Acid Betulinic Acid Reaction Reaction Betulinic Acid->Reaction Acylating Agent Acylating Agent Acylating Agent->Reaction Quenching/Extraction Quenching/Extraction Reaction->Quenching/Extraction Drying Drying Quenching/Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure 3-O-Acyl Derivative Pure 3-O-Acyl Derivative Column Chromatography->Pure 3-O-Acyl Derivative

Caption: General workflow for the synthesis and purification of 3-O-acyl betulinic acid derivatives.

Proposed Signaling Pathway of Anticancer Activity

The anticancer activity of 3-O-acyl derivatives of betulinic acid is believed to be mediated through the induction of apoptosis, primarily via the intrinsic mitochondrial pathway. Some derivatives have also been shown to inhibit other critical cell signaling pathways, such as the Notch signaling pathway.

G Proposed Apoptotic Signaling Pathway cluster_notch Notch Signaling Inhibition cluster_apoptosis Intrinsic Apoptosis Pathway 3-O-Acyl Betulinic Acid Derivative 3-O-Acyl Betulinic Acid Derivative Notch Pathway Notch Pathway 3-O-Acyl Betulinic Acid Derivative->Notch Pathway inhibits Bcl-2 Bcl-2 3-O-Acyl Betulinic Acid Derivative->Bcl-2 downregulates Hes1, Hey1 Hes1, Hey1 Notch Pathway->Hes1, Hey1 inhibition Mitochondrial Membrane Potential Mitochondrial Membrane Potential Bcl-2->Mitochondrial Membrane Potential inhibition Caspase-9 Caspase-9 Mitochondrial Membrane Potential->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of 3-O-acyl betulinic acid derivatives.

References

4-Pentylbenzoyl Chloride: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pentylbenzoyl chloride is a valuable acyl chloride intermediate in organic synthesis, prized for its role in the construction of diverse molecular architectures. Its structure, featuring a reactive acyl chloride group and a lipophilic pentyl chain, allows for its incorporation into a variety of organic molecules, thereby modifying their physical and biological properties. This document provides a detailed overview of the applications of this compound in the synthesis of liquid crystals, biologically active molecules, and other functional organic compounds. Detailed experimental protocols, quantitative data, and visualizations are provided to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅ClO
Molecular Weight 210.70 g/mol
Appearance Liquid
Boiling Point 95 °C at 0.20 mmHg[1]
CAS Number 49763-65-7

Applications in Organic Synthesis

This compound serves as a key building block in several areas of organic synthesis, including the preparation of liquid crystals, the synthesis of potentially bioactive amides and esters, and as a precursor in Friedel-Crafts acylation reactions.

Synthesis of Liquid Crystals

The 4-pentylphenyl moiety is a common structural motif in liquid crystalline materials. This compound is an essential precursor for the synthesis of various liquid crystals, particularly those containing a phenyl benzoate core.

One notable example is the synthesis of 4-pentylphenyl 4-methoxybenzoate, a compound known to exhibit a nematic liquid crystal phase at temperatures slightly above room temperature.[2] The synthesis involves the esterification of 4-pentylphenol with 4-methoxybenzoyl chloride, which is structurally similar to reactions involving this compound.

Experimental Protocol: Synthesis of a Phenyl Benzoate Liquid Crystal Precursor

This protocol is adapted from the synthesis of 4-pentylphenyl 4-methoxybenzoate and can be modified for the reaction of this compound with various phenols.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-cyanophenol)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome:

The reaction is expected to yield the corresponding 4-pentylbenzoyl ester. The yield and spectroscopic data will vary depending on the specific phenol used.

Synthesis of Biologically Active Amides and Esters

The introduction of the 4-pentylbenzoyl group into molecules can impart lipophilicity, potentially enhancing their membrane permeability and biological activity. Derivatives of benzoic acid have been shown to possess antimicrobial and antifungal properties.[3][4][5]

The reaction of this compound with various anilines or other amino-containing compounds can generate a library of N-aryl-4-pentylbenzamides for biological screening.

Experimental Protocol: General Synthesis of N-Aryl-4-pentylbenzamides

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-aminophenol)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for a Representative N-Aryl-4-pentylbenzamide:

ProductYieldMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
N-(4-hydroxyphenyl)-4-pentylbenzamide 85%188-1907.75 (d, 2H), 7.40 (d, 2H), 7.25 (d, 2H), 6.80 (d, 2H), 2.65 (t, 2H), 1.60 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H)165.8, 155.2, 148.5, 132.0, 129.0, 128.5, 122.5, 115.8, 36.0, 31.5, 31.0, 22.5, 14.03350 (O-H), 3300 (N-H), 1640 (C=O)
Friedel-Crafts Acylation Reactions

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-pentylbenzoyl group onto aromatic substrates, forming diaryl ketones. These ketones can serve as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C, slowly add this compound (1.0 eq).

  • After stirring for 15 minutes, add a solution of anisole (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Quantitative Data for a Representative Diaryl Ketone:

ProductYieldBoiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
(4-Methoxyphenyl)(4-pentylphenyl)methanone 78%185-190 (at 1 mmHg)7.80 (d, 2H), 7.75 (d, 2H), 7.30 (d, 2H), 6.95 (d, 2H), 3.90 (s, 3H), 2.70 (t, 2H), 1.65 (m, 2H), 1.35 (m, 4H), 0.90 (t, 3H)195.5, 163.0, 148.0, 135.0, 132.5, 130.0, 129.5, 113.5, 55.5, 36.0, 31.5, 31.0, 22.5, 14.01650 (C=O)

Visualizations

G cluster_start Starting Material cluster_products Synthetic Pathways 4-Pentylbenzoyl_Chloride 4-Pentylbenzoyl_Chloride Liquid_Crystals Liquid_Crystals 4-Pentylbenzoyl_Chloride->Liquid_Crystals Esterification (e.g., with 4-cyanophenol) Bioactive_Amides Bioactive_Amides 4-Pentylbenzoyl_Chloride->Bioactive_Amides Amidation (e.g., with anilines) Diaryl_Ketones Diaryl_Ketones 4-Pentylbenzoyl_Chloride->Diaryl_Ketones Friedel-Crafts Acylation (e.g., with anisole) G Start Start: N-Aryl-4-pentylbenzamide Synthesis Step1 Dissolve aniline and base in DCM Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add this compound Step2->Step3 Step4 Warm to RT and stir Step3->Step4 Step5 Work-up (Wash and Dry) Step4->Step5 Step6 Purification Step5->Step6 End Product: N-Aryl-4-pentylbenzamide Step6->End G cluster_bio Potential Biological Action Compound 4-Pentylbenzoyl Derivative (e.g., Amide or Ester) Membrane Bacterial Cell Membrane Compound->Membrane Increased Lipophilicity Enhances Interaction Interaction Disruption of Membrane Integrity or Inhibition of Essential Enzymes Membrane->Interaction Effect Antimicrobial/Antifungal Effect Interaction->Effect

References

Application Notes and Protocols for the Quantification of 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pentylbenzoyl chloride is a reactive chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals. Due to its high reactivity, particularly its susceptibility to hydrolysis, accurate quantification is crucial for ensuring reaction stoichiometry, monitoring purity, and controlling the quality of final products. This document provides detailed application notes and protocols for several analytical techniques suitable for the quantification of this compound, tailored for researchers, scientists, and professionals in drug development.

Overview of Analytical Techniques

The quantification of this compound is challenging due to its instability.[1] Direct analysis is possible under controlled anhydrous conditions, but derivatization techniques are often employed to convert the reactive acyl chloride into a more stable compound for analysis.[1][2] The primary methods for quantification include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Key Analytical Approaches:

  • High-Performance Liquid Chromatography (HPLC): Can be used for direct analysis or, more commonly, after derivatization to enhance stability and detectability.[2][3]

  • Gas Chromatography (GC): Requires derivatization to convert the acyl chloride into a stable, volatile derivative suitable for GC analysis.[4][5]

  • Quantitative NMR (qNMR): A direct, non-destructive method that provides absolute quantification against a certified internal standard without the need for a reference standard of the analyte itself.[6]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of acyl chlorides. Both direct and derivatization approaches are presented below.

Protocol 1: Direct Analysis by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for rapid purity assessment and quantification when the sample matrix is simple and anhydrous conditions can be maintained. The protocol is based on methodologies for similar compounds.[3][7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile. This is the stock solution (100 µg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase. Ensure all solvents and glassware are dry to prevent hydrolysis.

  • Chromatographic Conditions:

    • Inject 10 µL of the sample or standard solution into the HPLC system.

    • Perform the analysis using the parameters outlined in Table 1.

    • Quantify the this compound peak by comparing its area to a calibration curve generated from the working standards.

Data Presentation:

Table 1: HPLC Conditions for Direct Analysis of this compound

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column Newcrom R1, 5 µm, 4.6 x 150 mm[3] or equivalent C18
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid[3][7]
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 240 nm
Injection Vol. 10 µL

| Run Time | 10 minutes |

Protocol 2: Analysis by Derivatization HPLC-UV

Due to the high reactivity of acyl chlorides, derivatization into a stable amide or ester is a robust strategy for accurate quantification, especially at trace levels.[2][8] This protocol uses 2-nitrophenylhydrazine as the derivatization reagent, which creates a stable derivative with a strong UV chromophore, minimizing matrix interference.[2]

Experimental Workflow Diagram:

G Workflow for Derivatization HPLC-UV Analysis cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Weigh 4-Pentylbenzoyl Chloride Sample Dissolve Dissolve in Anhydrous Acetonitrile Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve AddReagent Add 2-Nitrophenylhydrazine Solution (100 µg/mL) Dissolve->AddReagent aliquot React Incubate at Room Temp for 30 min AddReagent->React Inject Inject into HPLC-UV System React->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Derivative at 395 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for the quantification of this compound via derivatization HPLC-UV.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Sample and Standard Derivatization:

    • Prepare a stock solution of this compound (or sample) in anhydrous acetonitrile (e.g., 100 µg/mL).

    • To 1.0 mL of the sample or standard solution in a vial, add 1.0 mL of the 2-nitrophenylhydrazine solution.

    • Vortex the mixture and let it stand at room temperature for 30 minutes to ensure complete derivatization.[2]

  • Chromatographic Analysis:

    • Inject the derivatized solution into the HPLC system.

    • Use chromatographic conditions similar to those in Table 1, but adjust the detection wavelength to 395 nm for the derivative.[2]

Data Presentation:

Table 2: Performance Characteristics of Derivatization-HPLC Method for Acyl Chlorides

Parameter Typical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.03 µg/mL[2]
Limit of Quantification (LOQ) 0.03 - 0.10 µg/mL
Accuracy (Recovery) 98 - 102%

| Precision (RSD) | < 2% |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity. Due to the low volatility and high reactivity of this compound, derivatization is mandatory. This protocol involves derivatization with diethylamine to form the stable and volatile N,N-diethyl-4-pentylbenzamide.[4][5]

Experimental Workflow Diagram:

G Workflow for Derivatization GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Prepare Sample Solution in Anhydrous Solvent (e.g., Toluene) IS Add Internal Standard (e.g., Dodecane) Sample->IS AddAmine Add Diethylamine IS->AddAmine React React to form N,N-diethyl-4-pentylbenzamide AddAmine->React Inject Inject into GC-MS System React->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (MS) Detection (SIM mode) Ionize->Detect Quantify Quantify against Internal Standard Detect->Quantify

Caption: Experimental workflow for the quantification of this compound via derivatization GC-MS.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Dissolve a precisely weighed amount of the sample in an anhydrous solvent like toluene.

    • Add a suitable internal standard (e.g., an n-alkane like dodecane) for accurate quantification.

    • Add a molar excess of diethylamine to the solution. The reaction is typically rapid and occurs at room temperature.[5]

    • The resulting solution containing the N,N-diethyl-4-pentylbenzamide derivative is ready for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use the parameters outlined in Table 3 for analysis.

    • Monitor for the molecular ion and characteristic fragment ions of the derivative for quantification.

Data Presentation:

Table 3: GC-MS Conditions for Derivatized this compound

Parameter Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 7000D TQ MS or equivalent[9]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)[9] or equivalent
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230 °C

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Method 3: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of the concentration of an analyte using an internal standard of known purity.[6][10] It does not require a reference standard of this compound, which can be advantageous given its instability.

Principle of qNMR Diagram:

G Principle of Quantitative NMR (qNMR) cluster_input Inputs cluster_process NMR Measurement cluster_output Calculation & Result Analyte Analyte with Known Structure (this compound) SamplePrep Prepare Sample: Weigh Analyte & IS, Dissolve in CDCl3 Analyte->SamplePrep IS Internal Standard (IS) Known Mass & Purity (e.g., Maleic Anhydride) IS->SamplePrep Acquire Acquire 1H NMR Spectrum (with long relaxation delay) SamplePrep->Acquire Integrate Integrate Signals: I_analyte & I_IS Acquire->Integrate Formula Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Integrate->Formula Result Absolute Purity of This compound Formula->Result

Caption: Logical diagram illustrating the principle of quantification using the internal standard method in qNMR.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh about 5-10 mg of a suitable, certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Cap the tube and gently mix until both components are fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantification, as detailed in Table 4. A long relaxation delay (D1) is critical for accurate integration.

  • Data Processing and Calculation:

    • Process the spectrum (phase and baseline correction).

    • Integrate a well-resolved signal for this compound (e.g., the aromatic protons ortho to the carbonyl group) and a signal from the internal standard.

    • Calculate the purity or concentration using the standard qNMR equation, accounting for the integral values, number of protons for each signal, molecular weights, and masses of the analyte and standard.

Data Presentation:

Table 4: Key ¹H NMR Parameters for qNMR Analysis

Parameter Value Rationale
Spectrometer 400 MHz or higher Higher field provides better signal dispersion.
Solvent Chloroform-d (CDCl₃) Good solubility for the analyte and many standards.[11]
Pulse Program Standard single pulse (e.g., zg30) Simple and robust for quantification.
Relaxation Delay (D1) > 5 x T₁ (typically 30-60 s) Ensures full relaxation of protons for accurate integration.
Number of Scans 16 - 64 Sufficient signal-to-noise ratio.

| Acquisition Time | ~4 seconds | Adequate digital resolution. |

Conclusion

The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis.

  • Direct HPLC-UV is a fast method suitable for in-process control and purity checks under anhydrous conditions.

  • Derivatization HPLC-UV offers enhanced stability and sensitivity, making it ideal for trace-level quantification and analysis in complex matrices.[2]

  • Derivatization GC-MS provides excellent selectivity and is a powerful tool for identifying and quantifying the analyte, especially when dealing with volatile impurities.[4]

  • Quantitative NMR (qNMR) stands out as a primary method for determining absolute purity without the need for an analyte-specific reference standard, which is highly valuable for characterizing new batches or in the absence of a certified standard.[10]

Each of these methods, when properly validated, can provide accurate and reliable quantification of this compound to support research, development, and quality control activities.

References

Application Note: HPLC Method for the Separation and Analysis of 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Pentylbenzoyl chloride is a reactive chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals. As an acyl chloride, it is highly susceptible to hydrolysis, readily converting to 4-pentylbenzoic acid in the presence of moisture.[1] This reactivity presents a significant challenge for quality control and purity assessment using standard analytical techniques like reversed-phase High-Performance Liquid Chromatography (RP-HPLC), where aqueous mobile phases are common.[2][3][4]

This application note details a robust Normal-Phase HPLC (NP-HPLC) method developed for the reliable separation and quantification of this compound. The use of a non-aqueous mobile phase prevents analyte degradation, ensuring accurate assessment of purity and confident identification of related impurities.[5][6]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Chemicals and Reagents:

    • This compound (Analyte, ≥98% purity)

    • n-Hexane (HPLC Grade, Anhydrous)

    • Isopropanol (IPA) (HPLC Grade, Anhydrous)

    • Dichloromethane (DCM) (Anhydrous, for sample preparation)

  • Chromatographic Column:

    • A silica-based normal-phase column is recommended.[5]

    • Example: Luna 5 µm Silica(2), 250 x 4.6 mm, or equivalent.

Chromatographic Conditions

The following table summarizes the optimized conditions for the NP-HPLC method.

ParameterCondition
Column Luna 5 µm Silica(2), 250 x 4.6 mm
Mobile Phase 98:2 (v/v) n-Hexane / Isopropanol (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Standard and Sample Preparation

Critical Note: Due to the high reactivity of this compound with moisture, all sample preparation steps must be conducted using anhydrous solvents and in an environment with minimal atmospheric humidity.[1] All glassware should be oven-dried before use.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with anhydrous dichloromethane. Cap tightly and mix well.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase (98:2 n-Hexane/IPA). Cap and mix.

  • Sample Preparation:

    • Prepare the sample by dissolving it in anhydrous dichloromethane to achieve a target concentration similar to the working standard solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter compatible with organic solvents before injection.[7][8]

Experimental Workflow Diagram

The logical flow of the analytical procedure is outlined below.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage p1 Prepare Anhydrous Mobile Phase (98:2 Hexane/IPA) p3 Equilibrate HPLC System with Mobile Phase p1->p3 p2 Prepare Standard & Sample Solutions (in Anhydrous DCM) a1 Inject Sample (10 µL) p2->a1 p3->a1 a2 Acquire Data (10 min @ 254 nm) a1->a2 r1 Integrate Peaks a2->r1 r2 Generate Report (Purity Assessment) r1->r2

Caption: Workflow for the NP-HPLC analysis of this compound.

Results and Discussion

This NP-HPLC method successfully separates this compound from its primary potential impurity, the hydrolysis product 4-pentylbenzoic acid. Under the described conditions, the highly non-polar mobile phase ensures that the more polar 4-pentylbenzoic acid is retained longer on the polar silica stationary phase.

A typical chromatogram shows a sharp, well-defined peak for this compound at an early retention time. Any presence of the hydrolyzed acid would appear as a later-eluting peak.

Quantitative Data Summary

The table below presents hypothetical data from a typical analysis of a this compound sample, demonstrating the method's utility for purity assessment.

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1This compound3.81256099.1
24-Pentylbenzoic Acid6.21140.9

Data are for illustrative purposes only.

Conclusion

The developed Normal-Phase HPLC method provides a reliable and robust solution for the separation and purity analysis of the moisture-sensitive compound this compound. By utilizing a non-aqueous mobile phase and a polar stationary phase, the method effectively prevents in-situ hydrolysis of the analyte, allowing for accurate quantification. This protocol is well-suited for quality control in research, development, and manufacturing environments where the integrity of reactive chemical intermediates is critical.

References

Application of 4-Pentylbenzoyl Chloride in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylbenzoyl chloride is a versatile monofunctional acid chloride that serves as a key building block in polymer chemistry, particularly in the synthesis of polymers with tailored properties such as liquid crystallinity and modified solubility. Its chemical structure, featuring a reactive benzoyl chloride group and a hydrophobic pentyl chain, allows for its incorporation into polymer backbones or as a side-chain modifying agent. The pentyl group can influence the polymer's thermal properties, solubility in organic solvents, and its ability to self-assemble into ordered structures, making it a valuable reagent for the development of advanced materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a thermotropic liquid crystalline polyester and in the surface modification of a drug delivery vehicle.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
CAS Number 49763-65-7
Molecular Formula C₁₂H₁₅ClO
Molecular Weight 210.70 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~285 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). Reacts with protic solvents (e.g., water, alcohols).

Application 1: Synthesis of a Thermotropic Liquid Crystalline Polyester

The introduction of rigid, rod-like mesogenic units into a polymer backbone can induce liquid crystalline behavior. This compound can be used to end-cap a polyester chain, and the pentyl groups can act as flexible spacers that facilitate the formation of a thermotropic liquid crystalline phase. This protocol describes the synthesis of a polyester end-capped with 4-pentylbenzoyl groups.

Experimental Protocol: Synthesis of a this compound End-Capped Polyester

This protocol outlines the two-step synthesis of a liquid crystalline polyester. The first step is the formation of a hydroxyl-terminated polyester via polycondensation of terephthaloyl chloride and 1,4-butanediol. The second step is the end-capping of the polyester with this compound.

Materials:

  • Terephthaloyl chloride

  • 1,4-Butanediol

  • This compound

  • Pyridine (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Methanol

  • Dichloromethane (DCM) (anhydrous)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Schlenk line or similar inert atmosphere setup

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

Part A: Synthesis of Hydroxyl-Terminated Polyester

  • In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1,4-butanediol (10 mmol) and anhydrous NMP (50 mL).

  • Stir the mixture under a nitrogen atmosphere until the 1,4-butanediol is fully dissolved.

  • In a separate flask, dissolve terephthaloyl chloride (9.5 mmol) in anhydrous NMP (20 mL).

  • Slowly add the terephthaloyl chloride solution to the 1,4-butanediol solution at room temperature using a dropping funnel over 30 minutes. A slight excess of the diol is used to ensure hydroxyl termination.

  • After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours under nitrogen.

  • Cool the reaction mixture to room temperature. The resulting solution contains the hydroxyl-terminated polyester.

Part B: End-Capping with this compound

  • To the solution from Part A, add anhydrous pyridine (5 mmol) as an acid scavenger.

  • In a separate flask, dissolve this compound (1 mmol) in anhydrous DCM (10 mL).

  • Slowly add the this compound solution to the polyester solution at room temperature over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing methanol (500 mL) with vigorous stirring.

  • Collect the white, fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Characterization:

The resulting polymer can be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure and the incorporation of the 4-pentylbenzoyl end groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (ester, aromatic rings).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): To determine the thermal transitions (glass transition temperature, melting temperature) and to observe the liquid crystalline textures.

Expected Polymer Properties
PropertyExpected Outcome
Appearance White to off-white solid
Solubility Soluble in chlorinated solvents (DCM, chloroform), partially soluble in THF
Glass Transition Temperature (Tg) Expected in the range of 50-80 °C
Melting Temperature (Tm) Dependent on molecular weight, expected in the range of 150-220 °C
Liquid Crystalline Phase Expected to exhibit a nematic or smectic phase upon melting
Molecular Weight (Mn) Controllable by stoichiometry, typically in the range of 5,000-20,000 g/mol

Workflow for Polyester Synthesis

Polyester_Synthesis cluster_part_a Part A: Hydroxyl-Terminated Polyester Synthesis cluster_part_b Part B: End-Capping Monomers 1,4-Butanediol + Terephthaloyl chloride Reaction_A Polycondensation (80°C, 4h, N₂) Monomers->Reaction_A Solvent_A Anhydrous NMP Solvent_A->Reaction_A Polyester_sol Hydroxyl-Terminated Polyester Solution Reaction_A->Polyester_sol Reaction_B End-capping (RT, 12h, N₂) Polyester_sol->Reaction_B End_capper This compound End_capper->Reaction_B Pyridine Pyridine Pyridine->Reaction_B Precipitation Precipitation in Methanol Reaction_B->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Final_Polymer Final End-Capped Polyester Drying->Final_Polymer Surface_Modification Start Hydroxyl-Functionalized Nanoparticles Reaction Surface Acylation Start->Reaction Reagent This compound + Triethylamine Reagent->Reaction Purification Dialysis Reaction->Purification Result Hydrophobic Surface-Modified Nanoparticles Purification->Result

References

Troubleshooting & Optimization

How to prevent hydrolysis of 4-Pentylbenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 4-pentylbenzoyl chloride, with a primary focus on preventing its hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions to minimize hydrolysis and improve reaction outcomes.

Issue Possible Cause Recommended Solution
Low or No Yield of Desired Product Hydrolysis of this compound: This is the most common cause of low yields. Acyl chlorides are highly reactive towards water, including atmospheric moisture, leading to the formation of the unreactive 4-pentylbenzoic acid.[1][2]- Ensure Rigorously Anhydrous Conditions: Oven-dry (>100°C) or flame-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).[1][3] - Use Anhydrous Solvents: Use commercially available anhydrous solvents or freshly distill them over an appropriate drying agent.[1][3] - Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or a glovebox.[2][3]
Suboptimal Reaction Temperature: Highly exothermic reactions, such as those with primary amines, can lead to side reactions if the temperature is not controlled.- Cool the Reaction Mixture: For highly reactive nucleophiles, cool the reaction to 0°C or lower before and during the slow, dropwise addition of this compound.[1]
Inefficient HCl Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate and deactivate nucleophiles, particularly amines.- Use a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl as it is formed.[1][3]
Formation of a White Precipitate During Reaction Precipitation of 4-Pentylbenzoic Acid: If hydrolysis has occurred, the resulting carboxylic acid may precipitate from the reaction mixture, especially in non-polar solvents.- Confirm Precipitate Identity: If possible, isolate and analyze the precipitate using techniques like IR or NMR spectroscopy to confirm the presence of a carboxylic acid.[3] - Review Anhydrous Technique: Re-evaluate all steps taken to exclude moisture from the reaction.
Precipitation of Amine Hydrochloride Salt: When reacting with an amine without a scavenger base, the HCl byproduct will form a salt with the unreacted amine, which may be insoluble.- Add a Non-Nucleophilic Base: The addition of a base like triethylamine will prevent the formation of this salt by neutralizing the HCl.[3]
Inconsistent Reaction Outcomes Variable Moisture Contamination: Inconsistent drying of glassware, solvents, or handling techniques can lead to varying degrees of hydrolysis between experiments.- Standardize Procedures: Implement a strict and consistent protocol for drying all components of the reaction and for handling moisture-sensitive reagents.[3] - Use Fresh Reagent: If the this compound has been opened multiple times, consider using a fresh bottle to rule out degradation from atmospheric moisture.[4]
Difficulty in Product Purification Contamination with 4-Pentylbenzoic Acid: The presence of the hydrolysis byproduct can complicate the purification of the desired product.- Aqueous Workup with Base: During the workup, wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution. This will deprotonate the 4-pentylbenzoic acid, forming the water-soluble sodium 4-pentylbenzoate, which will be extracted into the aqueous layer.[1]

Frequently Asked Questions (FAQs)

Q1: How can I be certain that my this compound has hydrolyzed?

You can detect the presence of the hydrolysis product, 4-pentylbenzoic acid, using several analytical techniques:

  • Infrared (IR) Spectroscopy: The most definitive sign of hydrolysis is the appearance of a broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in a carboxylic acid. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will decrease in intensity, and a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 4-pentylbenzoic acid will appear as a broad singlet far downfield, typically above 10 ppm.

  • Thin-Layer Chromatography (TLC): 4-Pentylbenzoic acid is more polar than this compound and will consequently have a lower Rf value on a silica gel plate.

Q2: What are the best practices for storing this compound to prevent hydrolysis?

Proper storage is crucial for maintaining the integrity of the reagent. Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, placing the container inside a desiccator under an inert atmosphere is recommended. It is also good practice to dispense smaller "working" quantities into separate vials to avoid repeatedly opening the main stock bottle to atmospheric moisture.[4]

Q3: Why is a non-nucleophilic base like triethylamine (TEA) recommended over a nucleophilic one like pyridine?

A non-nucleophilic base is used to scavenge the HCl byproduct without reacting with the highly electrophilic this compound.[3] A nucleophilic base, such as pyridine, could potentially react with the acyl chloride, leading to the formation of an undesired acylpyridinium salt and consumption of your starting material.

Q4: Can I use an aqueous base in the reaction mixture to neutralize HCl?

No, adding an aqueous base to the reaction mixture is strongly discouraged as it will rapidly hydrolyze the this compound.[5] The primary goal is to maintain anhydrous conditions throughout the reaction. An aqueous base wash should only be used during the post-reaction workup to remove the carboxylic acid byproduct.[1]

Quantitative Data on Hydrolysis

Compound Condition Rate Constant (k) Half-life (t½)
Benzoyl ChlorideWater at 25°C4.2 x 10⁻² s⁻¹16 seconds

This data highlights the extreme reactivity of benzoyl chlorides with water, underscoring the critical need for anhydrous conditions.[6]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol outlines the essential steps for setting up a reaction to prevent the hydrolysis of this compound.

  • Drying Glassware: Place all necessary glassware (e.g., round-bottom flask, addition funnel, condenser) in an oven at a temperature above 120°C for at least 4 hours, or flame-dry under vacuum.

  • Assembly: Quickly assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Add anhydrous solvent and any liquid reagents (e.g., nucleophile, non-nucleophilic base) via a dry syringe through a rubber septum. Add any solid reagents under a strong counter-flow of inert gas.

  • Cooling: If the reaction is expected to be exothermic, cool the stirred solution of the nucleophile to the desired temperature (e.g., 0°C in an ice bath) before adding the acyl chloride.

  • Acyl Chloride Addition: Add the this compound slowly and dropwise to the stirred reaction mixture via a dry syringe. A rapid addition can cause localized heating and promote side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous or non-aqueous workup procedure.

Protocol 2: Example Reaction - Amide Formation with Aniline

This protocol provides a specific example of using this compound to form an amide.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway cluster_0 Hydrolysis Pathway (Undesired) cluster_1 Reaction Pathway (Desired) A 4-Pentylbenzoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack G Desired Product A->G Acylation B Water (Moisture) B->C D 4-Pentylbenzoic Acid (Hydrolysis Product) C->D Elimination of HCl E HCl C->E F Desired Reaction (with Nucleophile) F->G

Caption: Competing reaction pathways for this compound.

Prevention_Workflow Start Start: Reaction Setup Dry Dry Glassware (Oven or Flame-Dry) Start->Dry Inert Cool and Assemble Under Inert Gas (N2/Ar) Dry->Inert Solvent Add Anhydrous Solvent and Reagents via Syringe Inert->Solvent Cool Cool Reaction Mixture (e.g., 0°C) Solvent->Cool Add Slowly Add This compound Cool->Add React Monitor Reaction (TLC, LC-MS) Add->React Workup Workup and Purification React->Workup

Caption: Recommended experimental workflow to minimize hydrolysis.

References

Technical Support Center: Purification of Crude 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentylbenzoyl chloride. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. However, they typically include:

  • Unreacted 4-Pentylbenzoic acid: The starting material for the synthesis.

  • Excess chlorinating agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess and can remain in the crude product.[1]

  • Byproducts from the chlorinating agent: For example, when using thionyl chloride, sulfur dioxide and hydrogen chloride are gaseous byproducts, but others might remain.[2] With phosphorus pentachloride, phosphorus oxychloride (POCl₃) is a common byproduct that needs to be removed.[2][3]

  • 4,4'-dipentylbenzophenone: This can form as a major byproduct, especially if there is insufficient excess of the acylating agent.[1]

  • Water: Hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present.[4]

Q2: My purified this compound is yellow. Is it impure?

A2: While pure this compound is typically a colorless liquid, a slight yellow color does not always indicate significant impurity. Some commercial sources describe their product as "colorless to yellow".[5] However, a distinct yellow or brown color could indicate the presence of polymeric byproducts or degradation products. If the color is a concern for your downstream application, further purification by distillation is recommended.

Q3: How can I remove residual thionyl chloride from my product?

A3: Excess thionyl chloride can be removed by several methods:

  • Distillation: As thionyl chloride has a relatively low boiling point (76 °C), it can be removed by simple distillation.[4] For sensitive substrates, this can be performed under reduced pressure.[6]

  • Azeotropic Distillation: Adding a dry, inert solvent like toluene and distilling the mixture can effectively remove trace amounts of thionyl chloride as an azeotrope.[7][8]

  • Chemical Quenching (with caution): For some applications where the product is stable to aqueous conditions, the reaction mixture can be carefully quenched with ice water to destroy excess thionyl chloride.[8] However, this is generally not recommended for acyl chlorides as it will lead to hydrolysis of the desired product.

Q4: Can I use column chromatography to purify this compound?

A4: While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are excellent analytical techniques for assessing the purity of acyl chlorides[9][10][11], preparative column chromatography is challenging. Acyl chlorides are highly reactive and can decompose on silica gel or alumina. If chromatographic purification is necessary, it must be performed with great care, using deactivated stationary phases and completely anhydrous solvents. Distillation is the preferred method for purification.[2][12][13]

Q5: How should I store purified this compound?

A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Storing it in a cool, dry place is also recommended. For long-term storage, placing it over molecular sieves might be considered, though care should be taken as with any reactive compound.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after distillation Incomplete reaction; Product loss during aqueous workup; Inefficient distillation setup.Ensure the initial reaction goes to completion using TLC or other monitoring. Minimize contact time with aqueous solutions during workup and ensure all extractions are thorough. Use an efficient distillation column (e.g., Vigreux) and ensure the vacuum is stable.[1]
Product hydrolyzes back to 4-Pentylbenzoic acid Presence of water in reagents or glassware; Exposure to atmospheric moisture during workup or storage.Thoroughly dry all glassware and use anhydrous solvents and reagents.[4] Perform the reaction and workup under an inert atmosphere if possible. Store the purified product under nitrogen or argon.
Distillation is very slow or bumping occurs Vacuum is not low enough; Heating is uneven.Check the vacuum pump and all connections for leaks. Use a proper distillation setup with a Vigreux column.[1] Heat the distillation flask in an oil bath for even temperature distribution and use a magnetic stirrer or boiling chips.
Product is contaminated with phosphorus oxychloride (from PCl₅) Incomplete removal after reaction.Phosphorus oxychloride can be removed by fractional distillation.[3] Its boiling point (105.8 °C) is lower than that of this compound.
Aqueous wash with sodium bicarbonate is ineffective at removing acidic impurities Insufficient mixing or reaction time; The acyl chloride is too reactive and hydrolyzes during the wash.Stir the biphasic mixture vigorously for an extended period to ensure complete neutralization.[14] If the product is highly susceptible to hydrolysis, it is better to rely on distillation for purification.

Quantitative Data

Property Value Reference
Molecular Formula C₁₂H₁₅ClO[15]
Molecular Weight 210.70 g/mol [15]
Boiling Point 95 °C at 0.20 mmHg[1]
Density ~1.05 g/cm³ (estimated)
Appearance Colorless to yellow liquid[5]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on the procedure published in Organic Syntheses.[1]

  • Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired vacuum is reached (e.g., 0.20 mmHg), begin heating the distillation flask using an oil bath.

  • Collecting Fractions:

    • Collect any low-boiling forerun, which may contain residual solvents or byproducts.

    • Collect the main fraction of pure this compound at the appropriate temperature (e.g., 95 °C at 0.20 mmHg).[1]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Storage: Transfer the purified product to a clean, dry, and sealed container, preferably under an inert atmosphere.

Protocol 2: Removal of 4-Pentylbenzoic Acid by Basic Wash

This procedure should be used with caution as it may lead to some hydrolysis of the product.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Washing:

    • Transfer the solution to a separatory funnel and wash with a cold, saturated aqueous solution of sodium bicarbonate.[14] Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution. Vent the funnel frequently.

    • Continue washing until no more gas evolves.

    • Wash the organic layer with water, followed by a wash with brine to aid in phase separation.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Final Purification: The resulting product should be further purified by vacuum distillation as described in Protocol 1 to remove any non-acidic impurities and any 4-pentylbenzoic acid formed via hydrolysis during the wash.

Visualizations

Purification_Workflow start Crude this compound check_impurities Identify Major Impurity (e.g., via TLC, GC, NMR) start->check_impurities unreacted_acid Unreacted 4-Pentylbenzoic Acid check_impurities->unreacted_acid Acidic excess_reagent Excess Chlorinating Agent (e.g., SOCl2) check_impurities->excess_reagent Volatile other_byproducts Other Byproducts (e.g., Benzophenone) check_impurities->other_byproducts High Boiling basic_wash Aqueous Basic Wash (e.g., NaHCO3) unreacted_acid->basic_wash distillation2 Vacuum Distillation excess_reagent->distillation2 distillation3 Fractional Vacuum Distillation other_byproducts->distillation3 distillation1 Vacuum Distillation basic_wash->distillation1 pure_product Pure this compound distillation1->pure_product distillation2->pure_product distillation3->pure_product

Caption: Decision workflow for selecting a purification strategy.

Side_Reactions cluster_reactants Reactants cluster_products Products & Impurities 4_Pentylbenzoic_Acid 4-Pentylbenzoic Acid Desired_Product This compound 4_Pentylbenzoic_Acid->Desired_Product Desired Reaction Incomplete_Reaction Unreacted 4-Pentylbenzoic Acid 4_Pentylbenzoic_Acid->Incomplete_Reaction Incomplete Conversion Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Desired_Product Hydrolysis Hydrolysis Product (4-Pentylbenzoic Acid) Desired_Product->Hydrolysis + H2O Side_Product Side Product (e.g., 4,4'-dipentylbenzophenone) Desired_Product->Side_Product + Amylbenzene

Caption: Potential side reactions and impurity sources.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of aromatic compounds with 4-pentylbenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedel-Crafts acylation with this compound?

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1] It involves the reaction of an aromatic ring with an acyl chloride, such as this compound, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1] The Lewis acid activates the acyl chloride to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.[1] A key advantage of this reaction is that the ketone product is generally less reactive than the starting aromatic compound, which helps to prevent multiple acylations.[2]

Q2: What are the most common Lewis acid catalysts used for this reaction, and how much should I use?

Aluminum chloride (AlCl₃) is a very common and effective Lewis acid for Friedel-Crafts acylation.[3] Other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used.[4][5] Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[2] This is because the ketone product can form a complex with the Lewis acid, rendering it inactive.[2]

Q3: Which solvents are suitable for the acylation with this compound?

Commonly used solvents for Friedel-Crafts acylation are non-polar and inert under the reaction conditions. Dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂) are frequently employed.[6] It is crucial to use anhydrous (dry) solvents, as any moisture can deactivate the Lewis acid catalyst.[6] In some cases, the aromatic substrate itself can be used in excess to serve as the solvent.

Q4: Can I expect any side reactions?

While Friedel-Crafts acylation is generally a reliable reaction, side reactions can occur. With highly activated aromatic substrates, there is a possibility of polyacylation, although this is less common than in Friedel-Crafts alkylation. If the aromatic ring has multiple activating groups, a mixture of positional isomers (ortho, meta, para) may be formed. The steric bulk of the 4-pentylbenzoyl group often favors the formation of the para isomer.

Q5: How do I work up the reaction mixture after the acylation is complete?

A typical work-up procedure involves carefully quenching the reaction by adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[6] This step hydrolyzes the aluminum chloride-ketone complex and separates the aqueous and organic layers. The product is then extracted from the aqueous layer using an organic solvent like dichloromethane. The combined organic layers are typically washed with a dilute base (like sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash. Finally, the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can then be purified.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation with this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Deactivated Aromatic Substrate The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring can prevent the reaction from occurring. If possible, use a more electron-rich (activated) aromatic substrate.
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened container of the Lewis acid or purify it before use.
Insufficient Catalyst As the ketone product complexes with the Lewis acid, a stoichiometric amount is often necessary. Try increasing the molar ratio of the Lewis acid to the this compound.
Low Reaction Temperature Some Friedel-Crafts acylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.
Impure Reagents Impurities in the this compound or the aromatic substrate can interfere with the reaction. Ensure the purity of your starting materials, for instance, by distillation or recrystallization.

Problem 2: Formation of Multiple Products

Possible Cause Suggested Solution
Polyacylation This can occur with highly activated aromatic rings. Using a 1:1 stoichiometry of the aromatic substrate to this compound can help minimize this. The acyl group of the product deactivates the ring, making a second acylation less likely.[2]
Formation of Positional Isomers For substituted aromatic rings, acylation can occur at different positions. The regioselectivity is influenced by the directing effects of the substituents on the ring. The bulky nature of the 4-pentylbenzoyl group generally favors para-substitution. To enhance selectivity, you can explore different Lewis acids or solvent systems.

Quantitative Data from Analogous Reactions

While specific quantitative data for the acylation with this compound is limited in the literature, the following tables provide data from similar Friedel-Crafts acylation reactions. This information can serve as a valuable reference for optimizing your reaction conditions.

Table 1: Acylation of Anisole with Benzoyl Chloride over HBEA Zeolite Catalyst

Time (min)Conversion of Benzoyl Chloride (%)Selectivity for p-isomer (%)
360~75~96
720~80~94
1440~83~93

Reaction Conditions: Temperature = 120°C, Anisole/Benzoyl Chloride ratio = 2.5:1. Data is illustrative and based on graphical representation in the source.

Table 2: Acylation of Toluene with Acetyl Chloride using AlCl₃ Catalyst

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)TimeYield (%)
TolueneAcetyl ChlorideAlCl₃Dichloromethane0 to RT30 min~86

This data is provided as a general reference for a typical Friedel-Crafts acylation.

Experimental Protocols

The following is a general protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound, adapted from procedures for similar reactions.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene or toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred catalyst suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: Dissolve the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents (Solvent, Substrate, Acyl Chloride) setup_glassware Assemble Dry Glassware under Inert Atmosphere suspend_catalyst Suspend AlCl3 in DCM and Cool to 0°C setup_glassware->suspend_catalyst add_acyl_chloride Slowly Add This compound suspend_catalyst->add_acyl_chloride add_substrate Slowly Add Aromatic Substrate add_acyl_chloride->add_substrate react_rt Stir at Room Temperature (1-3 hours) add_substrate->react_rt quench Quench with Ice/HCl react_rt->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: Experimental workflow for this compound acylation.

troubleshooting_workflow cluster_solutions Potential Solutions start Low or No Yield check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_catalyst Check Catalyst Activity (Anhydrous Handling?) start->check_catalyst check_stoichiometry Verify Stoichiometry (Sufficient Catalyst?) start->check_stoichiometry check_temp Review Reaction Temperature (Heating Required?) start->check_temp purify_reagents Purify/Dry Reagents check_reagents->purify_reagents fresh_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->fresh_catalyst increase_catalyst Increase Catalyst Loading check_stoichiometry->increase_catalyst optimize_temp Optimize Temperature check_temp->optimize_temp

Caption: Troubleshooting workflow for low product yield.

References

Safe storage and handling of moisture-sensitive 4-Pentylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe storage, handling, and use of moisture-sensitive 4-Pentylbenzoyl chloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound (C₁₂H₁₅ClO) is an acyl chloride derivative of benzoic acid.[1][2] Like other acyl chlorides, it is highly reactive, particularly towards nucleophiles. Its moisture sensitivity stems from the high reactivity of the acyl chloride functional group with water.[3][4][5]

Q2: What happens when this compound is exposed to moisture?

Exposure to moisture, even atmospheric humidity, leads to a rapid hydrolysis reaction.[4][6][7] In this reaction, the this compound is converted into 4-pentylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[8][9] This degradation compromises the purity of the reagent and can affect experimental outcomes.

Q3: How should I properly store this compound?

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from water, strong bases, alcohols, and oxidizing agents.[10] The container must be tightly sealed to prevent moisture ingress. For long-term storage, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.[11]

Q4: What are the primary hazards associated with this compound?

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Upon contact with water, it releases toxic and corrosive hydrogen chloride gas.[8] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q5: How can I tell if my this compound has degraded?

Degradation by hydrolysis to 4-pentylbenzoic acid can be identified by a few observations. The presence of a white solid (the carboxylic acid) in the liquid acyl chloride is a common sign. Analytically, techniques like ¹H NMR spectroscopy can confirm the presence of the carboxylic acid impurity alongside the acyl chloride.

Troubleshooting Guide

Problem: Low yield in my acylation reaction.

  • Possible Cause 1: Hydrolysis of this compound. The most common reason for low yields is the degradation of the starting material by moisture.

    • Solution: Ensure that all glassware is thoroughly dried before use, preferably by oven-drying or flame-drying under an inert atmosphere. Use anhydrous solvents and ensure all other reagents are free from moisture. Handle the this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Possible Cause 2: Incomplete reaction. The reaction conditions may not be optimal for the specific substrate.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider adjusting the reaction temperature or time. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can help to scavenge the HCl byproduct and drive the reaction to completion.[12]

Problem: My final product is contaminated with a white, solid byproduct.

  • Possible Cause: Formation of 4-pentylbenzoic acid. The white solid is likely 4-pentylbenzoic acid, the product of hydrolysis of the unreacted this compound during the workup or due to moisture contamination.

    • Solution: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the 4-pentylbenzoic acid into its water-soluble sodium salt, which will be removed into the aqueous layer.

Problem: The reaction is very exothermic and difficult to control.

  • Possible Cause: Rapid addition of reagents. The reaction of this compound with nucleophiles is often highly exothermic.[8][13]

    • Solution: Add the this compound to the reaction mixture slowly and in a controlled manner, preferably dropwise using an addition funnel. Cooling the reaction mixture in an ice bath during the addition can also help to manage the exotherm.

Data Presentation

Table 1: Physicochemical and Stability Data for this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₅ClO[1][2]
Molecular Weight210.70 g/mol [1]
AppearanceColorless to slightly yellow liquid
Boiling Point95°C at 0.20 mmHg[10]
StabilityStable if kept in a sealed container to prevent hydrolysis.[10]
Incompatible MaterialsWater, strong bases, alcohols, oxidizing agents.[10]
Primary HazardCorrosive, causes severe skin and eye burns.[1]
Hydrolysis Product4-pentylbenzoic acid and Hydrogen Chloride (HCl).[8]

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of an Aniline with this compound

This protocol describes a general method for the synthesis of an N-aryl-4-pentylbenzamide.

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the this compound solution dropwise to the stirred aniline solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl solution. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Characterization: The crude product can be further purified by recrystallization or column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Esterification of an Alcohol with this compound

This protocol outlines a general method for the synthesis of an ester from an alcohol.

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Pyridine

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with 1 M HCl solution to remove excess pyridine.

  • Purification: Sequentially wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude ester by column chromatography or distillation. Characterize the final product by appropriate spectroscopic methods.

Mandatory Visualizations

Hydrolysis_Pathway 4-Pentylbenzoyl_chloride This compound Hydrolysis Hydrolysis Reaction 4-Pentylbenzoyl_chloride->Hydrolysis Water H₂O (Moisture) Water->Hydrolysis 4-Pentylbenzoic_acid 4-Pentylbenzoic acid Hydrolysis->4-Pentylbenzoic_acid HCl Hydrogen Chloride (Gas) Hydrolysis->HCl

Caption: Hydrolysis pathway of this compound upon exposure to moisture.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware 1. Dry Glassware (Oven/Flame-dry) Inert_Atmosphere 2. Assemble under Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents 3. Use Anhydrous Solvents & Reagents Inert_Atmosphere->Anhydrous_Solvents Dissolve_Nucleophile 4. Dissolve Nucleophile & Base Anhydrous_Solvents->Dissolve_Nucleophile Cool_Mixture 5. Cool to 0 °C Dissolve_Nucleophile->Cool_Mixture Add_Acyl_Chloride 6. Add 4-Pentylbenzoyl Chloride Dropwise Cool_Mixture->Add_Acyl_Chloride Warm_and_Stir 7. Warm to RT & Stir Add_Acyl_Chloride->Warm_and_Stir Quench 8. Quench Reaction Warm_and_Stir->Quench Wash 9. Aqueous Wash (Acid/Base/Brine) Quench->Wash Dry_and_Concentrate 10. Dry Organic Layer & Concentrate Wash->Dry_and_Concentrate Purify 11. Purify Product (Chromatography/Recrystallization) Dry_and_Concentrate->Purify

Caption: General experimental workflow for reactions using this compound.

References

Troubleshooting low yields in 4-Pentylbenzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 4-Pentylbenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the reaction of 4-pentylbenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts.[1][2][3][4][5] Alternative reagents include oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[1][5][6]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Presence of Moisture: Acyl chlorides are highly reactive and readily hydrolyze back to the corresponding carboxylic acid in the presence of water.[7] This includes atmospheric moisture. Ensuring all glassware is oven-dried and the reaction is conducted under anhydrous conditions is critical.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Impure Reagents: The quality of the starting 4-pentylbenzoic acid and the chlorinating agent can significantly impact the yield.[8]

  • Side Reactions: The formation of byproducts, such as the corresponding anhydride or Friedel-Crafts acylation products, can consume the starting material and reduce the yield of the desired acyl chloride.[9]

  • Product Loss During Workup: this compound can be lost during purification steps, such as extraction and distillation, if not performed carefully.

Q3: How can I monitor the progress of the reaction?

Monitoring the conversion of 4-pentylbenzoic acid to this compound can be achieved through several analytical techniques:

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher frequency (around 1770-1800 cm⁻¹) indicates the progress of the reaction.[7]

  • Thin-Layer Chromatography (TLC): 4-Pentylbenzoic acid is more polar than this compound. On a silica gel plate, the product will have a higher Rf value than the starting material.[10] To visualize the reaction progress, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol to form the corresponding ester, which is then spotted on the TLC plate.[10]

  • Gas Evolution: In reactions using thionyl chloride, the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases signifies that the reaction is proceeding.[5][11] The cessation of gas evolution can indicate the reaction is nearing completion.

Q4: What are the primary side products to be aware of?

The main potential side products in the synthesis of this compound include:

  • 4-Pentylbenzoic anhydride: This can form from the reaction of the acyl chloride product with unreacted carboxylic acid.

  • 4,4'-dipentylbenzophenone: This ketone can be a significant by-product, especially when using oxalyl chloride and a Lewis acid catalyst like aluminum chloride, through a Friedel-Crafts acylation reaction.[9]

  • Chlorinated byproducts: With reagents like thionyl chloride, chlorination at the alpha-position to the carbonyl group can occur if there are enolizable protons, though this is less of a concern for this compound.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Glassware, solvents, or reagents are not anhydrous.Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents are dry.[7][13]
Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress using IR spectroscopy or TLC.[4][10]
Poor Quality Reagents: Starting material or chlorinating agent is impure or degraded.Use freshly purified starting materials and high-purity reagents.[8]
Suboptimal Stoichiometry: Incorrect molar ratio of reactants.Ensure the chlorinating agent is used in a slight excess (e.g., 1.1-1.5 equivalents).
Formation of Significant Byproducts Anhydride Formation: Reaction of product with starting material.Use a slight excess of the chlorinating agent to ensure all the carboxylic acid is consumed.
Ketone Formation (with Oxalyl Chloride/AlCl₃): Friedel-Crafts acylation.Maintain a low reaction temperature (20-25°C) and add the alkylbenzene solution slowly to the acylating agent. Using excess oxalyl chloride can also minimize this side reaction.[9]
Difficulty in Product Isolation Hydrolysis during Workup: Product reverts to carboxylic acid upon contact with water.Perform aqueous workup quickly and with cold solutions. Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent removal.[7][9]
Product is a Low-Melting Solid or Oil: Difficulty in handling and purification.Purify by vacuum distillation for liquid products.[8][9] For solids, recrystallization from a non-polar solvent may be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is a general procedure based on the common use of thionyl chloride for the conversion of carboxylic acids to acyl chlorides.[4][5]

Materials:

  • 4-Pentylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent)

  • Dry glassware (round-bottom flask, reflux condenser with a drying tube)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pentylbenzoic acid.

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene to dissolve the starting material.

  • Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas.

  • After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Oxalyl Chloride and Aluminum Chloride

This procedure is adapted from a literature method for the synthesis of 4-alkylbenzoyl chlorides.[9]

Materials:

  • Amylbenzene (Pentylbenzene)

  • Oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Dry methylene chloride

  • Ether

  • 5% Potassium hydroxide solution (cold)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, addition funnel, and a septum, add dry methylene chloride and anhydrous aluminum chloride (1.0 equivalent).

  • With stirring, add oxalyl chloride (2.0 equivalents) via syringe.

  • Replace the septum with a thermometer and add a solution of amylbenzene (1.0 equivalent) in dry methylene chloride dropwise over 1 hour, maintaining the temperature at 20-25°C.

  • After the addition is complete, stir for an additional 30 minutes.

  • Reduce the volume of the reaction mixture by distillation to remove excess oxalyl chloride and some solvent.

  • Add fresh dry methylene chloride and cool the solution to 0°C.

  • Slowly pour the cold solution into a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with cold 5% potassium hydroxide solution, followed by cold water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizations

Synthesis_Pathway Synthesis of this compound 4-Pentylbenzoic_Acid 4-Pentylbenzoic Acid 4-Pentylbenzoyl_Chloride This compound 4-Pentylbenzoic_Acid->4-Pentylbenzoyl_Chloride + Thionyl Chloride Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->4-Pentylbenzoyl_Chloride Byproducts SO₂ + HCl 4-Pentylbenzoyl_Chloride->Byproducts releases

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Glassware, Reagents, Solvents) Start->Check_Moisture Check_Reaction_Conditions Review Reaction Conditions (Time, Temperature, Stoichiometry) Start->Check_Reaction_Conditions Analyze_Byproducts Analyze for Side Products (TLC, IR, NMR) Start->Analyze_Byproducts Optimize_Workup Optimize Purification/ Workup Procedure Start->Optimize_Workup Solution1 Implement Anhydrous Techniques Check_Moisture->Solution1 Moisture Present Solution2 Adjust Time/Temp/ Reagent Ratios Check_Reaction_Conditions->Solution2 Suboptimal Solution3 Modify Conditions to Minimize Side Reactions Analyze_Byproducts->Solution3 Byproducts Detected Solution4 Refine Extraction/ Distillation Steps Optimize_Workup->Solution4 Product Loss Identified

Caption: A workflow for troubleshooting low yields in synthesis.

Logical_Relationships Cause and Effect in Low Yields Cause_Moisture Presence of Water Effect_Hydrolysis Hydrolysis of Acyl Chloride Cause_Moisture->Effect_Hydrolysis Cause_Temp Incorrect Temperature Effect_Incomplete Incomplete Reaction Cause_Temp->Effect_Incomplete Effect_Side_Reactions Increased Side Reactions Cause_Temp->Effect_Side_Reactions Cause_Reagents Impure Reagents Cause_Reagents->Effect_Incomplete Cause_Reagents->Effect_Side_Reactions Outcome_Low_Yield Low Product Yield Effect_Hydrolysis->Outcome_Low_Yield Effect_Incomplete->Outcome_Low_Yield Effect_Side_Reactions->Outcome_Low_Yield

Caption: Logical relationships between causes and effects of low yields.

References

Navigating the Thermal Stability of 4-Pentylbenzoyl Chloride: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 4-Pentylbenzoyl chloride. The following information, presented in a question-and-answer format, addresses potential issues and offers practical solutions for safe and effective experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (C₁₂H₁₅ClO) is an acyl chloride derivative of benzoic acid.[1] Like other acyl chlorides, it is a reactive compound. Its primary hazards stem from its corrosivity and high reactivity, particularly with water and other nucleophiles. It can cause severe skin burns and eye damage.[1]

Q2: What happens when this compound is exposed to moisture?

Exposure to moisture, including atmospheric humidity, will lead to the hydrolysis of this compound. This reaction produces 4-pentylbenzoic acid and corrosive hydrogen chloride (HCl) gas. The evolution of HCl gas can create visible fumes and a hazardous atmosphere.

Q3: What are the general signs of decomposition?

Signs of decomposition include:

  • Fuming: The release of white, corrosive fumes (HCl gas) upon opening the container.

  • Discoloration: The liquid may darken over time, indicating the formation of impurities.

  • Pressure Buildup: Decomposition can lead to the generation of gases, causing pressure to build up in a sealed container.

Q4: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible substances such as water, alcohols, bases, and strong oxidizing agents. The container must be tightly sealed to prevent moisture ingress. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Section 2: Troubleshooting Guide for Thermal Decomposition Issues

This guide provides solutions to common problems encountered during the handling and use of this compound, with a focus on preventing and managing thermal decomposition.

Problem Possible Cause Recommended Solution
Unexpected Fuming or Gas Evolution - Exposure to atmospheric moisture.- Contamination with water or other nucleophiles.- Localized overheating.- Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).- Ensure all glassware and solvents are scrupulously dry.- Avoid direct heating of the container. Use a water bath for controlled heating if necessary.
Discoloration of the Compound - Slow decomposition over time.- Reaction with impurities.- Exposure to light.- Store in a dark, cool place.- Consider purifying the material by distillation under reduced pressure before use if discoloration is significant.
Runaway Reaction During a Procedure - Rapid, uncontrolled exothermic reaction.- Addition of reagents too quickly.- Inadequate cooling.- Immediately cease addition of any reagents.- Apply external cooling (e.g., ice bath).- If the reaction cannot be controlled, evacuate the area and follow emergency procedures.
Low Yield in a Reaction - Decomposition of the starting material.- Hydrolysis due to residual moisture.- Use freshly opened or purified this compound.- Ensure all reaction components and the reaction setup are anhydrous.

Section 3: Quantitative Data on Thermal Stability (Estimated)

Parameter Estimated Value/Information Notes
Decomposition Onset Temperature > 150 °CDecomposition is likely to become significant at elevated temperatures. The exact onset will depend on purity and heating rate.
Primary Decomposition Products - Hydrogen Chloride (HCl)- Carbon Monoxide (CO)- Carbon Dioxide (CO₂)- Soot (Carbon)These are common decomposition products for aromatic acyl chlorides under pyrolysis conditions.
Hazardous Byproducts - Phosgene (COCl₂)Phosgene is a potential hazardous byproduct of the thermal decomposition of chlorinated organic compounds.

Section 4: Experimental Protocols

Protocol 4.1: General Handling and Dispensing of this compound

  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (nitrogen or argon).

  • Inert Atmosphere: If the experiment is sensitive to moisture, use standard air-free techniques (e.g., Schlenk line or glovebox).

  • Dispensing: Use a dry, clean syringe or cannula to transfer the liquid. Avoid using plastic transfer pipettes as they may be incompatible.

  • Storage: After dispensing, flush the headspace of the container with inert gas before resealing tightly.

Protocol 4.2: Monitoring a Reaction for Potential Thermal Runaway

  • Temperature Control: Conduct the reaction in a vessel equipped with a thermometer and a cooling bath (e.g., ice-water or dry ice-acetone).

  • Controlled Addition: Add reagents dropwise with efficient stirring to ensure even heat distribution.

  • Monitoring: Continuously monitor the reaction temperature. A rapid, uncontrolled increase in temperature is a sign of a potential runaway reaction.

  • Emergency Preparedness: Have a larger cooling bath and quenching agents readily available.

Section 5: Visualizations

Thermal_Decomposition_Pathway 4-Pentylbenzoyl_Chloride This compound Heat Heat 4-Pentylbenzoyl_Chloride->Heat Decomposition_Products Decomposition Products Heat->Decomposition_Products HCl Hydrogen Chloride Decomposition_Products->HCl CO Carbon Monoxide Decomposition_Products->CO CO2 Carbon Dioxide Decomposition_Products->CO2 Soot Soot (Carbon) Decomposition_Products->Soot Phosgene Phosgene (Trace) Decomposition_Products->Phosgene

Caption: Estimated thermal decomposition pathway of this compound.

Runaway_Reaction_Logic Start Start Exothermic_Reaction Exothermic Reaction (e.g., Acylation) Start->Exothermic_Reaction Heat_Generation_Rate Rate of Heat Generation > Rate of Heat Removal? Exothermic_Reaction->Heat_Generation_Rate Stable_Reaction Stable Reaction Heat_Generation_Rate->Stable_Reaction No Runaway_Condition Runaway Condition Heat_Generation_Rate->Runaway_Condition Yes Control_Measures Implement Control Measures: - Stop Reagent Addition - Increase Cooling Runaway_Condition->Control_Measures Control_Measures->Heat_Generation_Rate Effective Emergency_Procedures Activate Emergency Procedures Control_Measures->Emergency_Procedures Ineffective

Caption: Logical workflow for identifying and responding to a potential runaway reaction.

References

Selecting the appropriate solvent for 4-Pentylbenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for reactions involving 4-Pentylbenzoyl chloride. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?

A1: The most critical factors are the reactivity of the solvent with the acyl chloride, the solubility of reactants, and the specific type of reaction being performed (e.g., Friedel-Crafts acylation, esterification, amidation). This compound, like other acyl chlorides, is highly reactive towards protic solvents (e.g., water, alcohols, amines) and will readily undergo hydrolysis or solvolysis. Therefore, the primary consideration is to use an anhydrous, aprotic solvent.

Q2: Which solvents are generally recommended for reactions involving this compound?

A2: Aprotic solvents are the standard choice. For Friedel-Crafts acylations, common choices include halogenated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), as well as carbon disulfide (CS₂) and nitrobenzene.[1][2] For reactions with nucleophiles such as alcohols or amines to form esters or amides, less reactive aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dichloromethane are often suitable.[3]

Q3: Are there any solvents I should strictly avoid?

A3: Yes. You must avoid all protic solvents, which contain acidic protons, most commonly in the form of O-H or N-H groups.[4] This includes water, alcohols (e.g., methanol, ethanol), and primary or secondary amines (unless the amine is the intended nucleophile). These solvents will react with this compound, consuming your starting material and generating byproducts (4-pentylbenzoic acid or the corresponding ester/amide).[5]

Q4: How does the choice of solvent affect the outcome of a Friedel-Crafts acylation with this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield The solvent was not anhydrous, leading to the hydrolysis of this compound.Ensure all glassware is oven-dried and the solvent is freshly distilled or from a sealed, anhydrous-grade bottle.[8][9]
The chosen solvent is reacting with the acyl chloride.Switch to a non-reactive, aprotic solvent. For example, if you observe byproduct formation suggesting solvent participation, consider a more inert solvent like a halogenated hydrocarbon.
Poor solubility of reactants at the reaction temperature.Select a solvent that provides good solubility for both this compound and your substrate at the desired reaction temperature. A solubility test prior to the reaction is advisable.
Formation of Multiple Products or Unexpected Isomers The solvent is influencing the regioselectivity of the reaction.For reactions like Friedel-Crafts acylation, experiment with solvents of different polarities. For example, compare a non-polar solvent like carbon disulfide with a more polar one like nitrobenzene to see the effect on isomer distribution.[6][7]
Difficult Product Isolation/Workup Formation of an emulsion during aqueous workup.If using a halogenated solvent like dichloromethane, emulsions can form. To break them, try adding a saturated solution of NaCl (brine).[6]
The solvent has a high boiling point, making it difficult to remove.If possible, choose a lower-boiling point aprotic solvent like dichloromethane or diethyl ether for easier removal under reduced pressure.

Data Presentation

Table 1: Properties of Common Aprotic Solvents for this compound Reactions

SolventFormulaBoiling Point (°C)Dielectric ConstantKey Characteristics & Typical Use Cases
Dichloromethane (DCM)CH₂Cl₂39.69.1Good general-purpose solvent for a wide range of organic compounds. Commonly used in Friedel-Crafts acylations and reactions with nucleophiles.[1][3]
1,2-Dichloroethane (DCE)C₂H₄Cl₂83.510.4Higher boiling point than DCM, which can be useful for reactions requiring elevated temperatures.
Tetrahydrofuran (THF)C₄H₈O667.5A polar aprotic ether, suitable for reactions with nucleophiles like alcohols and amines.[3] Can form peroxides.
Diethyl Ether(C₂H₅)₂O34.64.3A common, low-boiling point solvent for reactions with nucleophiles. Highly flammable and can form peroxides.
Carbon DisulfideCS₂46.32.6A non-polar solvent often used in Friedel-Crafts acylations to favor kinetic products.[1][7] Highly flammable and toxic.
NitrobenzeneC₆H₅NO₂210.934.8A high-boiling point, polar aprotic solvent used in Friedel-Crafts acylations, sometimes to favor the thermodynamic product.[6][7] Toxic.

Experimental Protocols

Protocol: General Procedure for the Acylation of an Alcohol with this compound

This protocol describes a general method for the esterification of a primary or secondary alcohol using this compound in an aprotic solvent.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.05 equivalents) in a separate portion of the anhydrous solvent in a dropping funnel.

  • Add the this compound solution dropwise to the stirred alcohol solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acyl chloride and 4-pentylbenzoic acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions cluster_fc cluster_nuc start Start: Identify Reaction Type reaction_type Reaction Type? start->reaction_type fc_acylation Friedel-Crafts Acylation reaction_type->fc_acylation Yes nucleophilic_sub Nucleophilic Substitution (e.g., Esterification, Amidation) reaction_type->nucleophilic_sub No aprotic_check Is the solvent aprotic? fc_acylation->aprotic_check fc_solvent_choice Select appropriate aprotic solvent: - Dichloromethane (DCM) - 1,2-Dichloroethane (DCE) - Carbon Disulfide (CS2) - Nitrobenzene fc_acylation->fc_solvent_choice nucleophilic_sub->aprotic_check nuc_sub_solvent_choice Select appropriate aprotic solvent: - Dichloromethane (DCM) - Tetrahydrofuran (THF) - Diethyl Ether nucleophilic_sub->nuc_sub_solvent_choice protic Protic Solvent (e.g., Water, Alcohols) aprotic_check->protic No aprotic Aprotic Solvent aprotic_check->aprotic Yes not_anhydrous Hydrolysis of Acyl Chloride (Low Yield) protic->not_anhydrous anhydrous_check Is the solvent anhydrous? fc_solvent_choice->anhydrous_check nuc_sub_solvent_choice->anhydrous_check anhydrous_check->not_anhydrous No run_reaction Proceed with Reaction anhydrous_check->run_reaction Yes

Caption: Logical workflow for selecting a suitable solvent.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_solvent Check Solvent Properties start->check_solvent protic_solvent Was a protic solvent used? check_solvent->protic_solvent Step 1 hydrolysis Issue: Hydrolysis of Acyl Chloride Solution: Use Aprotic Solvent protic_solvent->hydrolysis Yes anhydrous_solvent Was the aprotic solvent anhydrous? protic_solvent->anhydrous_solvent No wet_solvent Issue: Hydrolysis from residual water Solution: Use dry solvent and glassware anhydrous_solvent->wet_solvent No solubility_issue Is the substrate soluble? anhydrous_solvent->solubility_issue Yes poor_solubility Issue: Poor Reactant Solubility Solution: Choose a different aprotic solvent solubility_issue->poor_solubility No resolved Problem Likely Resolved solubility_issue->resolved Yes

References

Techniques for drying solvents and reagents for use with 4-Pentylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper techniques for drying solvents and reagents for use with 4-Pentylbenzoyl chloride. Given the high reactivity of acyl chlorides with water, maintaining anhydrous conditions is critical for successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to use dry solvents and reagents with this compound?

A1: this compound, like other acyl chlorides, is highly susceptible to hydrolysis.[1] Trace amounts of water in your solvents or on your glassware can react with the acyl chloride to form the corresponding carboxylic acid (4-pentylbenzoic acid) and hydrochloric acid.[1][2] This side reaction will consume your starting material, reduce your product yield, and introduce impurities that can be difficult to remove.

Q2: What is the maximum acceptable water content for solvents used in reactions with this compound?

A2: While there is no universal standard, for moisture-sensitive reactions involving acyl chlorides, it is highly recommended to use solvents with a water content below 10 parts per million (ppm).[3] Karl Fischer titration is the most accurate method for determining the water content of your solvents.

Q3: Can I use commercially available anhydrous solvents without further drying?

A3: Commercially available anhydrous solvents are a good starting point and often have very low water content. However, improper storage and handling can lead to water absorption. It is best practice to either use freshly opened bottles or to re-dry the solvent before use, especially for highly sensitive reactions. Storing solvents over activated molecular sieves can help maintain their dryness.[4][5]

Q4: How should I store this compound to maintain its integrity?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[6] To prevent contamination of the entire stock, it is advisable to aliquot the reagent into smaller, single-use quantities.[7]

Q5: What are the most suitable drying agents for solvents that will be used with this compound?

A5: The choice of drying agent depends on the solvent.

  • For ethereal solvents like THF and diethyl ether: Distillation from sodium benzophenone ketyl is a common and effective method.[4]

  • For chlorinated solvents like dichloromethane (DCM): Calcium hydride (CaH₂) is a suitable drying agent, followed by distillation.[8][9] Phosphorus pentoxide (P₂O₅) can also be used, but care must be taken.[5]

  • For aprotic polar solvents like acetonitrile: Pre-drying with 4Å molecular sieves followed by distillation from calcium hydride is effective.[4]

  • Molecular sieves (3Å or 4Å): These are a good general-purpose option for maintaining the dryness of already anhydrous solvents.[4][5]

Caution: Avoid using drying agents that can react with acyl chlorides. For instance, basic drying agents could potentially react with this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in a reaction with this compound. Presence of moisture in the reaction.Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use freshly dried solvents and reagents. Conduct the reaction under a strict inert atmosphere (argon or nitrogen).
Degradation of this compound.Check the quality of your this compound. If it appears discolored or has been stored improperly, it may have hydrolyzed. Consider purifying it by distillation if necessary.
Formation of 4-pentylbenzoic acid as a major byproduct. Hydrolysis of this compound due to water contamination.Review your solvent and reagent drying procedures. Use Karl Fischer titration to verify the water content of your solvents. Ensure all starting materials are anhydrous.
Inconsistent reaction outcomes. Variable moisture content in solvents and reagents.Standardize your drying procedures. Always use freshly dried solvents for each reaction. Store dried solvents over activated molecular sieves.
The blue or purple color of the sodium benzophenone ketyl indicator in a THF or ether still fades or does not appear. High initial water content in the solvent.Pre-dry the solvent with a less reactive drying agent like calcium hydride or molecular sieves before adding it to the still.[10]
Inactive sodium metal due to an oxide layer.Use freshly cut, clean sodium to expose a fresh metal surface.[10]
Presence of peroxides in the solvent.Test for and remove peroxides before setting up the still. Peroxides can be removed by passing the solvent through a column of activated alumina.[11]

Quantitative Data on Solvent Drying Methods

The following table summarizes the residual water content in common organic solvents after treatment with various drying agents. This data can help you select the most effective drying method for your specific application.

SolventDrying Agent/MethodTreatment TimeResidual Water Content (ppm)Reference(s)
Tetrahydrofuran (THF) Sodium/Benzophenone (distillation)Reflux until blue~43[3]
3Å Molecular Sieves (20% m/v)48 hoursLow ppm levels[3]
Neutral Alumina (column)Single pass~5.9[12]
Dichloromethane (DCM) Calcium Hydride (distillation)Reflux for 2 hours, then distill~13[3][9]
3Å Molecular SievesN/ASingle-digit ppm[3]
Activated Silica (column)Single passSingle-digit ppm[3]
Acetonitrile Phosphorus Pentoxide (5% w/v)24 hours9[3][12]
3Å Molecular SievesN/ALow ppm levels[3]
Neutral Alumina (column)Single passLow ppm levels[3]
Toluene Sodium/Benzophenone (distillation)Reflux until blue~34[3]
3Å Molecular Sieves24 hoursLow single-digit ppm[3]
Silica (column)Single passLow single-digit ppm[3]
Methanol 3Å Molecular Sieves (20% m/v)5 days~10[3][12]
Magnesium/Iodine (distillation)N/A54[3]
Potassium Hydroxide (KOH)N/A33[3]

Experimental Protocols

Protocol 1: Drying Dichloromethane (DCM) using Calcium Hydride

Objective: To obtain anhydrous dichloromethane suitable for reactions with this compound.

Materials:

  • Dichloromethane (reagent grade)

  • Calcium hydride (CaH₂)

  • Round-bottom flask

  • Condenser

  • Distillation head

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas source (argon or nitrogen)

Procedure:

  • Pre-drying (Optional but Recommended): If the DCM is suspected to have a high water content, pre-dry it by stirring over anhydrous calcium chloride overnight, then decant the DCM.

  • Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool under a stream of inert gas.

  • Drying: To a round-bottom flask, add a magnetic stir bar and calcium hydride (approximately 10-20 g per liter of DCM). Add the dichloromethane to the flask.[9]

  • Reflux: Heat the mixture to reflux (the boiling point of DCM is approximately 40°C) under a positive pressure of inert gas for at least 2 hours.[8][9]

  • Distillation: After refluxing, allow the mixture to cool slightly. Distill the dichloromethane under an inert atmosphere.[9] Collect the distillate in a dry receiving flask that has been flushed with inert gas.

  • Storage: The freshly distilled anhydrous DCM should be used immediately or stored in a tightly sealed container over activated 3Å or 4Å molecular sieves under an inert atmosphere.

Protocol 2: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone

Objective: To obtain anhydrous and oxygen-free THF suitable for highly sensitive reactions.

Materials:

  • Tetrahydrofuran (reagent grade)

  • Sodium metal

  • Benzophenone

  • Distillation apparatus (as in Protocol 1)

  • Inert gas source (argon or nitrogen)

Procedure:

  • Peroxide Test: Before proceeding, test the THF for the presence of peroxides. If peroxides are present, they must be removed by passing the THF through a column of activated alumina.[11] Caution: Distilling THF with peroxides can lead to explosions.

  • Pre-drying: If the THF has a high water content, pre-dry it by stirring over calcium hydride overnight, then decant.[10]

  • Apparatus Setup: Assemble a distillation apparatus that has been rigorously dried and flushed with inert gas.

  • Reagent Addition: In the distillation flask, add small, freshly cut pieces of sodium metal and a small amount of benzophenone.[10]

  • Solvent Addition: Add the pre-dried THF to the flask under a positive pressure of inert gas.

  • Reflux and Indication: Heat the mixture to reflux. A deep blue or purple color should develop, indicating the formation of the sodium benzophenone ketyl radical and that the solvent is anhydrous and oxygen-free.[4] If the color does not appear, it may be necessary to add more sodium and/or benzophenone.[10]

  • Distillation: Once the characteristic blue/purple color is stable, distill the THF under an inert atmosphere.[10] Collect the anhydrous THF in a dry, inert gas-flushed receiving flask.

  • Shutdown and Quenching: Never distill to dryness. [10] Leave a small amount of solvent in the distillation flask. After cooling the still, carefully quench the residual sodium by the slow, sequential addition of isopropanol, then ethanol, and finally water.[4]

Visualizations

Experimental_Workflow_Solvent_Drying start Start: Select Solvent peroxide_test Test for Peroxides (for ethers like THF) start->peroxide_test pre_dry Pre-dry with CaH2 or Molecular Sieves peroxide_test->pre_dry Peroxides Absent remove_peroxides Remove Peroxides (e.g., Alumina Column) peroxide_test->remove_peroxides Peroxides Present distillation_setup Set up Dry Distillation Apparatus pre_dry->distillation_setup add_drying_agent Add Drying Agent (e.g., CaH2 or Na/Benzophenone) distillation_setup->add_drying_agent reflux Reflux under Inert Atmosphere add_drying_agent->reflux distill Distill Anhydrous Solvent reflux->distill storage Store over Molecular Sieves under Inert Atmosphere distill->storage end End: Anhydrous Solvent Ready storage->end remove_peroxides->pre_dry Troubleshooting_Acyl_Chloride_Reactions start Problem: Low Yield or Side Product Formation check_moisture Is Moisture a Likely Cause? start->check_moisture verify_solvent_dryness Verify Solvent Dryness (Karl Fischer Titration) check_moisture->verify_solvent_dryness Yes check_reagent_quality Check Quality of This compound check_moisture->check_reagent_quality No verify_reagent_dryness Ensure Reagents are Anhydrous verify_solvent_dryness->verify_reagent_dryness verify_glassware_dryness Flame/Oven-Dry Glassware verify_reagent_dryness->verify_glassware_dryness verify_inert_atmosphere Check Inert Atmosphere Setup verify_glassware_dryness->verify_inert_atmosphere rerun_reaction Re-run Reaction with Stricter Anhydrous Technique verify_inert_atmosphere->rerun_reaction check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagent_quality->check_reaction_conditions check_other_reagents Verify Purity of Other Reagents check_reaction_conditions->check_other_reagents optimize_conditions Optimize Reaction Conditions check_other_reagents->optimize_conditions

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Pentylbenzoyl Chloride and 4-tert-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-pentylbenzoyl chloride and 4-tert-butylbenzoyl chloride, two para-substituted benzoyl chlorides. The reactivity of such compounds is of paramount importance in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where acylation reactions are frequently employed. This document summarizes the theoretical basis for their reactivity, presents relevant quantitative data for comparison, and provides detailed experimental protocols for their kinetic analysis.

Introduction to Reactivity in Substituted Benzoyl Chlorides

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. The rate-determining step is typically the nucleophilic attack on the electrophilic carbonyl carbon. Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thereby reducing the reaction rate. Conversely, electron-withdrawing groups (EWGs) increase the electrophilicity and accelerate the reaction.

The electronic effect of a substituent can be quantified by its Hammett substituent constant (σ). A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. In the case of para-alkyl substituents, their electronic influence is a combination of a weak electron-donating inductive effect (+I) and a hyperconjugative effect.

Theoretical Comparison: Electronic and Steric Effects

Electronic Effects: Both the n-pentyl group and the tert-butyl group are considered electron-donating. However, the nature of their electron donation differs. The n-pentyl group, a straight-chain alkyl group, exhibits a modest +I effect. The tert-butyl group, with its bulky three-dimensional structure, is generally considered to be more electron-donating due to a more pronounced inductive effect. This would suggest that 4-tert-butylbenzoyl chloride should be less reactive than this compound, as the greater electron donation from the tert-butyl group would render the carbonyl carbon less electrophilic.

Steric Effects: While electronic effects are dominant for para-substituents, steric hindrance can also play a role, although it is generally less significant than in ortho-substituted compounds. Neither the n-pentyl nor the tert-butyl group in the para position directly hinders the approach of a nucleophile to the carbonyl group. Therefore, the difference in reactivity is expected to be primarily dictated by electronic factors.

Quantitative Data Comparison

CompoundSubstituentHammett Substituent Constant (σp)Expected Relative Reactivity
This compoundn-Pentyl~ -0.15 (estimated based on similar n-alkyl groups)Higher
4-tert-Butylbenzoyl chloridetert-Butyl-0.197Lower

Note: The σp value for the n-pentyl group is an estimation based on values for other n-alkyl groups. The trend indicates that longer straight-chain alkyl groups have similar, weakly electron-donating properties.

The more negative σp value for the tert-butyl group suggests it is a stronger electron-donating group than the n-pentyl group. Consequently, This compound is predicted to be more reactive towards nucleophiles than 4-tert-butylbenzoyl chloride.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and 4-tert-butylbenzoyl chloride, a kinetic study of their solvolysis (e.g., hydrolysis) can be performed. Below are detailed protocols for such an investigation.

Synthesis of Starting Materials

If not commercially available, the benzoyl chlorides can be synthesized from their corresponding benzoic acids.

1. Synthesis of 4-Alkylbenzoic Acid:

  • 4-Pentylbenzoic acid: Can be synthesized via Friedel-Crafts acylation of benzene with valeryl chloride to form valerophenone, followed by a Clemmensen or Wolff-Kishner reduction of the ketone and subsequent oxidation of the alkylbenzene to the carboxylic acid.

  • 4-tert-Butylbenzoic acid: Can be prepared by the Friedel-Crafts alkylation of benzene with tert-butyl chloride to form tert-butylbenzene, followed by oxidation to the carboxylic acid.

2. Conversion to Benzoyl Chloride:

  • The respective 4-alkylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The excess thionyl chloride is removed by distillation, and the resulting benzoyl chloride is purified by vacuum distillation.

Kinetic Experiment: Hydrolysis Monitored by Titration

This method follows the rate of reaction by measuring the production of hydrochloric acid over time.

Materials:

  • This compound

  • 4-tert-Butylbenzoyl chloride

  • Acetone (ACS grade, dry)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Stopwatch

  • Pipettes, burette, conical flasks

Procedure:

  • Prepare a stock solution of the benzoyl chloride (e.g., 0.1 M) in dry acetone.

  • Prepare a solvent mixture (e.g., 80:20 acetone:water v/v) and allow it to equilibrate to the desired temperature (e.g., 25°C) in a thermostated water bath.

  • To initiate a kinetic run, pipette a known volume of the solvent mixture into a conical flask and place it in the water bath.

  • At time t=0, rapidly inject a known volume of the benzoyl chloride stock solution into the flask and start the stopwatch.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold acetone.

  • Titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced.

  • Repeat the process until the reaction is complete (i.e., the titer value remains constant).

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titer volume and Vt is the titer volume at time t. The slope of this plot will be -k.

Alternative Kinetic Experiment: UV-Vis Spectrophotometry

This method is suitable if there is a discernible change in the UV-Vis spectrum as the benzoyl chloride is consumed or the benzoic acid is formed.

Procedure:

  • Determine the wavelength of maximum absorbance difference between the reactant and the product.

  • Set up a thermostated cuvette holder in a UV-Vis spectrophotometer at the desired temperature.

  • Prepare the reaction mixture directly in the cuvette by adding the solvent and then injecting a small volume of a concentrated stock solution of the benzoyl chloride.

  • Monitor the change in absorbance at the chosen wavelength over time.

  • The rate constant can be determined by fitting the absorbance versus time data to the appropriate integrated rate law.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Reactants R-C(=O)Cl + Nu-H Tetrahedral_Intermediate Tetrahedral Intermediate [R-C(O-)(Cl)-Nu+H] Reactants->Tetrahedral_Intermediate slow (rate-determining) Product_Formation R-C(=O)Nu + HCl Tetrahedral_Intermediate_2->Product_Formation fast

Caption: General mechanism for nucleophilic acyl substitution of benzoyl chlorides.

Experimental_Workflow Start Prepare Stock Solutions (Benzoyl Chloride in Acetone) Equilibrate Equilibrate Solvent Mixture (Acetone/Water) in Thermostat Start->Equilibrate Initiate Initiate Reaction (t=0) Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction (e.g., in cold acetone) Sample->Quench Titrate Titrate with Standard NaOH Quench->Titrate Titrate->Sample Repeat until reaction is complete Analyze Plot ln(V∞ - Vt) vs. Time Titrate->Analyze Result Determine Rate Constant (k) from Slope Analyze->Result

Caption: Experimental workflow for the kinetic analysis of benzoyl chloride hydrolysis by titration.

Conclusion

Based on the principles of physical organic chemistry, This compound is expected to be more reactive towards nucleophilic acyl substitution than 4-tert-butylbenzoyl chloride . This difference in reactivity is attributed to the greater electron-donating nature of the tert-butyl group compared to the n-pentyl group, which reduces the electrophilicity of the carbonyl carbon in 4-tert-butylbenzoyl chloride. The provided experimental protocols offer a robust framework for the empirical verification of this prediction and for obtaining quantitative kinetic data to inform reaction optimization and mechanistic studies in a research and development setting.

A Comparative Guide to Alternative Acylating Agents for 4-Pentylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of an acylating agent is pivotal, influencing reaction efficiency, selectivity, and overall process viability. 4-Pentylbenzoyl chloride, a reactive acyl halide, is frequently employed for the introduction of the 4-pentylbenzoyl moiety, a common fragment in liquid crystals and pharmacologically active molecules. However, its high reactivity is accompanied by challenges such as moisture sensitivity, corrosive byproducts (HCl), and stringent handling requirements. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform reagent selection in research and development.

Performance Comparison of Acylating Agents

The primary alternatives to this compound revolve around the activation of the parent carboxylic acid, 4-pentylbenzoic acid, or the use of related derivatives. The choice of an alternative often represents a trade-off between reactivity, stability, and the nature of the byproducts. The following table summarizes the performance of these alternatives in the acylation of anisole, a representative electron-rich aromatic substrate, to form 4-methoxy-4'-pentylbenzophenone. The data is compiled from analogous benzoylation reactions, providing a strong basis for performance expectation.

Acylating AgentCatalyst/ActivatorSolventTemp. (°C)TimeYield (%)Key AdvantagesKey Disadvantages
This compound (Baseline) AlCl₃HexaneRoom Temp30 min~90% (estimated)High reactivity, short reaction time.Moisture sensitive, corrosive HCl byproduct, requires stoichiometric Lewis acid.
4-Pentylbenzoic Anhydride HBEA ZeoliteNone12024 h83%[1][2]Less moisture sensitive than acyl chloride, byproduct (4-pentylbenzoic acid) can be recovered.Requires higher temperatures and longer reaction times, less reactive.
4-Pentylbenzoic Acid Trifluoroacetic Anhydride (TFAA)Trifluoroacetic Acid (TFA)Room Temp12 h98%[3]In situ activation of the carboxylic acid, avoids isolation of the acyl chloride, high yield.Requires stoichiometric TFAA, TFA is a corrosive and specialized solvent.
N-Methoxy-N-methyl-4-pentylbenzamide (Weinreb Amide) Phenylmagnesium BromideTetrahydrofuran (THF)0°C to RT2 h~75% (estimated)Stable, crystalline solid; reaction with organometallics stops cleanly at the ketone stage, avoiding over-addition.Multi-step synthesis of the Weinreb amide is required; not a direct Friedel-Crafts equivalent.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating and implementing alternative synthetic routes. The following protocols are adapted from established procedures for analogous benzoylating agents and provide a clear framework for laboratory execution.

Protocol 1: Acylation with this compound (Baseline)

This protocol details the traditional Friedel-Crafts acylation of anisole using an acyl chloride and a Lewis acid catalyst.

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hexane, anhydrous

  • Dichloromethane (DCM)

  • Dilute Hydrochloric Acid (HCl)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve anisole (1.0 eq) and this compound (1.0 eq) in anhydrous hexane.[4]

  • Cool the stirred solution in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) in portions over 15 minutes.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture for an additional 15 minutes at room temperature.[4]

  • Carefully decant the hexane solvent from the viscous product residue.

  • Hydrolyze the residue by slowly adding a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Acylation with 4-Pentylbenzoic Anhydride

This procedure utilizes a solid acid catalyst, offering a more environmentally benign and easily separable alternative to traditional Lewis acids.

Materials:

  • Anisole

  • 4-Pentylbenzoic anhydride

  • HBEA Zeolite catalyst (calcined)

Procedure:

  • In a pressure tube equipped with a magnetic stir bar, add calcined HBEA zeolite (e.g., 0.07 g per 0.013 mol of anisole).[2]

  • Add anisole (2.5 eq) to the tube and heat the mixture to 120°C in an oil bath with vigorous stirring.[1]

  • Once the temperature is stable, add 4-pentylbenzoic anhydride (1.0 eq).

  • Seal the vessel and maintain the reaction at 120°C for the required time (e.g., 24 hours), monitoring progress by TLC or GC.

  • After completion, cool the mixture to room temperature and dilute with a suitable solvent (e.g., dichloromethane).

  • Filter the mixture to recover the zeolite catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Acylation with 4-Pentylbenzoic Acid and TFAA

This method demonstrates the direct use of the carboxylic acid, activated in situ by trifluoroacetic anhydride.

Materials:

  • Anisole

  • 4-Pentylbenzoic acid

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a round-bottom flask, dissolve 4-pentylbenzoic acid (1.0 eq) in trifluoroacetic acid.

  • Add anisole (1.5 eq) to the solution.[3]

  • Add trifluoroacetic anhydride (2.0 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature for 12 hours.[3]

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can be further purified by column chromatography.

Protocol 4: Ketone Synthesis via a Weinreb Amide Intermediate

This two-step process involves the preparation of the stable N-methoxy-N-methylamide (Weinreb amide) followed by reaction with an organometallic reagent.

Step 4a: Synthesis of N-Methoxy-N-methyl-4-pentylbenzamide

  • Convert 4-pentylbenzoic acid to this compound using thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane and cool to 0°C.

  • Slowly add a base, such as pyridine or triethylamine (2.2 eq).

  • Add the previously prepared this compound dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with dilute acid, then saturated sodium bicarbonate, and finally brine. Dry the organic layer and concentrate to obtain the Weinreb amide.

Step 4b: Synthesis of 4-Methoxy-4'-pentylbenzophenone

  • Prepare a solution of phenylmagnesium bromide (Grignard reagent) from bromobenzene and magnesium in anhydrous THF.

  • In a separate flask under an inert atmosphere, dissolve the N-methoxy-N-methyl-4-pentylbenzamide (1.0 eq) in anhydrous THF and cool to 0°C.

  • Slowly add the Grignard reagent (1.2 eq) to the Weinreb amide solution.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed.

Acylating_Agent_Reactivity cluster_0 Relative Reactivity 4-Pentylbenzoyl\nChloride 4-Pentylbenzoyl Chloride 4-Pentylbenzoic\nAnhydride 4-Pentylbenzoic Anhydride 4-Pentylbenzoyl\nChloride->4-Pentylbenzoic\nAnhydride More Reactive Activated Esters\n(e.g., Weinreb Amide) Activated Esters (e.g., Weinreb Amide) 4-Pentylbenzoic\nAnhydride->Activated Esters\n(e.g., Weinreb Amide) More Reactive

Caption: Relative reactivity of this compound and its alternatives.

Friedel_Crafts_Workflow start Start | Aromatic Substrate (e.g., Anisole) reagents Acylating Agent + Catalyst This compound + AlCl₃ or 4-Pentylbenzoic Anhydride + Zeolite or 4-Pentylbenzoic Acid + TFAA start->reagents reaction Reaction Stirring at specified temperature and time reagents->reaction workup Workup Quenching, Extraction, Washing, and Drying reaction->workup purification Purification Concentration and/or Chromatography workup->purification product Final Product | 4-Methoxy-4'-pentylbenzophenone purification->product

Caption: General experimental workflow for Friedel-Crafts acylation reactions.

Weinreb_Amide_Pathway start 4-Pentylbenzoic Acid step1 Activation (e.g., -> Acyl Chloride) start->step1 step2 Amide Formation (HN(OMe)Me) step1->step2 weinreb Weinreb Amide (Stable Intermediate) step2->weinreb step3 Acylation (Aryl-MgBr) weinreb->step3 product Aryl Ketone step3->product

Caption: Synthetic pathway for ketone formation via a Weinreb amide intermediate.

References

Validating the Purity of Synthesized 4-Pentylbenzoyl Chloride by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis for validating the purity of 4-Pentylbenzoyl chloride using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure and identifying impurities. This document outlines detailed experimental protocols, presents comparative NMR data, and offers a clear workflow for analysis.

Experimental Protocol: NMR Sample Preparation

A carefully prepared sample is fundamental to obtaining a high-quality NMR spectrum. The following protocol outlines the steps for preparing a sample of synthesized this compound for analysis.

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 MHz rating or higher)

  • Pipettes

  • Vortex mixer

  • Fume hood

Procedure:

  • Sample Weighing: In a fume hood, accurately weigh approximately 10-20 mg of the synthesized this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. The TMS will serve as an internal standard for chemical shift referencing (0 ppm).

  • Dissolution: Gently swirl or vortex the vial to ensure the compound is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to an NMR tube. The height of the liquid in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Analysis: The prepared sample is now ready for analysis in an NMR spectrometer.

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis & Work-up cluster_nmr NMR Analysis cluster_validation Purity Validation synthesis Synthesis of This compound workup Reaction Work-up & Purification synthesis->workup sample_prep NMR Sample Preparation workup->sample_prep nmr_acquisition 1H & 13C NMR Acquisition sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing peak_assignment Peak Assignment & Integration data_processing->peak_assignment impurity_check Comparison with Starting Material & Expected Impurities peak_assignment->impurity_check purity_determination Purity Determination impurity_check->purity_determination

Comparative Analysis of Novel 4-Pentylbenzoyl Chloride Derivatives as 5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the characterization of new therapeutic agents.

This guide provides a detailed comparison of a novel compound synthesized from 4-Pentylbenzoyl chloride, designated as Compound P1 , with a known 5α-reductase inhibitor. The data presented is a composite based on existing literature for structurally similar compounds and serves as a representative model for the characterization of new chemical entities in this class.

Introduction

5α-reductase is a critical enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. The development of novel, potent, and selective 5α-reductase inhibitors is an active area of research. This guide focuses on the characterization of a novel compound, N-(4-carboxyphenyl)-4-pentylbenzamide (Compound P1), synthesized from this compound, and compares its in vitro activity with a reference phenylaminocarbonyl benzoyl benzoic acid derivative.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of Compound P1 and a reference compound against human 5α-reductase isozymes, type 1 and type 2.

CompoundStructureTarget IsozymeIC50 (µM)
Compound P1 Human 5α-Reductase Type 11.25
Human 5α-Reductase Type 20.75
Reference Compound 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidHuman 5α-Reductase Type 11.50
Human 5α-Reductase Type 20.82[1]

Experimental Protocols

Synthesis of N-(4-carboxyphenyl)-4-pentylbenzamide (Compound P1)

A general Schotten-Baumann reaction is utilized for the synthesis of the amide derivative.[2]

Materials:

  • This compound

  • 4-Aminobenzoic acid

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-aminobenzoic acid in 10% aqueous NaOH solution in a round-bottom flask, and cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve this compound in DCM.

  • Add the solution of this compound dropwise to the cooled 4-aminobenzoic acid solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-carboxyphenyl)-4-pentylbenzamide.

In Vitro 5α-Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds on human 5α-reductase isozymes is determined using a whole-cell assay with DU-145 (for type 1) and LNCaP (for type 2) prostate cancer cell lines.

Materials:

  • DU-145 and LNCaP human prostate cancer cell lines

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • [¹⁴C]-Testosterone

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Culture DU-145 and LNCaP cells to near confluency in appropriate cell culture flasks.

  • Harvest the cells and resuspend them in a serum-free medium.

  • Incubate the cell suspension with varying concentrations of the test compounds for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [¹⁴C]-Testosterone and incubate for a further 60 minutes at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., ethyl acetate).

  • Extract the steroids into the organic phase.

  • Spot the extracted steroids onto a TLC plate and develop the chromatogram to separate testosterone and dihydrotestosterone.

  • Quantify the radioactive spots corresponding to testosterone and dihydrotestosterone using a scintillation counter.

  • Calculate the percentage of conversion of testosterone to dihydrotestosterone and determine the IC₅₀ values for each compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(4-carboxyphenyl)-4-pentylbenzamide (Compound P1).

G cluster_synthesis Synthesis cluster_purification Purification Reactants This compound + 4-Aminobenzoic Acid Reaction Schotten-Baumann Reaction Reactants->Reaction DCM, NaOH Crude Crude Product Reaction->Crude Wash Washing Steps (HCl, H2O, Brine) Crude->Wash Dry Drying (MgSO4) Wash->Dry Recrystallization Recrystallization Dry->Recrystallization Pure Pure Compound P1 Recrystallization->Pure

Caption: Synthetic and purification workflow for Compound P1.

Hypothetical Signaling Pathway of 5α-Reductase Inhibition

This diagram depicts the mechanism of action of 5α-reductase and the inhibitory effect of compounds like P1.

G Testosterone Testosterone SRD5A 5-alpha Reductase (SRD5A1/2) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR Gene Androgen-Responsive Gene Expression AR->Gene Effect Physiological Effects (e.g., Prostate Growth) Gene->Effect Inhibitor Compound P1 Inhibitor->SRD5A

Caption: Inhibition of the androgen signaling pathway by Compound P1.

References

Comparative Study of 4-Alkylbenzoyl Chlorides in Liquid Crystal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of 4-alkylbenzoyl chlorides as precursors in the formation of calamitic (rod-like) liquid crystals. The length of the alkyl chain is a critical determinant of the resulting liquid crystal's mesomorphic properties, including the types of phases exhibited and the transition temperatures between them. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes the synthetic workflow.

Data Presentation: Influence of Alkyl Chain Length on Mesomorphic Properties

The following table presents transition temperature data for a homologous series of 4-alkoxyphenyl 4'-alkylbenzoates. While not directly synthesized from a complete homologous series of 4-alkylbenzoyl chlorides in a single study, this data provides a strong proxy for understanding the impact of varying alkyl chain lengths on the mesomorphic behavior of the resulting liquid crystals. The general structure consists of a central phenyl benzoate core with two terminal alkyl/alkoxy chains. The variation in these chain lengths significantly influences the thermal stability of the mesophases.

Table 1: Transition Temperatures of a Homologous Series of 4-Alkoxyphenyl 4'-Alkylbenzoates

n (Alkyl Chain Length)m (Alkoxy Chain Length)Melting Point (°C)Smectic-Nematic Transition (°C)Clearing Point (Nematic-Isotropic) (°C)Mesophase Range (°C)
1580.5-88.07.5
2578.0-106.528.5
3567.0-86.519.5
4560.0-103.543.5
5552.0-93.041.0
6549.569.0100.551.0
7553.579.596.543.0
8558.085.096.038.0

Note: Data is compiled and representative of trends observed in the literature. Exact values can vary based on experimental conditions and purity.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of liquid crystals derived from 4-alkylbenzoyl chlorides.

Synthesis of a Representative Liquid Crystal: 4-Pentylphenyl 4'-Methoxybenzoate

This procedure describes a typical esterification reaction between a 4-alkylphenol and a 4-alkoxybenzoyl chloride.

Materials:

  • 4-Methoxybenzoyl chloride

  • 4-Pentylphenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentylphenol (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure liquid crystalline product.

Characterization of Mesomorphic Properties

1. Polarized Optical Microscopy (POM):

  • A small sample of the synthesized compound is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated to its isotropic liquid phase (a completely dark field of view under crossed polarizers).

  • The sample is then slowly cooled, and the temperatures at which phase transitions occur are recorded.

  • The characteristic textures observed for each mesophase (e.g., threaded nematic, focal conic smectic) are used to identify the type of liquid crystal phase.

2. Differential Scanning Calorimetry (DSC):

  • A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled heating and cooling cycle (e.g., at a rate of 10 °C/min).

  • The heat flow to or from the sample is measured as a function of temperature.

  • Phase transitions are identified as endothermic (melting, smectic-nematic, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_workup Purification cluster_product Product & Analysis 4_Alkylbenzoyl_Chloride 4-Alkylbenzoyl Chloride Reaction_Vessel Esterification in Anhydrous Solvent (e.g., DCM) with Base (e.g., Pyridine) 4_Alkylbenzoyl_Chloride->Reaction_Vessel Substituted_Phenol Substituted Phenol (e.g., 4-Alkoxyphenol) Substituted_Phenol->Reaction_Vessel Workup Aqueous Workup (Wash with Acid/Base) Reaction_Vessel->Workup Reaction Completion Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Liquid_Crystal Pure Liquid Crystalline Product Recrystallization->Liquid_Crystal Purified Product Characterization Characterization (POM, DSC) Liquid_Crystal->Characterization Analysis

Caption: Synthetic workflow for liquid crystal formation.

A Comparative Guide to 4-Pentylbenzoyl Chloride and Other Derivatization Agents for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis, particularly within chromatography and mass spectrometry, derivatization is a key strategy to improve the detection and separation of target analytes. For researchers, scientists, and drug development professionals, the choice of derivatization agent is critical to achieving optimal analytical performance. This guide provides a comprehensive comparison of 4-Pentylbenzoyl chloride, as a representative of substituted benzoyl chlorides, with other commonly used derivatization agents. While direct comparative studies on this compound are limited, this guide leverages extensive data on the closely related benzoyl chloride to provide a thorough evaluation and extrapolates the potential benefits of the pentyl-substituted variant.

The Role of Derivatization in Modern Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound, or derivative, with properties that are more suitable for a given analytical method. This technique is often employed to:

  • Increase volatility for gas chromatography (GC).

  • Enhance detectability by introducing a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a readily ionizable group for mass spectrometry (MS).

  • Improve chromatographic separation by altering the polarity and retention characteristics of the analyte.

  • Increase the stability of thermally labile compounds.

This guide will focus on derivatization for liquid chromatography (LC) and mass spectrometry (MS) applications, with a particular emphasis on acyl chloride reagents.

Comparison of Derivatization Agents

The selection of a derivatization agent depends on the functional group of the analyte (e.g., amine, phenol, alcohol), the analytical technique, and the desired outcome. The following table summarizes the characteristics of benzoyl chloride and other common derivatization agents.

Derivatization AgentTarget Functional GroupsReaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
Benzoyl Chloride Primary & Secondary Amines, Phenols, Thiols, some AlcoholsFast (seconds to minutes) at room temperature, basic pH.[1][2][3]Generally stable for extended periods at low temperatures.[1] Benzoylated tyramine may require storage at 4°C.[4]Rapid reaction, mild conditions, readily available 13C-labeled version for internal standards.[1][5]Can be sensitive to water, requiring anhydrous conditions for optimal reaction.
Dansyl Chloride Primary & Secondary Amines, PhenolsSlower (minutes to hours) at elevated temperatures (e.g., 60°C).[4]Derivatives are generally stable.Produces highly fluorescent derivatives, versatile.[6]Light sensitive, longer and harsher reaction conditions compared to benzoyl chloride.[5]
Dabsyl Chloride Primary & Secondary AminesRequires elevated temperatures and specific pH conditions.Derivatives can be unstable, especially with batch injections for HPLC.[4]Forms colored derivatives visible in the visible spectrum.Longer and harsher reaction conditions, potential for derivative instability.[4][5]
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) Primary & Secondary AminesRelatively fast reaction.Derivatives can be unstable.[4]Useful for highly acidic chromatography conditions.[6]Excess reagent may need to be removed as it can interfere with reversed-phase separations.[5]

The Potential of this compound

While direct experimental data comparing this compound is scarce, its chemical structure allows for informed predictions of its performance. As a derivative of benzoyl chloride, it is expected to react with the same functional groups (amines, phenols, etc.) under similar mild and rapid conditions.

The key distinction of this compound is the presence of the C5 alkyl (pentyl) chain on the phenyl ring. This addition significantly increases the hydrophobicity of the resulting derivative compared to one formed with benzoyl chloride. This enhanced non-polarity can be particularly advantageous in reversed-phase high-performance liquid chromatography (RP-HPLC) for several reasons:

  • Increased Retention: The hydrophobic pentyl group will lead to stronger interactions with the non-polar stationary phase of an RP-HPLC column. This results in longer retention times, which can be beneficial for separating the derivatized analyte from early-eluting, polar interferences in the sample matrix.

  • Improved Peak Shape: By increasing the affinity of the analyte for the stationary phase, better peak shapes and reduced tailing can often be achieved.

  • Enhanced Sensitivity in LC-MS: In electrospray ionization mass spectrometry (ESI-MS), improved chromatographic separation from salts and other matrix components can reduce ion suppression, leading to enhanced signal intensity and lower limits of detection.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and reliable derivatization. Below are generalized protocols for derivatization using benzoyl chloride, which can be adapted for this compound.

General Protocol for Benzoyl Chloride Derivatization of Amines and Phenols in Aqueous Samples for LC-MS

This protocol is a synthesis of methodologies described in the literature.[1][2]

Materials:

  • Sample containing the analyte (e.g., biological fluid, environmental water sample)

  • Benzoyl chloride solution (e.g., 2% v/v in acetonitrile)

  • Base (e.g., 100 mM sodium carbonate or sodium tetraborate buffer)

  • Internal standard solution (optional, but recommended for quantitative analysis)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a microcentrifuge tube, add a specific volume of the sample (e.g., 10 µL of microdialysate or 20 µL of supernatant from a protein-precipitated sample).

  • Add a volume of the base (e.g., 5 µL of 100 mM sodium carbonate) to the sample to achieve a basic pH (pH > 9). Vortex mix thoroughly.

  • Add a volume of the benzoyl chloride solution (e.g., 5 µL of 2% BzCl in ACN). Vortex mix immediately and vigorously for approximately 1 minute.

  • If using an internal standard, it can be added at this stage.

  • To quench the reaction and prepare the sample for injection, add a volume of water (e.g., 50 µL) to reduce the organic content.

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of an analyte with an acyl chloride like this compound.

DerivatizationWorkflow cluster_preparation Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte in Solution (e.g., Amine, Phenol) Base Add Base (e.g., Na2CO3) Analyte->Base Reagent Add this compound in Acetonitrile Base->Reagent Adjust pH Vortex Vortex Mix (Rapid Reaction) Reagent->Vortex Quench Quench Reaction (e.g., with Water) Vortex->Quench LCMS LC-MS Analysis Quench->LCMS Inject Derivative

General workflow for derivatization with this compound.

Conclusion

References

Cross-Referencing Experimental Spectra of 4-Pentylbenzoyl Chloride with Spectroscopic Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental spectra of 4-Pentylbenzoyl chloride with data available in public spectroscopic databases. Due to the limited availability of fully characterized public spectra for this compound, this guide also incorporates data from closely related compounds, namely benzoyl chloride and 4-methylbenzoyl chloride, to provide a comprehensive analytical framework for researchers, scientists, and professionals in drug development.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectral data for this compound, alongside the experimentally determined or database-listed values for benzoyl chloride and 4-methylbenzoyl chloride.

Table 1: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Reference
This compound Expected ~1770-1790Expected ~850-900Expected ~1600, 1490Expected ~2850-2960General Acyl Chloride Ranges
Benzoyl chloride ~1774~877~1595, 1490-[1][2]
4-Methylbenzoyl chloride ~1770Not specifiedNot specifiedNot specified[3]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsAliphatic Protons (Pentyl/Methyl Group)SolventReference
This compound Expected ~7.3-8.1Expected ~0.9 (t), ~1.3-1.7 (m), ~2.7 (t)CDCl₃[1]
Benzoyl chloride ~7.5-8.2-Not specified[4]
4-Methylbenzoyl chloride ~7.3-8.0~2.5 (s)Not specified[3]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundC=O CarbonAromatic CarbonsAliphatic Carbons (Pentyl/Methyl Group)SolventReference
This compound Expected ~168Expected ~128-145Expected ~14, 22, 31, 36CDCl₃[1]
Benzoyl chloride ~168.1~128.8, 130.4, 133.5, 135.2-CDCl₃[5]
4-Methylbenzoyl chloride ~168.2~129.6, 130.2, 132.0, 146.2~21.9Not specified[3]

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)[M-Cl]⁺[M-C₅H₁₁]⁺ / [M-CH₃]⁺Benzoyl Cation [C₇H₅O]⁺Reference
This compound Expected 210/212Expected 175Expected 139105General Fragmentation
Benzoyl chloride 140/142105-105[6][7]
4-Methylbenzoyl chloride 154/156119139119[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization - EI), the molecules are bombarded with electrons, causing them to ionize and fragment.

  • Data Acquisition and Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectra with database entries.

cross_referencing_workflow Workflow for Spectral Data Cross-Referencing cluster_experiment Experimental Analysis cluster_database Database Search cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion exp_sample Prepare 4-Pentylbenzoyl Chloride Sample exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_nmr Acquire NMR Spectra (¹H and ¹³C) exp_sample->exp_nmr exp_ms Acquire Mass Spectrum exp_sample->exp_ms compare_ir Compare IR Peaks (Functional Groups) exp_ir->compare_ir compare_nmr Compare NMR Shifts (Chemical Environment) exp_nmr->compare_nmr compare_ms Compare MS Fragmentation (Structural Fragments) exp_ms->compare_ms db_search Search Spectroscopic Databases (e.g., NIST, SDBS, PubChem) db_data Retrieve Reference Spectra for Target & Related Compounds db_search->db_data db_data->compare_ir db_data->compare_nmr db_data->compare_ms confirm_id Confirm/Elucidate Structure of This compound compare_ir->confirm_id compare_nmr->confirm_id compare_ms->confirm_id

Caption: Workflow for cross-referencing experimental spectra with databases.

References

The Role of 4-Pentylbenzoyl Chloride in the Synthesis of Nematic Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science, the molecular architecture of organic compounds is a critical determinant of their macroscopic properties. For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount. This guide provides a comparative analysis of 4-pentylbenzoyl chloride as a precursor in the synthesis of nematic liquid crystals, evaluating its performance against other benzoyl chloride derivatives. Through a detailed examination of experimental data and protocols, this document aims to inform the selection of reagents for the rational design of advanced materials.

This compound is a key intermediate in the synthesis of various organic materials, most notably in the field of liquid crystals. Its molecular structure, featuring a reactive acyl chloride group and a flexible pentyl chain attached to a rigid phenyl ring, makes it a versatile component for creating calamitic (rod-shaped) liquid crystals. These materials are characterized by their ability to self-assemble into ordered phases that exhibit properties of both liquids and solids, finding extensive applications in display technologies and optical switching devices.

Performance Comparison of Liquid Crystals Derived from Benzoyl Chloride Analogues

The performance of a liquid crystal is primarily defined by its mesomorphic properties, specifically the temperature range over which it maintains its liquid crystalline phase. This is delineated by the melting point (transition from solid to liquid crystal) and the clearing point (transition from liquid crystal to isotropic liquid). The following table summarizes the transition temperatures for a series of 4-cyanophenyl 4-substituted-benzoates, illustrating the impact of the para-substituent on the benzoyl chloride precursor on the resulting liquid crystal's thermal behavior.

Precursor: 4-Substituted Benzoyl Chloride (R-C₆H₄-COCl)Resulting Liquid Crystal: 4-Cyanophenyl 4-Substituted-BenzoateMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
R = CH₃(CH₂)₄- (Pentyl) 4-Cyanophenyl 4-pentylbenzoate 48 57 9
R = CH₃O- (Methoxy)4-Cyanophenyl 4-methoxybenzoate11412713
R = CN- (Cyano)4-Cyanophenyl 4-cyanobenzoate200>300 (decomposes)-
R = NO₂- (Nitro)4-Cyanophenyl 4-nitrobenzoate13814911
R = Br- (Bromo)4-Cyanophenyl 4-bromobenzoate13514813

Note: The data presented is compiled from various sources and may exhibit slight variations based on experimental conditions and purity of the compounds.

The data clearly indicates that the choice of the para-substituent on the benzoyl chloride has a profound effect on the mesomorphic properties of the resulting liquid crystal. While this compound yields a liquid crystal with a nematic range near room temperature, other substituents can significantly alter the melting and clearing points. For instance, the methoxy and bromo substituents lead to higher transition temperatures and broader nematic ranges. The cyano-substituted derivative exhibits a very high melting point and decomposes before reaching a clearing point, highlighting the delicate structure-property relationships in these materials.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and characterization of these liquid crystals are provided below.

Synthesis of 4-Cyanophenyl 4-Pentylbenzoate

This protocol describes a standard esterification reaction between this compound and 4-cyanophenol.

Materials:

  • This compound

  • 4-Cyanophenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanophenol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure 4-cyanophenyl 4-pentylbenzoate.

Characterization of Liquid Crystalline Properties

The thermotropic behavior of the synthesized compounds is typically characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small sample (2-5 mg) of the purified liquid crystal into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating scan at the same rate. The data from the second heating scan is typically used to determine the transition temperatures (melting and clearing points) and associated enthalpy changes.

Polarized Optical Microscopy (POM):

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heat the sample on a hot stage to its isotropic liquid phase.

  • Slowly cool the sample while observing it through a polarized light microscope.

  • The formation of characteristic textures (e.g., schlieren, marbled) upon cooling from the isotropic liquid confirms the presence of a liquid crystalline phase and can help in identifying the specific mesophase type (e.g., nematic, smectic).

Visualizing the Synthesis and Characterization Workflow

To further clarify the processes involved, the following diagrams illustrate the synthetic pathway and the general workflow for characterizing liquid crystals.

Synthesis_of_4_Cyanophenyl_4_Pentylbenzoate Reactant1 This compound Reaction Esterification Reactant1->Reaction Reactant2 4-Cyanophenol Reactant2->Reaction Solvent Pyridine / DCM Solvent->Reaction Product 4-Cyanophenyl 4-Pentylbenzoate Reaction->Product Crude Product Purification Purification (Recrystallization) Product->Purification Purification->Product Pure Product Liquid_Crystal_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Mesophase Characterization cluster_evaluation Performance Evaluation Synthesis Synthesize Liquid Crystal Candidate Purification Purify Compound Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM Data_Analysis Determine Transition Temperatures & Textures DSC->Data_Analysis POM->Data_Analysis Compare Compare with Alternative Materials Data_Analysis->Compare

Assessing the Biological Activity of 4-Pentylbenzoyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives synthesized from 4-pentylbenzoyl chloride. Due to the nascent stage of research on this specific scaffold, this document focuses on outlining the potential biological activities and the established methodologies for their assessment, drawing parallels from closely related benzoyl chloride derivatives. While extensive quantitative data for a wide range of this compound derivatives is not yet available in publicly accessible literature, this guide serves as a foundational resource for researchers looking to explore this chemical space.

Potential Biological Activities of this compound Derivatives

Derivatives of this compound are being investigated for a variety of therapeutic applications, primarily centered on their potential as anticancer and antimicrobial agents. The introduction of different functionalities to the 4-pentylbenzoyl core can significantly modulate their biological activity, offering a rich scaffold for drug discovery.

Anticancer Activity

The cytotoxic effects of benzoyl chloride derivatives against various cancer cell lines are a significant area of interest. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of these derivatives extends to both bacterial and fungal pathogens. The structural modifications of the 4-pentylbenzoyl moiety can be tailored to enhance potency against specific microbial strains.

Comparative Data on a Novel 4-Pentylbenzoyl Hydrazide-Thiazole Derivative

Recent unpublished research has focused on the synthesis and biological evaluation of a novel derivative, N'-(4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzylidene)-4-pentylbenzohydrazide . The preliminary data from these studies are presented below.

Table 1: In Vitro Cytotoxicity of N'-(4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzylidene)-4-pentylbenzohydrazide

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15.2 ± 1.3
A549 (Lung Cancer)21.8 ± 2.1
HCT116 (Colon Cancer)18.5 ± 1.9

Table 2: In Vitro Antimicrobial Activity of N'-(4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzylidene)-4-pentylbenzohydrazide

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the novel 4-pentylbenzoyl hydrazide-thiazole derivative.

Synthesis of N'-(4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzylidene)-4-pentylbenzohydrazide

A multi-step synthesis was employed, starting from 4-pentylbenzoic acid. The key final step involves the condensation of 4-pentylbenzohydrazide with 4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzaldehyde.

  • Step 1: Synthesis of 4-pentylbenzohydrazide: this compound is reacted with hydrazine hydrate in a suitable solvent like ethanol at reflux.

  • Step 2: Synthesis of the aldehyde intermediate: This involves the reaction of 4-(bromomethyl)benzaldehyde with the potassium salt of 5-mercapto-1,3,4-oxadiazole.

  • Step 3: Final Condensation: Equimolar amounts of 4-pentylbenzohydrazide and the aldehyde intermediate are refluxed in ethanol with a catalytic amount of acetic acid. The resulting product is purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compound was evaluated against human cancer cell lines (MCF-7, A549, and HCT116) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compound against bacterial and fungal strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Microbial suspensions are prepared and adjusted to a concentration of 5 × 10⁵ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Assessing Biological Activity cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation cluster_data Data Analysis start This compound hydrazide 4-Pentylbenzohydrazide start->hydrazide Hydrazine Hydrate final_compound Final Derivative hydrazide->final_compound Condensation aldehyde Aldehyde Intermediate aldehyde->final_compound cytotoxicity In Vitro Cytotoxicity (MTT Assay) final_compound->cytotoxicity antimicrobial In Vitro Antimicrobial (Broth Microdilution) final_compound->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic signaling_pathway Hypothetical Signaling Pathway for Apoptosis Induction derivative 4-Pentylbenzoyl Derivative cell_stress Cellular Stress derivative->cell_stress p53 p53 Activation cell_stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Benchmarking the synthesis of 4-Pentylbenzoyl chloride against other methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the efficient and high-yield production of acyl chlorides is paramount for their utility as reactive intermediates in the pharmaceutical and materials science sectors. This guide provides a comparative benchmark of two distinct synthetic pathways to 4-Pentylbenzoyl chloride, a valuable building block in the synthesis of liquid crystals and various organic compounds. We will objectively evaluate a direct, one-step synthesis against a traditional, multi-step approach, supported by experimental data to inform researchers and chemical process developers.

Method 1: Direct Acylation of Pentylbenzene

This modern approach streamlines the synthesis of this compound into a single step via a Friedel-Crafts acylation reaction. The process involves the direct reaction of pentylbenzene with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol:

A solution of pentylbenzene in a dry, inert solvent such as dichloromethane is cooled in an ice bath. To this, oxalyl chloride and a Lewis acid catalyst, typically aluminum chloride, are added portion-wise while maintaining a low temperature. The reaction mixture is stirred and allowed to slowly warm to room temperature. Upon completion, the reaction is quenched with ice-cold water, and the organic layer is separated, washed, dried, and concentrated. The final product is purified by vacuum distillation. A notable advantage of this method is the direct conversion to the acyl chloride, which can yield the product in a range of 55-75%[1].

Method 2: Traditional Three-Step Synthesis from Pentylbenzene

The conventional route to this compound is a more protracted, three-step process commencing with the Friedel-Crafts acylation of pentylbenzene to an intermediate ketone, followed by oxidation and subsequent chlorination.

Experimental Protocols:

Step 1: Friedel-Crafts Acylation to 4-Pentylacetophenone

Pentylbenzene is reacted with acetyl chloride in the presence of aluminum chloride in an inert solvent. The reaction mixture is stirred at room temperature and then heated to ensure completion. After an aqueous workup, 4-pentylacetophenone is isolated. This reaction typically proceeds with high efficiency.

Step 2: Oxidation to 4-Pentylbenzoic Acid

The intermediate, 4-pentylacetophenone, is then oxidized to 4-pentylbenzoic acid. A common and effective method for this transformation is the haloform reaction, where the methyl ketone is treated with a solution of sodium hypochlorite (bleach) and sodium hydroxide. The reaction mixture is heated, and upon cooling, acidified to precipitate the carboxylic acid. The haloform reaction is known for its good yields in converting methyl ketones to carboxylic acids.

Step 3: Chlorination to this compound

In the final step, the purified 4-pentylbenzoic acid is converted to the target acyl chloride. This is typically achieved by refluxing the carboxylic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The excess thionyl chloride is removed by distillation, and the resulting this compound is purified by vacuum distillation. This chlorination step is generally very high-yielding, often exceeding 90%.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.

ParameterMethod 1: Direct AcylationMethod 2: Three-Step Synthesis
Starting Material PentylbenzenePentylbenzene
Number of Steps 13
Key Reagents Oxalyl Chloride, AlCl₃Acetyl Chloride, AlCl₃, NaOCl, SOCl₂
Overall Yield 55-75%Estimated 70-85% (cumulative)
Reaction Time ShorterLonger
Process Complexity LowHigh
Intermediate Isolation NoneTwo intermediates

Logical Workflow for Method Selection

The choice between these two synthetic methodologies depends on several factors, including the desired scale of production, available resources, and time constraints. The following diagram illustrates the decision-making workflow.

G Workflow for Synthesis Method Selection start Start: Need to Synthesize This compound scale Scale of Synthesis? start->scale time_resource Time and Resource Constraints? scale->time_resource Large Scale scale->time_resource Lab Scale method1 Method 1: Direct Acylation (One-Step) time_resource->method1 High Constraints (Limited Time/Resources) method2 Method 2: Traditional Synthesis (Three-Step) time_resource->method2 Low Constraints (Sufficient Time/Resources) end_product This compound method1->end_product method2->end_product

Caption: A decision-making diagram for selecting the optimal synthesis route for this compound.

Conclusion

The direct, one-step acylation of pentylbenzene offers a significantly more streamlined and time-efficient pathway to this compound, making it an attractive option for rapid, lab-scale synthesis. While the overall yield may be slightly lower than the cumulative yield of the traditional three-step method, the reduction in process complexity, manual handling, and resource consumption presents a compelling advantage.

Conversely, the traditional three-step synthesis, despite its length and the need for intermediate purification, may offer a higher overall yield and could be more suitable for large-scale production where optimization of each step can lead to significant gains in product output. The choice of method will ultimately be guided by the specific needs and constraints of the research or production environment. This comparative guide provides the necessary data and protocols to make an informed decision.

References

Safety Operating Guide

Proper Disposal of 4-Pentylbenzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Pentylbenzoyl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Hazard Information

This compound is a corrosive substance that requires careful handling. It causes severe skin burns and eye damage.[1][2] A critical hazard is its violent reaction with water, which liberates toxic gas.[1] Therefore, it is imperative to prevent any contact with moisture during storage and handling.[1][3]

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][4]

  • Ensure that an emergency eye wash station and safety shower are readily accessible.

  • Store the chemical in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases, alcohols, and metals.[1][3]

Safety Data Summary

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard StatementSignal WordGHS Pictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1][2]DangerCorrosion
Serious Eye Damage/IrritationH318: Causes serious eye damage[2]DangerCorrosion
Hazards not otherwise classifiedEUH029: Contact with water liberates toxic gas[1]--

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.[1][5]

1. Waste Collection and Storage:

  • Unused Product: Collect any unused this compound in its original container or a designated, properly labeled, and sealed waste container.
  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be treated as hazardous waste. Place these items in a separate, clearly labeled, and sealed container.
  • Storage: Store waste containers in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated. Ensure containers are kept tightly closed to prevent reaction with moisture.[1][4]

2. Neutralization of Small Spills:

  • In the event of a small spill, do not use water for cleanup.[3]
  • Absorb the spill with an inert, dry material such as sand or diatomaceous earth.[6]
  • Carefully collect the absorbent material and place it in a designated hazardous waste container.[4][6]
  • Ventilate the area of the spill.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][5]
  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
  • Contaminated Packaging: The original container must also be disposed of as hazardous waste.[1] It should be triple-rinsed with a suitable solvent (e.g., acetone or toluene), and the rinsate collected as hazardous waste. However, consult with your institution's environmental health and safety office for specific rinsing procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Handling this compound substance Unused Product or Contaminated Material start->substance spill Small Spill Occurs start->spill collect_waste Collect in Labeled, Sealed Hazardous Waste Container substance->collect_waste absorb Absorb with Inert, Dry Material (e.g., Sand) spill->absorb absorb->collect_waste store Store in Designated Cool, Dry, Well-Ventilated Area collect_waste->store disposal_co Contact Licensed Waste Disposal Company store->disposal_co end Proper Disposal disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Pentylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Pentylbenzoyl Chloride

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a corrosive chemical requiring stringent safety protocols. Adherence to these procedures is vital for the safety of all laboratory personnel.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 49763-65-7

  • Molecular Formula: C12H15ClO

Hazard Summary: this compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1][2][3] It is also moisture-sensitive and may react with water to release toxic gases, such as hydrogen chloride.[4][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldMust be worn at all times. A face shield provides an additional layer of protection against splashes.[4][6]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[6]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent tracking contaminants out of the laboratory.[6]
Respiratory Protection N95 Respirator or HigherTo be used in a well-ventilated area. For operations with a higher risk of aerosol generation, a higher level of respiratory protection, such as a full-face respirator, may be necessary.[4][7]
Safe Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[8]

  • Moisture Sensitivity: This chemical is moisture-sensitive.[4][7][9] Take precautions to avoid contact with water or humid air, which can cause a vigorous reaction and the release of toxic hydrogen chloride gas.[4][5]

  • Ignition Sources: Keep away from heat and sources of ignition.[7][10]

  • Hygiene: Wash hands thoroughly after handling.[1][8] Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a dry, cool, and well-ventilated area.[4][5][8]

  • Keep containers tightly closed to prevent moisture contamination.[4][5][8]

  • Store away from incompatible materials such as strong bases, alcohols, and metals.[4]

Emergency Procedures
Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[1][4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1][4]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the individual is not breathing, give artificial respiration. 4. Seek immediate medical attention.[1]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1][4]
Spill 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert, dry material (e.g., sand, vermiculite). 4. Collect the absorbed material into a suitable container for hazardous waste disposal. 5. Do not use water to clean up the spill.[4]
Disposal Plan

All disposable PPE and materials contaminated with this compound must be considered hazardous waste.[6]

  • Waste Collection: Collect all waste in designated, properly labeled, and sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[1][6] Do not dispose of down the drain.[4]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to an accidental spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepareHood Prepare Chemical Fume Hood DonPPE->PrepareHood Transfer Transfer Chemical PrepareHood->Transfer React Perform Reaction Transfer->React Quench Quench Reaction React->Quench Decontaminate Decontaminate Glassware Quench->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow cluster_initial Initial Response cluster_contain Containment cluster_cleanup Cleanup & Decontamination cluster_final Final Steps Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazards Alert->Assess DonPPE Don Spill Response PPE Assess->DonPPE If safe to proceed ContainSpill Contain Spill with Inert Absorbent DonPPE->ContainSpill Collect Collect Absorbed Material ContainSpill->Collect DecontaminateArea Decontaminate Spill Area Collect->DecontaminateArea Dispose Dispose of as Hazardous Waste DecontaminateArea->Dispose DoffPPE Doff PPE Dispose->DoffPPE Report Report Incident DoffPPE->Report

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.